3-(1H-benzimidazol-2-yl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408147. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTBOVFZNCAYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324993 | |
| Record name | 3-(1H-benzimidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7596-74-9 | |
| Record name | 7596-74-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1H-benzimidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,3-benzodiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1H-benzimidazol-2-yl)aniline
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-benzimidazol-2-yl)aniline, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. The document details a robust synthetic protocol via the Phillips condensation, outlines a thorough characterization workflow, and discusses the rationale behind the experimental choices. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this benzimidazole derivative.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, meaning it can bind to a wide range of biological targets with high affinity.[1] This structural motif is found in numerous natural products, most notably as a key component of vitamin B12.[2] The versatility of the benzimidazole ring system has led to its incorporation into a multitude of commercially successful drugs with diverse therapeutic applications, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[3]
The derivative this compound, with its strategic placement of an amino group on the phenyl ring, serves as a valuable intermediate for the synthesis of more complex molecules.[4][5] The amino functionality provides a reactive handle for further chemical modifications, enabling the development of libraries of novel compounds for high-throughput screening in drug discovery programs.
Synthesis of this compound: The Phillips Condensation
The most common and efficient method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction.[6][7] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the synthesis of this compound, o-phenylenediamine is reacted with 3-aminobenzoic acid.
Reaction Mechanism
The Phillips condensation proceeds through a two-step mechanism:
-
N-Acylation: The reaction is initiated by the acylation of one of the amino groups of o-phenylenediamine by the carboxylic acid, which is activated by the acidic catalyst. This forms an N-acyl-o-phenylenediamine intermediate.
-
Cyclization and Dehydration: The second amino group of the intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group. Subsequent dehydration leads to the formation of the stable, aromatic benzimidazole ring.[6]
Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous 2-arylbenzimidazoles.[8][9]
Materials:
-
o-Phenylenediamine
-
3-Aminobenzoic acid
-
Polyphosphoric acid (PPA) or 4N Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (0.1 mol) and 3-aminobenzoic acid (0.1 mol).
-
Acid Catalyst Addition: Slowly add polyphosphoric acid (PPA) (50 g) or 4N HCl (100 mL) to the flask with stirring. The use of PPA as a dehydrating agent and catalyst often leads to higher yields and cleaner reactions.[8]
-
Reaction: Heat the reaction mixture to 120-130°C and maintain it under reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding 10% NaOH solution dropwise until the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic impurities.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
Purification
The crude this compound can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₁N₃ |
| Molecular Weight | 209.25 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 252-253 °C[1] |
| Solubility | Soluble in ethanol, DMSO, and DMF; sparingly soluble in water. |
Spectroscopic Analysis
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound in a solvent like DMSO-d₆ are as follows:
-
Benzimidazole Protons: The four protons on the benzimidazole ring will typically appear as two multiplets in the aromatic region (δ 7.2-7.8 ppm).
-
Aniline Protons: The four protons on the aniline ring will exhibit a more complex splitting pattern in the aromatic region (δ 6.8-7.5 ppm) due to the meta-substitution.
-
NH Protons: The N-H proton of the benzimidazole ring is expected to appear as a broad singlet in the downfield region (δ 12.0-13.0 ppm). The -NH₂ protons of the aniline group will likely appear as a broad singlet around δ 5.0-6.0 ppm.
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon framework of the molecule. The expected chemical shifts are:
-
Benzimidazole Carbons: The carbon atoms of the benzimidazole ring will resonate in the range of δ 110-155 ppm. The C2 carbon, attached to the aniline ring, will be in the more downfield region of this range.
-
Aniline Carbons: The carbon atoms of the aniline ring will appear between δ 115-150 ppm.
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the imidazole and aniline groups.
-
C=N Stretching: A characteristic absorption band around 1620-1640 cm⁻¹ for the C=N bond of the imidazole ring.
-
C=C Stretching: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibrations will be observed in the 1250-1350 cm⁻¹ range.
3.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 209.
Characterization Workflow Diagram
Caption: Workflow for the comprehensive characterization of the final product.
Safety and Handling
This compound is classified as a research chemical and should be handled with appropriate safety precautions.[5]
-
Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place.
Applications in Research and Development
The this compound scaffold is a versatile building block in the development of new therapeutic agents and functional materials. The presence of the reactive amino group allows for a wide range of chemical transformations, leading to the synthesis of diverse libraries of compounds for screening against various biological targets. Derivatives of this compound have been investigated for their potential as:
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. ijariie.com [ijariie.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
- 11. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Spectroscopic Analysis of 3-(1H-benzimidazol-2-yl)aniline: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of 3-(1H-benzimidazol-2-yl)aniline in Medicinal Chemistry
This compound, a heterocyclic aromatic compound, stands as a molecule of significant interest within the landscape of modern drug discovery and development.[1][2][3] Its core structure, featuring a benzimidazole ring system linked to an aniline moiety, is a recognized pharmacophore present in a variety of biologically active agents.[4][5] The benzimidazole scaffold is a bioisostere of naturally occurring nucleotides, enabling it to interact with a wide range of biological targets.[1] Consequently, derivatives of this compound have been explored for their potential as antimicrobial, antiviral, and antitumor agents.[4]
The precise elucidation of the molecular structure and purity of this compound is a critical prerequisite for its advancement in any research and development pipeline. Spectroscopic analysis provides the foundational data for this characterization, offering an in-depth understanding of the compound's atomic and molecular properties. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—as they apply to the analysis of this compound. The subsequent sections will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and interpret the expected spectral data, thereby equipping researchers with the knowledge to confidently characterize this important molecule.
Molecular Structure and Isomerism
The unambiguous identification of this compound necessitates a clear understanding of its molecular structure and the potential for isomerism. The "3-" prefix indicates the position of the aniline group on the benzimidazole ring system. It is crucial to differentiate this from its isomers, such as 4-(1H-benzimidazol-2-yl)aniline, as even minor structural changes can lead to significant differences in biological activity.
References
An In-Depth Technical Guide to 3-(1H-benzimidazol-2-yl)aniline: Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential therapeutic applications of 3-(1H-benzimidazol-2-yl)aniline. As a member of the benzimidazole class of heterocyclic compounds, this molecule holds significant interest for researchers, medicinal chemists, and drug development professionals. The benzimidazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities. This document delves into the specific attributes of the 3-amino substituted isomer, offering insights into its potential as a kinase inhibitor and a scaffold for the development of novel therapeutics. The guide includes detailed protocols, structural analyses, and a discussion of its role in the context of modern drug discovery.
Introduction
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] The compound this compound, featuring an aniline substituent at the 2-position of the benzimidazole core, is a molecule of significant interest due to its potential as a versatile intermediate in the synthesis of more complex drug candidates and as a bioactive agent in its own right.[3] This guide aims to provide a detailed technical resource for professionals in the pharmaceutical and life sciences sectors, consolidating the current knowledge on its chemical characteristics and exploring its therapeutic promise.
Chemical Structure and Physicochemical Properties
The structural integrity and physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. This compound possesses a unique arrangement of aromatic and heterocyclic moieties that dictate its reactivity, solubility, and potential for intermolecular interactions.
Molecular Structure
The chemical structure of this compound is characterized by a benzimidazole ring system linked to an aniline group at the 2-position. The IUPAC name for this compound is 3-(1H-1,3-benzodiazol-2-yl)aniline.[4] The presence of both acidic (imidazole N-H) and basic (aniline amino) functional groups contributes to its amphoteric nature.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
// Benzimidazole Ring N1 [label="N", pos="0,1!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="1,1.5!", fontcolor="#202124"]; N3 [label="N", pos="2,1!", color="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C", pos="2,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="1,-1!", fontcolor="#202124"]; C6 [label="C", pos="0,-0.5!", fontcolor="#202124"]; C7 [label="C", pos="-1,-1!", fontcolor="#202124"]; C8 [label="C", pos="-1.5,0!", fontcolor="#202124"]; C9 [label="C", pos="-1,1!", fontcolor="#202124"]; H_N1 [label="H", pos="-0.5,1.5!", fontcolor="#202124"];
// Aniline Ring C1_A [label="C", pos="1.5,2.5!", fontcolor="#202124"]; C2_A [label="C", pos="2.5,3!", fontcolor="#202124"]; C3_A [label="C", pos="3.5,2.5!", fontcolor="#202124"]; C4_A [label="C", pos="3.5,1.5!", fontcolor="#202124"]; C5_A [label="C", pos="2.5,1!", fontcolor="#202124"]; C6_A [label="C", pos="1.5,1.5!", fontcolor="#202124"]; N_A [label="NH2", pos="4.5,3!", color="#EA4335", fontcolor="#FFFFFF"];
// Bonds N1 -- C9; C9 -- C8; C8 -- C7; C7 -- C6; C6 -- N1; C6 -- C5; C5 -- C4; C4 -- N3; N3 -- C2; C2 -- N1; C2 -- C1_A; C1_A -- C2_A; C2_A -- C3_A; C3_A -- C4_A; C4_A -- C5_A; C5_A -- C6_A; C6_A -- C1_A; C3_A -- N_A; N1 -- H_N1; }
Caption: 2D structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for designing experimental conditions for synthesis, purification, and biological assays.
| Property | Value | Source |
| CAS Number | 7596-74-9 | [1] |
| Molecular Formula | C₁₃H₁₁N₃ | [4] |
| Molecular Weight | 209.25 g/mol | [4] |
| Melting Point | 252-253 °C | ChemicalBook |
| Boiling Point (Predicted) | 482.5 ± 47.0 °C | ChemicalBook |
| Density (Predicted) | 1.286 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 11.50 ± 0.10 (acidic), 4.5 (basic, analogous to aniline) | ChemicalBook, |
| XLogP3 (Predicted) | 2.6 | [4] |
Synthesis and Characterization
The synthesis of this compound can be achieved through the condensation of o-phenylenediamine with 3-aminobenzoic acid or its derivatives. This reaction, a standard method for benzimidazole synthesis, typically proceeds under acidic conditions with heating.
Proposed Synthesis Protocol
This protocol is based on established methods for the synthesis of 2-arylbenzimidazoles.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of o-phenylenediamine and 3-aminobenzoic acid.
-
Acid Catalyst Addition: Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or a 4M solution of hydrochloric acid (HCl), to the reaction mixture. PPA often serves as both a catalyst and a dehydrating agent.
-
Heating and Reaction: Heat the mixture to a temperature of 160-180°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. Neutralize the acidic solution with a base, such as sodium hydroxide or ammonium hydroxide, until a precipitate forms.
-
Isolation and Purification: Collect the crude product by filtration and wash it with water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted and Analogous Data)
While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show signals for the aromatic protons of both the benzimidazole and aniline rings. The benzimidazole protons would likely appear as multiplets in the range of δ 7.2-7.8 ppm. The aniline protons would also resonate in the aromatic region, with the proton ortho to the amino group appearing at a slightly different chemical shift due to the electronic effect of the amino group. The NH protons of the imidazole and aniline groups would appear as broad singlets, likely downfield. For the isomeric 2-(1H-benzo[d]imidazol-2-yl)aniline, proton signals have been reported in the range of δ 6.6-8.3 ppm.[7]
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum would display signals for all 13 carbon atoms. The quaternary carbon of the imidazole ring (C2) would be significantly downfield. The aromatic carbons would appear in the typical range of δ 110-150 ppm. For related 2-arylbenzimidazoles, the C2 carbon typically resonates around δ 150-155 ppm.
FT-IR (KBr, cm⁻¹): The infrared spectrum would be characterized by N-H stretching vibrations from the imidazole and aniline groups in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C=N and C=C stretching vibrations would appear in the 1500-1650 cm⁻¹ region. For the related compound 4-(1H-benzo[d]imidazol-2-yl)aniline, characteristic peaks have been reported at 3430 cm⁻¹ (NH), 1644 cm⁻¹ (C=O, amidic), and 1606 cm⁻¹ (C=N).[4]
Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 209, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃. For the isomeric 2-(1H-benzimidazol-2-yl)aniline, a molecular ion peak at m/z 209 has been reported.[8]
Applications in Drug Development
The benzimidazole scaffold is a privileged structure in drug discovery, and its derivatives have been extensively investigated for a wide range of therapeutic applications. This compound, with its reactive amino group, serves as a valuable starting material for the synthesis of a diverse library of compounds with potential biological activity.
Role as a Kinase Inhibitor Scaffold
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The benzimidazole core is a common feature in many kinase inhibitors.[9] The planar, aromatic nature of the benzimidazole ring allows it to participate in key interactions within the ATP-binding pocket of kinases, often forming hydrogen bonds with the hinge region.
The aniline substituent of this compound provides a vector for chemical modification, allowing for the introduction of various functional groups to enhance potency and selectivity for specific kinases. Structure-activity relationship (SAR) studies on benzimidazole-based kinase inhibitors have shown that modifications at this position can significantly impact their biological activity.[2]
Caption: Simplified signaling pathway illustrating kinase activity and its inhibition.
Potential Therapeutic Areas
Derivatives of this compound have been explored for their potential in several therapeutic areas:
-
Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of benzimidazole derivatives.[2] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The development of derivatives of this compound as selective kinase inhibitors is a promising strategy for targeted cancer therapy.
-
Antiviral Activity: The benzimidazole scaffold is present in several antiviral drugs. Derivatives of this compound have been investigated for their potential to inhibit viral replication, particularly against viruses such as Hepatitis C.[4]
-
Other Biological Activities: The versatility of the benzimidazole nucleus has led to the discovery of derivatives with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[10]
Conclusion
This compound is a chemically and biologically significant molecule with a rich potential for applications in drug discovery and development. Its well-defined structure, coupled with the established therapeutic relevance of the benzimidazole scaffold, makes it an attractive starting point for the design and synthesis of novel bioactive compounds. The information presented in this technical guide provides a solid foundation for researchers and scientists to further explore the chemical and pharmacological properties of this promising compound and its derivatives. Future research should focus on obtaining comprehensive experimental data for its spectroscopic and biological properties to fully elucidate its potential as a therapeutic agent.
References
- 1. This compound CAS#: 7596-74-9 [m.chemicalbook.com]
- 2. Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-(1H-1,3-benzodiazol-2-yl)aniline | C13H11N3 | CID 348695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 2-(1H-benzimidazol-2-yl)aniline | C13H11N3 | CID 79869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
An In-depth Technical Guide to the Biological Activity of Novel 3-(1H-Benzimidazol-2-yl)aniline Derivatives
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant therapeutic agents. This guide focuses on a specific, promising subclass: 3-(1H-benzimidazol-2-yl)aniline and its derivatives, also known as 2-(3-aminophenyl)-1H-benzimidazoles. These compounds merge the rich pharmacological profile of the benzimidazole ring with the versatile reactivity of an aniline moiety, creating a powerful platform for developing novel therapeutics. We will explore the synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships of these compounds, providing researchers and drug development professionals with a comprehensive technical resource grounded in current scientific literature.
Chapter 1: The Benzimidazole Scaffold: A Foundation for Drug Discovery
The benzimidazole ring system, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole, is of paramount interest in drug discovery. Its structural similarity to naturally occurring purines allows it to readily interact with a wide array of biological targets, including enzymes and receptors, with high affinity. This versatility has led to the development of benzimidazole-based drugs with a vast range of applications, from the proton-pump inhibitor omeprazole to the anthelmintic albendazole and the anticancer agent bendamustine.[1]
The 2-aryl substituted benzimidazoles, particularly those bearing an amino group on the phenyl ring, offer unique advantages. The aniline nitrogen provides a key site for further chemical modification, allowing for the synthesis of extensive compound libraries. Furthermore, the position of this amino group—whether ortho, para, or, as is our focus, meta—profoundly influences the molecule's electronic properties, conformation, and ability to form hydrogen bonds, thereby dictating its biological activity. This guide will delve into the specific biological profile conferred by the meta-positioned amino group of the this compound core.
Chapter 2: Synthetic Strategies for this compound Derivatives
The primary and most established method for synthesizing the 2-(3-aminophenyl)-1H-benzimidazole scaffold is the Phillips condensation reaction. This involves the acid-catalyzed condensation of an o-phenylenediamine with 3-aminobenzoic acid. The reaction proceeds via the formation of an intermediate amide, followed by an intramolecular cyclization and dehydration to yield the final benzimidazole ring.
A key advantage of this synthetic route is the wide availability of substituted o-phenylenediamines and 3-aminobenzoic acids, enabling extensive variation at the R1, R2, R3, R4, and R5 positions. The amino group at R3 serves as a versatile handle for subsequent derivatization, such as acylation or the introduction of other functional groups, to explore and optimize biological activity.
Chapter 3: Anticancer Properties and Mechanisms
Benzimidazole derivatives are well-documented as potent anticancer agents, acting through diverse mechanisms to induce cytotoxicity in malignant cells.[2] While specific data for the 3-amino isomer is emerging, the broader class of 2-aryl benzimidazoles demonstrates significant antiproliferative effects, providing a strong rationale for the investigation of these compounds.
3.1. Key Anticancer Mechanisms of Action
The anticancer effects of benzimidazole derivatives are multifaceted and often involve the simultaneous disruption of several critical cellular pathways.[1]
-
Inhibition of Tubulin Polymerization: Like the vinca alkaloids, many benzimidazoles bind to β-tubulin, disrupting the formation of microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[2]
-
Kinase Inhibition: Benzimidazoles can act as ATP-competitive inhibitors of various protein kinases that are crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Inhibition of these pathways blocks signals for proliferation, survival, and angiogenesis.
-
Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerase I and II, enzymes essential for relieving torsional stress in DNA during replication and transcription. Their inhibition leads to DNA strand breaks and cell death.[1][4]
-
Induction of Apoptosis: Benzimidazoles can induce programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of the caspase cascade.
3.2. Antiproliferative Activity Data
The following table summarizes representative cytotoxic activity data for novel benzimidazole hybrids against various human cancer cell lines. While not exclusively 3-amino derivatives, they illustrate the potent anticancer potential of the broader benzimidazole-aryl scaffold.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole-Triazole Hybrid 5a | HCT-116 (Colon) | 9.85 | [4] |
| MCF-7 (Breast) | 12.06 | [4] | |
| HepG-2 (Liver) | 15.21 | [4] | |
| Benzimidazole-Triazole Hybrid 9 | MCF-7 (Breast) | 3.03 | [4] |
| Benzimidazole Analog 11d | S. aureus | 2 (MIC, µg/mL) | [5] |
| E. coli | 16 (MIC, µg/mL) | [5] |
3.3. Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a standardized method for assessing the in vitro cytotoxicity of novel compounds.
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Chapter 4: Antimicrobial Activity
The benzimidazole scaffold is also a fertile ground for the development of new antimicrobial agents to combat drug-resistant pathogens.[6] Derivatives of (benzimidazol-2-yl)aniline have shown promising activity against a range of bacteria and fungi.
4.1. Antibacterial and Antifungal Spectrum
Studies have shown that these compounds can be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[7][8]
4.2. Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
A consistent finding in the literature is the influence of electronic effects on antimicrobial potency.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., -Cl, -F, -NO₂, -CF₃) on the 2-phenyl ring often enhances antibacterial activity.[6][7] This is likely due to modifications in the molecule's lipophilicity and electronic distribution, which can improve cell wall penetration and interaction with microbial targets.
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -CH₃, -OCH₃) sometimes lead to reduced or moderate activity.[7]
-
Positional Isomerism: The position of substituents is critical. For instance, a trifluoromethyl group at the para-position of the phenyl ring has been shown to confer very high activity.[7]
4.3. Experimental Protocol: Agar Well Diffusion Assay
This method is a standard preliminary screening technique to assess the antimicrobial activity of new compounds.
Objective: To qualitatively determine the antimicrobial activity of a test compound by measuring the zone of growth inhibition.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Test compound solution (e.g., 1 mg/mL in DMSO)
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator (37°C for bacteria, 28°C for fungi)
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline.
-
Lawn Culture: Evenly spread 100 µL of the microbial suspension over the surface of the agar plate to create a lawn culture.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
-
Compound Loading: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, standard drug, and DMSO (negative control) into separate wells.
-
Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Chapter 5: Antioxidant and Anti-inflammatory Potential
Beyond their cytotoxic and antimicrobial effects, benzimidazole derivatives, including the (aminophenyl)benzimidazole class, often exhibit significant antioxidant and anti-inflammatory properties.[9][10]
5.1. Antioxidant Activity
Oxidative stress is implicated in numerous diseases, including cancer and inflammation. Benzimidazole derivatives can act as antioxidants through several mechanisms, such as scavenging free radicals and inhibiting lipid peroxidation. Standard assays to evaluate this potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the thiobarbituric acid reactive substances (TBARS) assay for lipid peroxidation.
5.2. Anti-inflammatory Mechanisms
The anti-inflammatory effects of benzimidazoles are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2).[9] By blocking COX enzymes, these compounds can reduce the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. The specific substitution pattern on the benzimidazole and phenyl rings greatly influences the potency and selectivity of COX inhibition.[9]
Chapter 6: Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform in medicinal chemistry. The convergence of the potent, multi-target biological activity of the benzimidazole core with the synthetic flexibility of the aniline moiety provides a clear pathway for the development of novel therapeutic agents.
Key Takeaways:
-
Broad-Spectrum Potential: These derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
-
Tunable Activity: The biological profile can be finely tuned through synthetic modification at multiple positions on the scaffold, allowing for the optimization of potency and selectivity.
-
SAR-Guided Design: Clear structure-activity relationships have been established, particularly the role of electron-withdrawing groups in enhancing antimicrobial activity, which can guide future rational drug design efforts.
Future research should focus on synthesizing and screening libraries of this compound derivatives to fully elucidate the SAR for this specific isomer. In-depth mechanistic studies, including specific kinase profiling and apoptosis pathway analysis, will be crucial for identifying lead compounds for further preclinical and clinical development.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. isca.me [isca.me]
- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of 3-(1H-benzimidazol-2-yl)aniline: A Technical Guide to a Privileged Scaffold
Abstract
The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active agents and its structural similarity to natural purines.[1][2] This versatility allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] Within this esteemed class of compounds, 2-arylbenzimidazoles have garnered significant attention. This technical guide focuses on a specific, yet underexplored, member of this family: 3-(1H-benzimidazol-2-yl)aniline . While direct pharmacological data on this meta-substituted aniline derivative is sparse, a comprehensive analysis of its structural isomers and related benzimidazole analogs provides a compelling rationale for its investigation as a potential therapeutic candidate. This document serves as an in-depth guide for researchers, providing a validated synthetic pathway, outlining its predicted pharmacological potential based on robust data from analogous compounds, and detailing the requisite experimental protocols to systematically explore its efficacy.
The Benzimidazole Core: A Foundation for Drug Discovery
The benzimidazole structure, a fusion of benzene and imidazole rings, is isosteric to purine nucleoside bases, enabling it to readily interact with the biopolymers of living systems.[1][3] This fundamental property has been exploited to develop a multitude of approved drugs, from the anti-ulcer agent omeprazole to the anthelmintic mebendazole, which has been repurposed for its anticancer effects.[1] The therapeutic versatility of the scaffold is dictated by the nature and position of its substituents. The C2 position is particularly amenable to modification, and the introduction of an aryl group at this position has proven to be a highly effective strategy for generating potent bioactive molecules.[4] The aminophenyl substituent, as in the case of this compound, introduces a key functional group that can serve as a hydrogen bond donor/acceptor or as a synthetic handle for further derivatization, making it a particularly attractive starting point for drug discovery campaigns.
Synthesis and Characterization
The most common and reliable method for synthesizing 2-arylbenzimidazoles is the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine with an aromatic aldehyde or carboxylic acid. For the synthesis of this compound, the logical precursors are o-phenylenediamine and 3-aminobenzoic acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for synthesizing isomeric aminophenyl benzimidazoles.
Reactants:
-
o-Phenylenediamine
-
3-Aminobenzoic acid
-
Polyphosphoric acid (PPA) or 4N Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution
-
Ethanol or Methanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of o-phenylenediamine (1.0 eq) and 3-aminobenzoic acid (1.0 eq).
-
Acid-Catalyzed Condensation: Add polyphosphoric acid (PPA) as both the solvent and catalyst. Heat the mixture to 120-140°C. Alternative: Reflux the mixture in 4N HCl for 2-4 hours.[5]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a 10% NaOH or concentrated NH₄OH solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol, to yield pure this compound.
-
Characterization: Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Workflow Diagram: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Predicted Pharmacological Potential: An Evidence-Based Exploration
While specific biological data for this compound is not yet prevalent in the literature, the extensive research on its analogs provides a strong predictive framework for its potential therapeutic applications.
Anticancer Activity
The benzimidazole scaffold is a well-established pharmacophore in oncology.[1] Its derivatives have been shown to exert anticancer effects through various mechanisms, including microtubule disruption, kinase inhibition, and induction of apoptosis.[2][6]
Causality and Mechanistic Insights: Ruthenium complexes of the closely related 2-(aminophenyl)benzimidazole have demonstrated significant in vitro cytotoxicity against human breast (MCF7) and colorectal (Caco2) cancer cell lines, with the Ru(III) complex being the most potent.[7] This complex was found to induce apoptosis and cause cell-cycle arrest in the G2/M phase.[7] Furthermore, numerous studies report the potent cytotoxicity of various 2-aryl benzimidazoles against a panel of cancer cell lines.[8][9] The presence of the aminophenyl group offers a site for interaction within the active sites of biological targets, potentially enhancing potency or conferring selectivity.
Predicted Targets:
-
Tubulin: Many benzimidazole anthelmintics like mebendazole have been repurposed as anticancer agents due to their ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[1]
-
Protein Kinases: The benzimidazole core is a common scaffold for kinase inhibitors.[10] Derivatives have been developed as inhibitors of key cancer-related kinases like EGFR, HER2, and CDKs.[6]
-
Topoisomerases: Some benzimidazole-metal complexes have been identified as topoisomerase II inhibitors.[1]
Data from Analogous Compounds:
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀ / GI₅₀) | Reference |
| Novel Benzimidazole Derivative (Compound 5) | MCF-7 (Breast) | 17.8 ± 0.24 µg/mL | [9] |
| Novel Benzimidazole Derivative (Compound 5) | DU-145 (Prostate) | 10.2 ± 1.4 µg/mL | [9] |
| Benzimidazole Salt (Compound 3) | HepG2 (Liver) | 25.14 µM | [8] |
| Benzimidazole Salt (Compound 3) | MCF-7 (Breast) | 22.41 µM | [8] |
| Benzimidazole-hydrazone Hybrid (6i) | HepG2 (Liver) | IC₅₀: 7.82 µM | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549) and a normal cell line (e.g., HEK-293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle (DMSO) control and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Kinase Inhibition
The structural similarity of the benzimidazole scaffold to the adenine moiety of ATP makes it an ideal candidate for designing ATP-competitive kinase inhibitors.[10] This has been a fruitful area of research, leading to the development of inhibitors against various kinase families.
Causality and Mechanistic Insights: The benzimidazole ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region, a key interaction for many ATP-competitive inhibitors.[10] The 2-aminophenyl group can be oriented to occupy different pockets within the ATP-binding site, and its amino functionality can form additional interactions, potentially enhancing potency and selectivity. Studies have successfully developed benzimidazole derivatives that inhibit kinases such as CK1δ, EGFR, HER2, and CDK2.[6][11]
Diagram: Benzimidazole as a Kinase Hinge-Binder
Caption: Predicted binding mode of a 2-aryl benzimidazole in a kinase active site.
Antimicrobial Activity
Benzimidazole derivatives have a long history of use as antimicrobial and anthelmintic agents.[3] Their broad spectrum of activity makes them attractive scaffolds for developing new treatments against infectious diseases.
Causality and Mechanistic Insights: The antimicrobial action of benzimidazoles can be multifaceted. Some derivatives are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3] In bacteria, they can interfere with various cellular processes. The specific substitution pattern on the benzimidazole ring is critical for determining the spectrum and potency of antimicrobial activity. For instance, certain N-((1H-benzimidazol-1-yl) methyl) derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[12]
Data from Analogous Compounds:
| Compound/Derivative Class | Microorganism(s) | Reported Activity (MIC) | Reference |
| N-((1H-benzimidazol-1-yl) methyl) pyrazole derivative (5i) | S. aureus | 3.9 µg/mL | [12] |
| N-((1H-benzimidazol-1-yl) methyl) pyrazole derivative (5i) | E. coli | 7.81 µg/mL | [12] |
| N-((1H-benzimidazol-1-yl) methyl) pyrazole derivative (5g) | A. fumigatus (Fungus) | 7.81 µg/mL | [12] |
Future Directions and Conclusion
This compound stands as a molecule of significant, yet largely untapped, pharmacological potential. The robust body of evidence from its structural analogs strongly suggests its promise as a scaffold for the development of novel anticancer, kinase inhibitory, and antimicrobial agents.
This guide provides the foundational knowledge for initiating a comprehensive investigation into this compound. The immediate next steps for researchers should be:
-
Synthesis and Verification: Synthesize and purify the compound according to the provided protocol and rigorously confirm its identity.
-
Broad-Spectrum Screening: Conduct initial in vitro screening against a diverse panel of cancer cell lines and microbial strains to identify the most promising therapeutic area.
-
Mechanism of Action Studies: Upon identifying a primary activity, perform detailed mechanistic studies, such as cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays.
-
Structure-Activity Relationship (SAR) Exploration: Utilize the aniline functional group as a synthetic handle to create a library of derivatives to optimize potency and selectivity.
By systematically applying the methodologies outlined herein, the scientific community can effectively unlock the full therapeutic potential of this compound, potentially adding a new and valuable member to the esteemed family of benzimidazole-based drugs.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of selected benzimidazole derivatives as an antioxidant and xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole with In Vitro and In Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.unipd.it [research.unipd.it]
- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
CAS number 7596-74-9 synthesis and properties
An In-depth Technical Guide to 3-(1H-benzimidazol-2-yl)aniline (CAS Number 7596-74-9): Synthesis and Properties
Abstract
This technical guide provides a comprehensive overview of this compound, a significant heterocyclic compound identified by CAS number 7596-74-9. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It will delve into the core physicochemical properties, detailed synthesis methodologies with mechanistic insights, and the established applications of this compound. The synthesis section emphasizes the widely applicable Phillips condensation method, providing a robust, self-validating protocol. This guide aims to be an authoritative resource, grounded in scientific literature and practical expertise.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science. Its structural resemblance to naturally occurring purines allows it to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound, the subject of this guide, is a valuable building block in the synthesis of more complex molecules, leveraging the inherent reactivity of its aniline functional group for further derivatization.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7596-74-9 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₁N₃ | [1][2][3] |
| Molecular Weight | 209.25 g/mol | [1][2][3] |
| Melting Point | 252-253 °C | [1] |
| Boiling Point (Predicted) | 482.5 ± 47.0 °C | [1] |
| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 11.50 ± 0.10 | [1] |
| Appearance | Not explicitly stated, likely a solid at room temperature | Inferred from melting point |
| IUPAC Name | This compound | [3] |
Synthesis of this compound: The Phillips Condensation
The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction.[2][5] This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat. For the synthesis of this compound, the precursors are o-phenylenediamine and 3-aminobenzoic acid.
Causality Behind Experimental Choices
The choice of the Phillips condensation is predicated on its reliability and the commercial availability of the starting materials. The acidic catalyst, typically a mineral acid like HCl or a dehydrating agent like polyphosphoric acid (PPA), serves a dual purpose.[6][7] It protonates the carbonyl group of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. Secondly, it facilitates the dehydration of the tetrahedral intermediate and the subsequent cyclization. Heating is necessary to overcome the activation energy of the reaction, driving the condensation and cyclization to completion.
Reaction Mechanism
The mechanism of the Phillips condensation for the synthesis of this compound can be described in the following steps:
-
Protonation of the Carboxylic Acid: The carboxylic acid (3-aminobenzoic acid) is protonated by the acid catalyst.
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the protonated carbonyl carbon of 3-aminobenzoic acid, forming a tetrahedral intermediate.
-
Dehydration and Amide Formation: The tetrahedral intermediate eliminates a molecule of water to form an N-acylated o-phenylenediamine intermediate.
-
Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative attacks the carbonyl carbon of the newly formed amide in an intramolecular fashion.
-
Final Dehydration: A second molecule of water is eliminated from the cyclic intermediate to yield the stable aromatic benzimidazole ring.
Figure 1: General workflow for the Phillips condensation synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a robust, self-validating procedure adapted from established methods for the synthesis of analogous benzimidazole derivatives.[8]
Materials:
-
o-Phenylenediamine
-
3-Aminobenzoic acid
-
Polyphosphoric acid (PPA) or 4N Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or water bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of o-phenylenediamine and 3-aminobenzoic acid.
-
Acid Addition: Slowly add the acid catalyst. If using PPA, add a sufficient amount to create a stirrable paste. If using 4N HCl, add enough to dissolve the reactants.
-
Heating: Heat the reaction mixture. If using PPA, heat to approximately 200°C for 2-4 hours.[7] If using HCl, reflux the mixture for 2-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA was used, pour the reaction mixture into a beaker of ice water with vigorous stirring.
-
Neutralization: Slowly add 10% NaOH solution with constant stirring until the mixture is alkaline (pH ~8-9), which will precipitate the crude product.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules. The presence of the primary amine group on the phenyl ring allows for a range of chemical transformations, including:
-
Amide bond formation: The amine can be acylated to form amides, which can be further functionalized.
-
Schiff base formation: Condensation with aldehydes or ketones yields Schiff bases, which are precursors to other heterocyclic systems or can act as ligands for metal complexes.
-
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.
A notable application is its use as a precursor in the synthesis of ML377, a probe compound that acts as an inhibitor of myocyte triacylglyceride accumulation.[6] This highlights its relevance in the development of therapeutic agents for metabolic disorders.
Conclusion
This compound (CAS 7596-74-9) is a valuable heterocyclic compound with a straightforward and scalable synthesis via the Phillips condensation. Its well-defined properties and the reactivity of its aniline moiety make it a key building block for the synthesis of a diverse array of functional molecules with potential applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers and scientists working with this compound, offering both theoretical understanding and practical protocols.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. adichemistry.com [adichemistry.com]
- 6. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
The Mechanistic Landscape of 3-(1H-benzimidazol-2-yl)aniline: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The benzimidazole nucleus stands as a cornerstone in medicinal chemistry, its versatile structure serving as a scaffold for a multitude of pharmacologically active agents.[1] This bicyclic aromatic system, an isostere of naturally occurring purine nucleotides, readily interacts with a diverse array of biological macromolecules, underpinning its broad therapeutic utility.[2][3] Among the vast library of benzimidazole derivatives, 3-(1H-benzimidazol-2-yl)aniline emerges as a compound of significant interest, positioned at the intersection of established anticancer motifs. While comprehensive studies dedicated solely to this molecule are nascent, a deep dive into the extensive research on structurally analogous 2-aryl-benzimidazoles provides a robust framework for elucidating its probable mechanisms of action. This in-depth technical guide synthesizes the current understanding of this chemical class to project a scientifically grounded hypothesis for the biological activity of this compound, offering a roadmap for researchers in oncology and drug development.
The 2-Aryl-Benzimidazole Pharmacophore: A Foundation for Anticancer Activity
The defining feature of this compound is the 2-aryl substitution on the benzimidazole core. This structural motif is a recurring theme in the design of potent anticancer agents. The electronic and steric properties of the aryl substituent at the 2-position, along with substitutions on the benzimidazole ring itself, are critical determinants of biological activity, a concept extensively explored through structure-activity relationship (SAR) studies.[3][4] The presence of an amino group at the meta-position of the phenyl ring in this compound provides a key vector for potential hydrogen bonding interactions within the active sites of target proteins, a feature that can significantly influence binding affinity and selectivity.
Postulated Mechanisms of Action: A Multi-pronged Assault on Cancer Cells
Based on the wealth of data for the 2-aryl-benzimidazole class, this compound is hypothesized to exert its anticancer effects through a combination of the following mechanisms:
Inhibition of Key Signaling Kinases
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] The benzimidazole scaffold has proven to be an effective framework for the development of potent kinase inhibitors.[5]
-
Receptor Tyrosine Kinases (RTKs): Derivatives of 3-benzimidazol-2-yl-1H-indazole have been developed as inhibitors of RTKs.[6] Given the structural similarities, it is plausible that this compound could engage with the ATP-binding pocket of various RTKs, such as EGFR and HER2, which are frequently overexpressed in solid tumors.[7] Inhibition of these kinases would disrupt downstream signaling pathways responsible for cell proliferation, survival, and metastasis.
-
Non-Receptor Tyrosine Kinases: A subset of 3-benzimidazol-2-yl-1H-indazoles has demonstrated potent inhibition of the c-ABL kinase.[8] This suggests a potential for this compound to target non-receptor tyrosine kinases involved in cancer pathogenesis.
-
IKK-ε Kinase: The 5-(1H-benzimidazol-1-yl)-3-alkoxy-2-thiophenecarbonitrile scaffold has been identified as a potent inhibitor of IKK-ε kinase, a non-canonical IKK that plays a role in tumor cell survival.[9] This highlights another potential kinase target for benzimidazole derivatives.
Hypothesized Kinase Inhibition Pathway
Caption: Hypothesized kinase inhibition by this compound.
Induction of Apoptosis
A significant body of evidence points to the ability of benzimidazole derivatives to trigger programmed cell death, or apoptosis, in cancer cells.[10][11] This is a critical mechanism for eliminating malignant cells and is a primary goal of many cancer therapies.
-
Modulation of Bcl-2 Family Proteins: Studies have shown that benzimidazole derivatives can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[10] This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the release of cytochrome c.
-
Activation of Caspases: The initiation of apoptosis is mediated by a cascade of cysteine-aspartic proteases known as caspases. Benzimidazole compounds have been observed to activate key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9.[2] The activation of caspase-3 leads to the cleavage of essential cellular proteins, including poly(ADP-ribose) polymerase (PARP), culminating in cell death.[2]
-
p53-Dependent and Independent Pathways: Some benzimidazole derivatives exert their pro-apoptotic effects through the activation of the p53 tumor suppressor protein.[2] However, apoptosis can also be induced in a p53-independent manner, suggesting that these compounds can be effective in a broad range of tumor types with varying p53 status.
Proposed Apoptotic Pathway
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Disruption of Microtubule Dynamics and Cell Cycle Arrest
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics are among the most successful anticancer drugs.
-
Tubulin Polymerization Inhibition: Certain 2-aryl benzimidazoles have been identified as inhibitors of tubulin polymerization.[12] By binding to tubulin, these compounds can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[12]
-
Cell Cycle Arrest: Beyond G2/M arrest, benzimidazole derivatives have also been shown to induce cell cycle arrest at the G0/G1 phase.[12] This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression. For instance, 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have been identified as potent Cdk1 inhibitors.[13]
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for this compound, a series of well-defined experimental workflows are proposed.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of this compound against a panel of cancer-relevant kinases.
Methodology:
-
Kinase Panel Screening: Utilize a commercial kinase panel (e.g., DiscoverX KINOMEscan™ or Promega ADP-Glo™) to perform a broad screen of the compound against hundreds of kinases at a fixed concentration (e.g., 10 µM).
-
Dose-Response Analysis: For any identified "hits" from the primary screen, perform dose-response experiments to determine the IC50 value. This involves incubating the kinase, substrate, and ATP with serial dilutions of the compound.
-
Mechanism of Inhibition Studies: For the most potent kinase targets, conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by varying the concentrations of both ATP and the substrate.
Kinase Inhibition Workflow
Caption: Workflow for characterizing kinase inhibitory activity.
Apoptosis and Cell Cycle Analysis
Objective: To assess the ability of this compound to induce apoptosis and cause cell cycle arrest in cancer cell lines.
Methodology:
-
Cell Viability Assay: Treat a panel of cancer cell lines with increasing concentrations of the compound for 24, 48, and 72 hours. Determine cell viability using an MTT or CellTiter-Glo® assay to calculate the GI50 (concentration for 50% growth inhibition).
-
Apoptosis Detection by Flow Cytometry: Treat cells with the compound at its GI50 concentration for various time points. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis by Flow Cytometry: Treat cells as described above, then fix and stain with PI to quantify the DNA content. Analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Western Blot Analysis: Treat cells with the compound and prepare whole-cell lysates. Perform Western blotting to detect changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) and cell cycle regulation (e.g., p53, p21, cyclins, CDKs).
Quantitative Data Summary (Hypothetical)
| Cell Line | GI50 (µM) after 72h | % Apoptotic Cells (Annexin V+) at GI50 | Cell Cycle Arrest Phase |
| MCF-7 | 5.2 | 45% | G2/M |
| PC-3 | 8.7 | 38% | G0/G1 |
| A549 | 6.1 | 52% | G2/M |
Conclusion and Future Directions
While further dedicated research is required to definitively elucidate the mechanism of action of this compound, the extensive body of literature on the 2-aryl-benzimidazole class provides a strong foundation for hypothesizing its anticancer properties. The evidence strongly suggests that this compound likely functions as a multi-targeted agent, impacting key cancer-related pathways through kinase inhibition, induction of apoptosis, and disruption of cell cycle progression. The experimental workflows outlined in this guide provide a clear path for validating these hypotheses and further characterizing the therapeutic potential of this promising molecule. Future research should focus on identifying the specific kinase targets with high affinity, delineating the precise apoptotic signaling cascade, and evaluating its in vivo efficacy in preclinical cancer models.
References
- 1. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline | Semantic Scholar [semanticscholar.org]
- 2. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 6. Design and structure-activity relationship of 3-benzimidazol-2-yl-1H-indazoles as inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Benzimidazol-2-yl-1H-indazoles as potent c-ABL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Fundamental Studies of Benzimidazole-Based Compounds: From Core Chemistry to Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The benzimidazole scaffold represents a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its remarkable versatility and presence in a multitude of clinically significant molecules.[1][2][3] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anthelmintic, anticancer, antiviral, and anti-inflammatory effects.[4][5][6][][8] This guide is designed to serve as a comprehensive technical resource for professionals in the field. It moves beyond a simple recitation of facts to explore the underlying principles, experimental causality, and strategic workflows that govern the study of these potent compounds. We will delve into the core chemistry, dissect mechanisms of action, and provide validated protocols, offering a holistic view for the rational design and development of next-generation benzimidazole-based therapeutics.
Part 1: The Benzimidazole Core - Synthesis and Physicochemical Landscape
A thorough understanding of the benzimidazole nucleus—its inherent properties and the methods for its construction—is the foundation upon which all subsequent biological investigation is built.
Physicochemical Properties: The Blueprint for Biological Interaction
The benzimidazole core is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring with an imidazole ring.[5][9] This arrangement confers a unique set of electronic and physical properties that are critical to its function.
-
Amphoteric Nature: The presence of both an acidic N-H proton and a basic imine nitrogen makes benzimidazole amphoteric, capable of acting as both a hydrogen bond donor and acceptor.[10][11] This duality is a key driver of its ability to bind effectively to diverse biological macromolecules.[3]
-
Solubility: Unsubstituted benzimidazole is generally soluble in polar solvents. However, its solubility can be readily modulated through substitution on the ring system; introducing non-polar groups increases solubility in organic solvents, while adding polar functionalities enhances aqueous solubility.[11]
-
Electronic Profile: The scaffold is an electron-rich aromatic system, enabling it to participate in crucial π-π stacking interactions with biological targets.[3]
The strategic modification of these core properties through chemical substitution is a primary goal of medicinal chemistry programs.
| Property | Typical Value/Characteristic | Significance in Drug Design |
| pKa (acidic N-H) | ~12.8 | Influences ionization state at physiological pH, affecting solubility and cell permeability. |
| pKa (conjugate acid) | ~5.6 | Governs the basicity of the imine nitrogen, crucial for salt formation and receptor binding.[12] |
| Solubility | Modifiable | Introduction of polar groups increases water solubility; non-polar groups increase lipid solubility.[11] |
| Hydrogen Bonding | Donor (N-H) & Acceptor (=N-) | Essential for specific, high-affinity interactions with enzyme active sites and receptors.[3] |
| Aromaticity | Electron-rich system | Facilitates π-π stacking and hydrophobic interactions with biological targets.[3] |
Synthetic Strategies: Building the Scaffold
The most prevalent and versatile method for constructing the benzimidazole core is the Phillips cyclocondensation reaction . This involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent (such as an aldehyde, orthoester, or nitrile).[13][14][15] The choice of reaction conditions and catalysts is critical for optimizing yield, purity, and environmental impact.
Modern synthetic approaches have focused on greener and more efficient methodologies. The use of Lewis acid catalysts (e.g., ZrOCl₂, TiCl₄), microwave irradiation, and ionic liquids can significantly reduce reaction times and improve yields.[16]
This protocol describes a standard laboratory-scale synthesis of a 2-substituted benzimidazole from an o-phenylenediamine and an aromatic aldehyde, a common and reliable method.
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and a substituted aldehyde (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Catalyst Addition: Introduce a catalyst to drive the reaction. A common choice is a mild oxidizing agent like sodium metabisulfite (Na₂S₂O₅) or a few drops of a mineral acid (e.g., HCl). For greener approaches, a Lewis acid catalyst can be employed.[16]
-
Reaction: Stir the mixture at room temperature or heat under reflux (typically 60-80 °C) for 2-6 hours. The causality here is that heating provides the activation energy needed for the initial Schiff base formation and subsequent cyclization.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A self-validating system involves running a co-spot of the starting materials alongside the reaction mixture to clearly visualize the consumption of reactants and the formation of the new product spot.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-cold water to induce precipitation. The solid product is then filtered, washed with cold water, and dried.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to achieve high purity.[13]
Caption: General workflow for the synthesis and purification of benzimidazole derivatives.
Part 2: Mechanisms of Action - Targeting Disease Pathways
The therapeutic power of benzimidazoles stems from their ability to interfere with a variety of critical biological pathways. The specific mechanism is highly dependent on the substitution pattern around the core scaffold.
Anthelmintic Activity: The Classic Mechanism
The foundational therapeutic use of benzimidazoles (e.g., Albendazole, Mebendazole) is in treating parasitic worm infections.[17] Their efficacy is rooted in a well-defined mechanism of action.
-
Primary Target: The primary molecular target is β-tubulin , a subunit of microtubules.[18][19]
-
Mechanism: Benzimidazoles bind with high affinity to a specific site on the parasite's β-tubulin, preventing its polymerization into functional microtubules.[17][20]
-
Consequence: The disruption of the microtubule cytoskeleton is catastrophic for the parasite. It cripples essential cellular functions, including cell division, maintenance of cell shape, and, critically, the absorption of glucose and other nutrients from the host.[18] This leads to energy depletion and parasite death.
-
Selective Toxicity: A key to their success as drugs is their selective toxicity. Benzimidazoles exhibit a significantly higher binding affinity for parasite β-tubulin than for the mammalian equivalent, ensuring minimal disruption to host cells.[18]
Caption: Mechanism of anthelmintic action via β-tubulin inhibition.
Anticancer Activity: A Multifaceted Approach
Benzimidazoles have emerged as powerful scaffolds for anticancer drug development, acting through several distinct mechanisms.[9][21]
-
Tubulin Disruption: Similar to their anthelmintic action, many anticancer benzimidazoles function as microtubule-destabilizing agents in cancer cells, leading to mitotic arrest and apoptosis.[20] Repurposed drugs like mebendazole operate primarily through this pathway.[9]
-
Kinase Inhibition: The benzimidazole scaffold is adept at fitting into the ATP-binding pockets of various kinases. Derivatives have been developed to inhibit key signaling proteins like tyrosine kinases, which are often overactive in cancer.[]
-
PARP Inhibition: Certain benzimidazole derivatives, such as Veliparib and Rucaparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[5] In cancers with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality and cancer cell death.
-
DNA Intercalation: The planar, aromatic structure of the benzimidazole ring allows some derivatives to intercalate between the base pairs of DNA, disrupting DNA replication and transcription and inducing apoptosis.[4]
Antiviral and Other Activities
The structural versatility of benzimidazoles has led to their application against a wide range of other diseases.[1]
-
Antiviral: Derivatives have shown significant activity against viruses like Hepatitis C (HCV) and Human Cytomegalovirus (CMV).[10] A key mechanism is the allosteric inhibition of viral enzymes, such as the HCV RNA-dependent RNA polymerase, where the drug binds to a site distant from the active site to induce a conformational change that inactivates the enzyme.[22]
-
Anti-inflammatory: Benzimidazole compounds can exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX), which are responsible for producing inflammatory prostaglandins.[][23][24]
-
Antiulcer: The most famous examples are the proton pump inhibitors (PPIs) like Omeprazole and Lansoprazole, which contain a benzimidazole core and work by irreversibly blocking the H⁺/K⁺-ATPase in the stomach's parietal cells.[6]
| Pharmacological Activity | Primary Molecular Target(s) | Example Drug/Compound Class |
| Anthelmintic | Parasite β-Tubulin | Albendazole, Mebendazole[17] |
| Anticancer | Mammalian Tubulin, Kinases, PARP, DNA | Mebendazole, Veliparib[5][9] |
| Antiviral | Viral Polymerases (e.g., HCV RdRP) | Maribavir, Allosteric Inhibitors[10][22] |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Celecoxib analogues[23][24] |
| Antiulcer | H⁺/K⁺-ATPase (Proton Pump) | Omeprazole, Lansoprazole[6] |
| Antifungal | Fungal Tubulin | Benomyl, Carbendazim[25][26] |
Part 3: Core Experimental Methodologies
Rigorous and reproducible experimental design is paramount in the evaluation of novel compounds. This section details validated, step-by-step protocols for the characterization and biological screening of benzimidazole derivatives.
Structural Characterization and Purification
Confirming the identity and purity of a synthesized compound is a non-negotiable first step.
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Procedure: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile). Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.
-
Validation: The observed molecular ion peak (e.g., [M+H]⁺) must match the calculated molecular weight of the target structure within a narrow tolerance (typically < 5 ppm for high-resolution MS).[13]
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Objective: To confirm the proton framework of the molecule.
-
Procedure: Dissolve ~5-10 mg of the pure compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire the ¹H NMR spectrum.
-
Validation: The chemical shifts (ppm), integration values (number of protons), and splitting patterns (multiplicity) of all signals must be consistent with the proposed chemical structure. For example, the N-H proton of the benzimidazole core typically appears as a broad singlet at a downfield chemical shift.[13]
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Procedure: Analyze a small sample of the solid compound using an ATR-FTIR spectrometer.
-
Validation: The presence of characteristic absorption bands confirms functional groups. For a typical benzimidazole, one would look for N-H stretching (~3400-3100 cm⁻¹), C=N stretching (~1620 cm⁻¹), and aromatic C=C stretching (~1450 cm⁻¹).[13]
-
In Vitro Biological Evaluation
In vitro assays provide the first critical data on a compound's biological activity and mechanism of action in a controlled environment.
Caption: A logical workflow for the in vitro screening of benzimidazole compounds.
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator. The causality is that adherent, logarithmically growing cells provide a consistent biological system for testing.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. This duration allows for multiple cell cycles, ensuring that compounds affecting mitosis can be identified.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well on a plate reader at ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vivo and Computational Assessment
Promising candidates from in vitro studies are advanced to more complex systems.
-
Acclimatization: Acclimate male Wistar rats or mice for one week under standard laboratory conditions. This is critical for reducing stress-related variability in the results.
-
Grouping: Divide animals into groups (n=6-8): a negative control (vehicle), a positive control (a standard anti-inflammatory drug like Indomethacin), and test groups for different doses of the benzimidazole compound.[27]
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the inflammatory insult.
-
Induction of Edema: Inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.[27]
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4 hours).
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the negative control group. Statistical significance is determined using an appropriate test, such as ANOVA.[28]
In silico tools are indispensable for understanding interactions at a molecular level and predicting properties.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the benzimidazole derivative) when bound to a target protein.[29][30] The process involves placing the ligand into the binding site of a protein's crystal structure and using a scoring function to estimate the binding affinity. This helps rationalize observed SAR and prioritize compounds for synthesis.[31]
-
Molecular Dynamics (MD) Simulation: MD simulations model the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and a more accurate calculation of binding free energies.[30]
Part 4: Structure-Activity Relationships (SAR) and Future Outlook
The ultimate goal of these fundamental studies is to understand how specific structural modifications influence biological activity, a concept known as the Structure-Activity Relationship (SAR).
Decoding the SAR of Benzimidazoles
Systematic studies have revealed key insights into the SAR of the benzimidazole scaffold.[32]
-
N1-Position: Substitution at the N1 position can significantly impact pharmacokinetic properties and potency. For example, in anti-inflammatory benzimidazoles, introducing various heterocyclic rings at N1 has been shown to be effective.[23][33]
-
C2-Position: This is the most commonly substituted position and is critical for activity. The nature of the substituent here often defines the compound's primary target. Aromatic or heteroaromatic groups at C2 are common in anticancer and antiviral agents, as they can engage in key interactions within enzyme active sites.[33][34]
-
C5/C6-Positions: The benzene portion of the scaffold can be modified at the 5 and 6 positions. Introducing electron-withdrawing or electron-donating groups here can modulate the electronic properties of the entire ring system, influencing binding affinity and cell permeability.[23][24]
| Position | Type of Substitution | Impact on Biological Activity |
| N1 | Alkyl, Aryl, Heterocycle | Modulates pharmacokinetics, can enhance binding affinity.[23] |
| C2 | Aryl, Heteroaryl, Amine | Often dictates the primary molecular target and potency.[33] |
| C5/C6 | Halogens, Nitro, Methoxy | Fine-tunes electronic properties, solubility, and metabolic stability.[23][24] |
Future Perspectives
The study of benzimidazoles is a dynamic and evolving field. Future research will likely focus on several key areas:
-
Hybrid Molecules: The development of hybrid compounds that link a benzimidazole scaffold to another pharmacophore (e.g., benzimidazole-triazole hybrids) is a promising strategy to achieve multi-target activity or overcome drug resistance.[35][36]
-
Targeted Drug Delivery: Incorporating benzimidazoles into targeted delivery systems (e.g., antibody-drug conjugates) could enhance their efficacy against cancer while reducing systemic toxicity.
-
Computational Design: The increasing sophistication of computational chemistry will enable the de novo design of benzimidazole derivatives with precisely tailored activity against novel and challenging biological targets.[30][37]
Conclusion
The benzimidazole nucleus is a testament to the power of a privileged scaffold in drug discovery. Its simple yet elegant structure provides a foundation for immense chemical diversity, enabling the development of drugs that combat a vast range of human diseases. A deep and integrated understanding of its synthesis, physicochemical properties, mechanisms of action, and SAR is essential for any researcher aiming to contribute to this vital field. By combining rational design with rigorous, self-validating experimental protocols, the scientific community will continue to unlock the full therapeutic potential of benzimidazole-based compounds for years to come.
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- 32. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. rroij.com [rroij.com]
- 35. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. tandfonline.com [tandfonline.com]
Initial Screening of 3-(1H-benzimidazol-2-yl)aniline for Anticancer Activity: A Framework for Discovery
An In-Depth Technical Guide
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of anticancer activities, targeting various hallmarks of cancer through mechanisms such as microtubule disruption, induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like PARP and protein kinases. This guide presents a comprehensive framework for the initial in vitro screening of a novel derivative, 3-(1H-benzimidazol-2-yl)aniline. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it provides the strategic rationale behind experimental choices, ensuring a logical, evidence-based progression from primary cytotoxicity assessment to preliminary mechanistic elucidation. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with a robust workflow to evaluate the compound's potential as a future therapeutic agent.
Rationale and Compound Profile
The Benzimidazole Pharmacophore: A Proven Scaffold
The unique core structure of benzimidazole, which resembles naturally occurring purine nucleotides, allows it to interact with a multitude of biological targets. This structural versatility has led to the development of several approved anticancer drugs and a multitude of clinical candidates. The diverse mechanisms of action reported for benzimidazole derivatives underscore the high probability of discovering novel bioactivity in unexplored analogues. These mechanisms include, but are not limited to:
-
Microtubule Dynamics Disruption: Similar to vinca alkaloids and taxanes, certain benzimidazoles inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
-
Enzyme Inhibition: Derivatives have been shown to inhibit topoisomerases, protein kinases, and poly(ADP-ribose) polymerases (PARPs), interfering with DNA replication, signaling pathways, and DNA repair, respectively.
-
Induction of Apoptosis: Many derivatives trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Arresting the cell cycle, often at the G2/M phase, is a common outcome of benzimidazole activity, preventing cancer cell proliferation.
Profile: this compound
This compound is a heterocyclic aromatic compound featuring a benzimidazole ring substituted at the 2-position with a 3-aminophenyl group. While this specific isomer is not extensively studied for its anticancer properties, its constituent parts suggest therapeutic potential. The synthesis is typically achieved via the Phillips condensation reaction, involving the cyclocondensation of o-phenylenediamine with 3-aminobenzoic acid. The rationale for its selection for screening is based on the hypothesis that the placement and electronic nature of the amino group on the phenyl ring can significantly influence binding affinity to biological targets and overall pharmacological profile.
Experimental Framework: A Phased Approach
A successful initial screening campaign is not a single experiment but a logical sequence of assays designed to answer fundamental questions efficiently. Our framework is divided into two primary phases: (1) Broad cytotoxicity screening to establish potency and selectivity, and (2) Secondary assays to gain initial insights into the mechanism of action.
Phase 1: Primary Cytotoxicity Screening
The initial goal is to determine if this compound possesses cytotoxic activity against cancer cells and to quantify this activity. A robust and reproducible cell viability assay is paramount.
Causality Behind Experimental Choices
-
Cell Line Panel: A single cell line is insufficient. We must use a panel representing diverse cancer histologies (e.g., epithelial, hematopoietic) to identify potential tissue-specific sensitivity. A common starting panel includes MCF-7 (breast), A549 (lung), HCT116 (colon), and K562 (leukemia). For a more comprehensive screen, the NCI-60 panel, a set of 60 human tumor cell lines, is the gold standard, allowing for powerful comparative data analysis.[1][2][3]
-
Assay Selection (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability, sensitivity, and high-throughput capability.[4][5] The assay's principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[4]
-
Dose-Response and IC50: Testing a single high concentration can be misleading. A serial dilution of the compound is used to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 is a critical metric for potency, representing the concentration of the compound required to inhibit cell growth by 50%.
Experimental Workflow: Primary Screening
Caption: Workflow for primary cytotoxicity screening using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer or automated counter). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create 2X working solutions. Remove the old medium from the cells and add 100 µL of the compound dilutions (final concentrations typically ranging from 0.01 to 100 µM). Include vehicle control wells (DMSO at the highest concentration used) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[6] Add 20 µL of this solution to each well and incubate for an additional 4 hours. Viable cells will form visible purple formazan crystals.[7]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.[5] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_treated / OD_vehicle_control) * 100 Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | Hypothetical IC50 (µM) for this compound |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Non-Small Cell Lung Carcinoma | 8.2 |
| HCT116 | Colorectal Carcinoma | 25.1 |
| K562 | Chronic Myeloid Leukemia | 5.7 |
| HEK293 | Normal Embryonic Kidney | > 100 |
Phase 2: Preliminary Mechanistic Assays
If the primary screen reveals potent and selective activity (i.e., low micromolar IC50 against cancer cells and significantly higher against normal cells), the next logical step is to investigate how the compound is killing the cells. Apoptosis and cell cycle arrest are two of the most common mechanisms for benzimidazole-based compounds.
Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
-
Trustworthiness of the Protocol: This assay provides a validated, quantitative method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.
-
Detailed Protocol:
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2X IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Collection: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL3 channel.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Expertise & Rationale: Observing the distribution of cells throughout the cell cycle (G0/G1, S, G2/M phases) can reveal if the compound induces arrest at a specific checkpoint. Propidium Iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have intermediate fluorescence.
-
Detailed Protocol:
-
Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting & Fixation: Harvest cells and wash with PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Mechanistic Workflow
Caption: Decision workflow from primary screening to secondary mechanistic assays.
Synthesis of Findings and Future Directions
The culmination of this initial screening phase provides a multi-faceted profile of this compound. If the compound demonstrates potent, selective cytotoxicity (e.g., IC50 < 10 µM) and induces a clear biological response such as apoptosis or cell cycle arrest in a time- and dose-dependent manner, it is considered a promising "hit" compound.
Future work should then focus on:
-
Target Deconvolution: Identifying the specific molecular target(s). Based on the known mechanisms of benzimidazoles, assays for tubulin polymerization, kinase inhibition profiling, or PARP activity could be prioritized.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the hit compound to improve potency and selectivity.
-
Advanced In Vitro Models: Testing the compound in more complex models like 3D spheroids or co-culture systems to better mimic the tumor microenvironment.
-
In Vivo Validation: If the compound continues to show promise, the next major step is to evaluate its efficacy and toxicity in preclinical animal models.
This structured, hypothesis-driven approach ensures that resources are directed toward compounds with the highest potential, forming a solid foundation for the long and rigorous journey of anticancer drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Annexin V-FITC Kit Protocol [hellobio.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
An In-Depth Technical Guide to the Discovery and Synthesis of 3-(1H-benzimidazol-2-yl)aniline Analogues
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of 3-(1H-benzimidazol-2-yl)aniline, a key analogue for developing novel therapeutic agents. We will delve into the strategic rationale behind the synthetic methodology, provide detailed, field-proven protocols, and explore the potential mechanisms of action that make this molecular framework a compelling subject for drug discovery and development professionals.
Introduction: The Benzimidazole Scaffold in Drug Discovery
Benzimidazole, a bicyclic heterocycle formed from the fusion of benzene and imidazole rings, is a structural motif present in numerous clinically significant pharmaceuticals.[2] Its bioisosteric resemblance to naturally occurring purine nucleotides allows it to interact with a diverse range of enzymes and receptors, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2][3] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy and selectivity.
The 2-arylbenzimidazole subclass, in particular, has garnered significant attention. The phenyl ring at the 2-position provides a vector for introducing additional functionalities. The placement of an aniline moiety, as in this compound, offers a crucial handle for further chemical modification and can significantly influence the molecule's biological activity, potentially targeting key proteins like kinases or tubulin.[1][4]
This guide focuses on the foundational synthesis of the 3-amino substituted analogue, providing researchers with the essential knowledge to produce this versatile building block and its derivatives.
Synthetic Strategy: The Phillips-Ladenburg Condensation
The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction.[5][6] This classic condensation reaction involves heating an o-phenylenediamine with a carboxylic acid, typically in the presence of a strong acid catalyst.[7]
Rationale and Mechanism
The choice of the Phillips-Ladenburg condensation is based on its reliability, operational simplicity, and the ready availability of starting materials. The reaction mechanism proceeds via several key steps:
-
Protonation: The acidic catalyst (e.g., polyphosphoric acid, hydrochloric acid) protonates the carbonyl oxygen of the carboxylic acid (3-aminobenzoic acid), increasing its electrophilicity.
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Dehydration & Cyclization: A series of proton transfers and the elimination of two water molecules leads to the formation of the thermodynamically stable, aromatic imidazole ring.
The use of an acid catalyst is critical as it not only activates the carboxylic acid but also facilitates the dehydration steps required for cyclization. Polyphosphoric acid (PPA) is often a superior medium as it acts as both the catalyst and a powerful dehydrating agent, driving the reaction to completion.
Synthetic Workflow Diagram
The overall synthetic pathway is straightforward, involving a one-pot condensation followed by purification.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijirt.org [ijirt.org]
- 4. researchgate.net [researchgate.net]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 3-(1H-benzimidazol-2-yl)aniline as a High-Efficacy Corrosion Inhibitor for Mild Steel in Acidic Environments
These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of 3-(1H-benzimidazol-2-yl)aniline as a potent corrosion inhibitor for mild steel, particularly in aggressive acidic media such as 1 M HCl. This document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation frameworks necessary for a thorough evaluation of its inhibitive properties.
Introduction: The Significance of Benzimidazole Derivatives in Corrosion Science
Corrosion of mild steel is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation.[1][2] Among the various classes of organic inhibitors, benzimidazole and its derivatives have garnered substantial attention due to their exceptional performance.[1][3][4][5][6][7] These molecules are characterized by the presence of a benzene ring fused to an imidazole ring, a structure rich in heteroatoms (nitrogen) and π-electrons. These features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[2]
This compound, the subject of these notes, is a promising candidate within this class. Its molecular structure combines the inherent protective qualities of the benzimidazole moiety with an additional aniline group, which can further enhance its adsorption capabilities and, consequently, its inhibition efficiency. This guide will provide the necessary protocols to quantify its effectiveness.
Proposed Mechanism of Corrosion Inhibition
The inhibitive action of this compound on a mild steel surface in an acidic medium is predicated on its ability to adsorb onto the metal-solution interface. This adsorption can occur through several mechanisms:
-
Physisorption: In acidic solutions, the benzimidazole ring can be protonated.[1] The resulting cationic species can then be electrostatically attracted to the negatively charged steel surface (due to the adsorption of Cl⁻ ions from the HCl solution).
-
Chemisorption: The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic rings can be shared with the vacant d-orbitals of the iron atoms on the mild steel surface, forming coordinate covalent bonds.[8] This process results in a more stable and robust protective film.
-
Mixed Adsorption: It is highly probable that the adsorption of this compound involves a combination of both physisorption and chemisorption.
The adsorbed inhibitor molecules form a protective layer that isolates the mild steel from the corrosive environment, thereby hindering both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Benzimidazole derivatives often act as mixed-type inhibitors, meaning they affect both anodic and cathodic reactions.[1][3]
References
- 1. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the use of benzimidazoles as corrosion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the use of benzimidazoles as corrosion inhibitors [ouci.dntb.gov.ua]
- 5. Benzimidazole and its derivatives as corrosion inhibitors for mild steel in 1M HCl solution: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qcc.thequantuminsider.com [qcc.thequantuminsider.com]
Application Notes and Protocols for Determining Cytotoxicity using an MTT Assay with 3-(1H-benzimidazol-2-yl)aniline
Introduction: A Modern Approach to Cytotoxicity Screening
In the landscape of drug discovery and toxicology, the accurate assessment of a compound's effect on cell viability is a cornerstone of preclinical research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a robust and widely adopted colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This document provides a detailed protocol and technical guidance for utilizing the MTT assay to determine the cytotoxic potential of the novel compound, 3-(1H-benzimidazol-2-yl)aniline. Benzimidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer effects.[3]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale to empower users to execute and interpret their results with confidence.
Principle of the MTT Assay: A Window into Cellular Health
The MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases, which are primarily active in viable, metabolically active cells.[2][4] The yellow, water-soluble tetrazolium salt, MTT, is reduced by these enzymes to form purple, water-insoluble formazan crystals.[1][4] The quantity of formazan produced is directly proportional to the number of living, metabolically active cells. These formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[4] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in metabolic activity and, by extension, a loss of cell viability due to the cytotoxic effects of the test compound.
Caption: Principle of the MTT assay.
Materials and Reagents
Equipment:
-
Humidified incubator with 5% CO₂ at 37°C
-
Laminar flow hood
-
Inverted microscope
-
Microplate reader with a 570 nm filter
-
Multichannel pipette
-
Sterile pipette tips
-
Sterile tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
96-well flat-bottom sterile microplates
-
Hemocytometer or automated cell counter
Reagents:
-
Cell Line: Select a cell line appropriate for the research question (e.g., a cancer cell line like MCF-7 or a normal fibroblast line). Ensure cells are in the logarithmic growth phase.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
This compound: (Test Compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it protected from light at -20°C for up to 6 months.[5]
-
Dimethyl Sulfoxide (DMSO): (Solvent for the test compound and formazan crystals)
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Saponin) to ensure the assay is performing correctly.[6]
Experimental Design and Protocol
Part 1: Preparation of Reagents and Cell Culture
-
Preparation of this compound Stock Solution:
-
Due to the aromatic and heterocyclic nature of this compound, it is recommended to prepare a high-concentration stock solution in DMSO. For example, prepare a 10 mM stock solution.
-
Accurately weigh the compound and dissolve it in the appropriate volume of high-purity DMSO. Gentle warming or vortexing may aid in dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete culture medium. For suspension cells, collect them by centrifugation.
-
Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to the optimal seeding density in a complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the experiment. A typical range is 5,000 to 10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach and resume growth.
-
Part 2: Treatment with this compound
-
Preparation of Treatment Dilutions:
-
Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5% to avoid solvent-induced cytotoxicity).
-
Vehicle Control: Prepare a medium containing the same final concentration of DMSO as the highest concentration of the test compound. This is critical to distinguish the effect of the compound from that of the solvent.
-
Positive Control: Prepare dilutions of a known cytotoxic agent (e.g., Doxorubicin) in a complete culture medium.
-
Untreated Control: Complete culture medium without any treatment.
-
Blank Control: Wells containing only the culture medium (no cells) to measure background absorbance.
-
-
Cell Treatment:
-
After the 24-hour pre-incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared treatment dilutions (including controls) to the respective wells in triplicate or quadruplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Part 3: MTT Assay and Data Acquisition
Caption: Experimental workflow for the MTT cytotoxicity assay.
-
MTT Incubation:
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate before removing the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 630 nm to subtract background noise.
-
Data Analysis and Interpretation
-
Background Subtraction:
-
Calculate the average absorbance of the blank control wells.
-
Subtract this average blank absorbance from the absorbance readings of all other wells.
-
-
Calculation of Percentage Cell Viability:
-
The percentage of cell viability is calculated relative to the untreated control cells.
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Determination of IC₅₀:
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the test compound that inhibits cell viability by 50%.
-
Plot the percentage of cell viability against the logarithm of the compound concentrations.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value. Software such as GraphPad Prism is highly recommended for this analysis.[5][7]
-
| Parameter | Description |
| Untreated Control | Represents 100% cell viability. |
| Vehicle Control | Assesses the cytotoxicity of the solvent (DMSO). |
| Positive Control | Confirms the assay's ability to detect a cytotoxic response. |
| Blank Control | Measures background absorbance of the medium and reagents. |
| IC₅₀ Value | A measure of the potency of the test compound. A lower IC₅₀ indicates higher potency. |
Troubleshooting and Considerations
-
High Background: Can be caused by microbial contamination or components in the culture medium like phenol red. Ensure sterile techniques and consider using phenol red-free medium during the MTT incubation step.
-
Low Signal: May result from insufficient cell numbers or a short MTT incubation time. Optimize these parameters for your specific cell line.
-
Incomplete Solubilization: Ensure formazan crystals are fully dissolved by thorough mixing or increasing the solubilization time.
-
Compound Interference: Some compounds can directly reduce MTT or interfere with the absorbance reading. Include a control with the compound in cell-free medium to check for this.
Conclusion
The MTT assay, when performed with careful attention to experimental design and controls, is a powerful tool for assessing the cytotoxic potential of compounds like this compound. By following this detailed protocol, researchers can generate reliable and reproducible data to inform drug discovery and development decisions.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. FAQ: Cell Viability and Cytotoxicity Assay | Cell Biolabs [cellbiolabs.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Tafel Polarization Studies for Benzimidazole Derivatives as Corrosion Inhibitors
Introduction: The Critical Role of Corrosion Inhibition
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the longevity and reliability of metallic structures across numerous industries.[1] The economic and safety implications of corrosion are substantial, necessitating the development of effective mitigation strategies.[1] Among these, the use of organic corrosion inhibitors is a widely adopted and effective approach.[1] Benzimidazole and its derivatives have garnered considerable attention as highly efficient corrosion inhibitors, particularly for protecting metals and alloys in aggressive acidic environments.[2][3] Their efficacy is attributed to their unique molecular structure, which facilitates strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive species.[2]
This document provides a comprehensive guide to employing Tafel polarization studies for the evaluation of benzimidazole derivatives as corrosion inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement this powerful electrochemical technique. We will delve into the theoretical underpinnings, provide a detailed experimental protocol, and outline the process of data analysis and interpretation, all grounded in established scientific principles and field-proven insights.
Theoretical Framework: Understanding Tafel Polarization
Tafel polarization is a potentiodynamic technique used to determine the kinetics of corrosion.[4] By polarizing the working electrode (the metal sample) away from its open circuit potential (OCP), where the net current is zero, we can study the rates of the anodic (oxidation) and cathodic (reduction) half-reactions that constitute the corrosion process.[5]
The relationship between the applied potential (E) and the resulting current density (i) in the regions of significant polarization is described by the Tafel equation:
η = β * log(i / i₀)
where:
-
η is the overpotential (E - Ecorr)
-
β is the Tafel slope, which is a measure of the reaction's sensitivity to potential changes.[6]
-
i is the current density
-
i₀ is the exchange current density
A Tafel plot is generated by plotting the potential (E) on a linear scale against the logarithm of the current density (log i).[7] This plot typically exhibits two linear regions corresponding to the anodic and cathodic reactions.[6] Extrapolation of these linear portions to the corrosion potential (Ecorr) yields the corrosion current density (icorr).[8]
The value of icorr is directly proportional to the corrosion rate.[5] Therefore, a lower icorr in the presence of an inhibitor indicates effective corrosion protection.
Mechanism of Inhibition by Benzimidazole Derivatives
Benzimidazole derivatives function primarily by adsorbing onto the metal surface, a process that can occur through two main mechanisms: physisorption and chemisorption.[2]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic media, the nitrogen atoms in the benzimidazole ring can become protonated, forming cations that are then attracted to the negatively charged metal surface (due to the adsorption of anions like Cl⁻).[2]
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen atoms (and other heteroatoms if present) and the vacant d-orbitals of the metal atoms.[2] This results in a more stable and robust protective film.[2]
Benzimidazole derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1][3] The extent of their influence on either reaction can be determined by observing the shifts in the anodic (βa) and cathodic (βc) Tafel slopes.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy. It is based on established standards such as ASTM G59.[9][10][11]
Materials and Reagents
-
Working Electrode (WE): The metal specimen to be tested (e.g., mild steel, carbon steel). The electrode should be prepared with a specific surface area exposed to the electrolyte.[12][13]
-
Counter Electrode (CE): An inert material with a large surface area, such as a platinum wire or graphite rod.[14]
-
Reference Electrode (RE): A stable electrode with a known potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[14]
-
Corrosive Medium: The electrolyte solution, typically an acidic solution like 1 M HCl or 0.5 M H₂SO₄, prepared from reagent-grade chemicals and deionized water.[15]
-
Benzimidazole Derivatives: The inhibitor compounds to be tested, dissolved in the corrosive medium at various concentrations.
-
Electrochemical Cell: A glass cell designed to accommodate the three electrodes and the electrolyte.[16]
-
Potentiostat/Galvanostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.[17]
Electrode Preparation: The Foundation of Reliable Data
Proper electrode preparation is critical to obtaining accurate and reproducible results.
-
Mechanical Polishing: The working electrode surface should be abraded with successively finer grades of emery paper (e.g., 240, 600, 1000 grit) to achieve a smooth, uniform finish.[12][15]
-
Degreasing: After polishing, the electrode must be thoroughly degreased. This is typically done by sonicating the electrode in a solvent like acetone or ethanol, followed by rinsing with deionized water.[14][15]
-
Drying: The cleaned electrode should be dried with a stream of nitrogen or in a desiccator.[14]
-
Surface Area Measurement: Accurately measure the exposed surface area of the working electrode. This is crucial for calculating the current density.[15]
Experimental Setup and Procedure
Figure 1: A schematic representation of the Tafel polarization experimental workflow.
-
Solution Preparation: Prepare the corrosive solution with and without the desired concentrations of the benzimidazole derivative. It is often necessary to de-aerate the solution by purging with an inert gas like nitrogen for at least 30 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the cathodic reaction.[15]
-
Cell Assembly: Assemble the three-electrode cell. The working electrode should be positioned in the center, with the reference electrode tip placed close to the working electrode surface (typically 2-3 mm) to minimize IR drop.[18] The counter electrode should be placed further away.
-
Open Circuit Potential (OCP) Measurement: Immerse the electrodes in the test solution and allow the system to stabilize. Monitor the OCP until it reaches a steady-state value (typically a change of less than a few millivolts over 5-10 minutes).[8] This stabilization period, often around 30-60 minutes, allows the working electrode to reach equilibrium with the environment.[15]
-
Potentiodynamic Polarization Scan: Once the OCP is stable, initiate the potentiodynamic scan. A typical scan range is from -250 mV to +250 mV relative to the OCP.[7] The scan rate should be slow enough to allow the system to remain in a quasi-steady state, with a common rate being 0.1667 mV/s.[8] The potential is swept from the cathodic region, through Ecorr, and into the anodic region.
Data Analysis and Interpretation
Extracting Corrosion Parameters from the Tafel Plot
The primary output of a Tafel polarization experiment is a plot of potential (E) versus the logarithm of the current density (log |i|).
-
Identify Linear Regions: Identify the linear portions of the anodic and cathodic branches of the polarization curve. These are the Tafel regions.
-
Tafel Extrapolation: Extrapolate the linear Tafel regions to the corrosion potential (Ecorr). The point where these lines intersect gives the corrosion current density (icorr).[19]
-
Determine Tafel Slopes: The slopes of the linear anodic and cathodic regions are the anodic (βa) and cathodic (βc) Tafel slopes, respectively.[6]
Calculating Inhibition Efficiency (IE%)
The inhibition efficiency is a quantitative measure of the inhibitor's effectiveness. It is calculated using the following equation:[20][21]
IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100
where:
-
icorr(blank) is the corrosion current density in the absence of the inhibitor.
-
icorr(inh) is the corrosion current density in the presence of the inhibitor.
A higher IE% value indicates better corrosion protection.
Interpreting the Results
The extracted parameters provide valuable insights into the inhibition mechanism:
-
Ecorr Shift:
-
If the shift in Ecorr in the presence of the inhibitor is less than 85 mV with respect to the blank, the inhibitor is considered a mixed-type inhibitor.[22]
-
A significant shift in Ecorr to more positive (anodic) potentials suggests the inhibitor is predominantly an anodic inhibitor .
-
A significant shift to more negative (cathodic) potentials indicates a cathodic inhibitor .
-
-
Tafel Slopes (βa and βc):
-
Changes in both βa and βc suggest that the inhibitor affects both the anodic and cathodic reactions, confirming a mixed-type inhibition.[19]
-
A significant change in βa with little change in βc indicates anodic control.
-
A significant change in βc with little change in βa indicates cathodic control.
-
Data Presentation: A Comparative Analysis
The following table provides a template for summarizing the quantitative data obtained from Tafel polarization studies of various benzimidazole derivatives.
| Inhibitor (Concentration) | Ecorr (mV vs. RE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
| Blank (0 mM) | -450 | 250 | 75 | -120 | - |
| Derivative A (1 mM) | -435 | 50 | 70 | -115 | 80.0 |
| Derivative B (1 mM) | -420 | 25 | 65 | -110 | 90.0 |
| Derivative C (1 mM) | -480 | 75 | 80 | -130 | 70.0 |
Mechanism Visualization
The following diagram illustrates the general mechanism of corrosion inhibition by benzimidazole derivatives on a metal surface.
Figure 2: The mechanism of corrosion inhibition by benzimidazole derivatives.
Conclusion
Tafel polarization is an indispensable tool for the quantitative evaluation of corrosion inhibitors. By following a rigorous experimental protocol and a systematic approach to data analysis, researchers can gain deep insights into the efficacy and mechanism of action of benzimidazole derivatives. This knowledge is crucial for the rational design and development of novel, high-performance corrosion inhibitors for a wide range of industrial applications.
References
- 1. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the use of benzimidazoles as corrosion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining the corrosion rate with INTELLO | Metrohm [metrohm.com]
- 5. Electrochemical Corrosion Measurements-Galvanic Corrosion Gamry Instruments [gamry.com]
- 6. maciassensors.com [maciassensors.com]
- 7. gamry.com [gamry.com]
- 8. origalys.com [origalys.com]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. farsi.msrpco.com [farsi.msrpco.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Electrochemical Corrosion Testing | Electrochemical Corrosion Failure Analysis | Electrochemical Corrosion Material Analysis [mee-inc.com]
- 18. scribd.com [scribd.com]
- 19. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05070C [pubs.rsc.org]
- 20. iicbe.org [iicbe.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
using 3-(1H-benzimidazol-2-yl)aniline in antimicrobial activity assays
An in-depth guide to the antimicrobial evaluation of 3-(1H-benzimidazol-2-yl)aniline, providing detailed protocols and scientific rationale for researchers in drug discovery.
Introduction: The Quest for Novel Antimicrobials
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating an urgent search for new antimicrobial agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzimidazole scaffold is recognized as a "privileged structure."[1] Benzimidazole derivatives are structurally analogous to purine nucleosides, enabling them to interact with a wide array of biological targets.[2] This versatility has led to the development of numerous benzimidazole-based drugs with a broad spectrum of activities, including antibacterial, antifungal, antiviral, and anthelmintic properties.[3][4]
This application note focuses on This compound (CAS: 7596-74-9), a member of this promising class of compounds.[5][6][7][8] We provide comprehensive, field-tested protocols for evaluating its antimicrobial efficacy using standardized methodologies. These guidelines are designed for researchers, scientists, and drug development professionals to ensure the generation of reliable and reproducible data.
Scientific Principles of Antimicrobial Evaluation
A thorough assessment of a novel compound's antimicrobial properties involves determining its ability to inhibit microbial growth (bacteriostatic or fungistatic activity) and its capacity to kill the microorganisms (bactericidal or fungicidal activity).
Key Pharmacological Concepts:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[9][10] This is the primary measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11] Determining the MBC is crucial to distinguish between a bacteriostatic and a bactericidal mode of action.[12]
Mechanistic Insights of Benzimidazoles:
The antimicrobial effects of benzimidazole derivatives are often attributed to their ability to interfere with essential cellular processes. Documented mechanisms include the inhibition of bacterial DNA gyrase, which disrupts DNA synthesis and leads to cell death, and the impairment of tubulin polymerization in fungi.[3][13][14] Understanding these potential mechanisms provides a rationale for testing against a broad spectrum of microbes.
Standardized Methodologies:
To ensure data comparability across different laboratories, standardized testing methods are essential. The protocols outlined here are based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI), a global authority on antimicrobial susceptibility testing (AST).[15][16][17] We will detail two universally accepted methods:
-
Broth Microdilution: A quantitative method used to determine the MIC and MBC of a compound in a liquid growth medium.[9][18]
-
Agar Well Diffusion: A qualitative or semi-quantitative screening method that assesses the antimicrobial activity based on the diffusion of the compound through a solid agar medium.[19][20][21]
Preparation of this compound for Assays
The physical properties of the test compound, particularly its solubility, are critical for accurate biological testing.
1. Stock Solution Preparation:
-
Rationale: A high-concentration stock solution is prepared in a suitable solvent, which is then serially diluted in the test medium. This minimizes the concentration of the solvent in the final assay, reducing its potential to interfere with microbial growth or the compound's activity.
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Based on its predicted properties, Dimethyl Sulfoxide (DMSO) is a common solvent for benzimidazole derivatives. Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 2048 µg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
-
-
Critical Control - Vehicle Toxicity: It is imperative to determine the highest concentration of the solvent (e.g., DMSO) that does not inhibit the growth of the test microorganisms. This is achieved by running a "vehicle control" in all assays. Typically, DMSO concentrations are kept below 1% (v/v) in the final test wells.
Protocol 1: Broth Microdilution for MIC & MBC Determination
This method is the gold standard for determining the quantitative antimicrobial potency of a novel compound.[15]
Materials and Equipment:
-
Test Compound Stock Solution
-
Sterile 96-well, U-bottom microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi[22]
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[23]
-
Multichannel pipette
-
Incubator set to the appropriate temperature (e.g., 35-37°C)[24]
Step-by-Step Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[25]
-
Dilute this standardized suspension in the appropriate test broth (CAMHB or RPMI) to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of broth to the wells in column 11 (this will be the growth control). Do not add any compound to column 12 (sterility control).
-
Add 20 µL of the compound stock solution to the first well of each row to be tested (e.g., column 1), resulting in an initial high concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard the final 100 µL from column 10. This creates a range of decreasing compound concentrations.
-
Prepare a separate row for the positive control antibiotic using the same serial dilution method.
-
Prepare a vehicle control row using the solvent (e.g., DMSO) to ensure it has no antimicrobial effect at the concentrations used.
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 10 µL of the prepared microbial inoculum (from Step 1) to each well from column 1 to column 11. Do not inoculate column 12 (sterility control).
-
The final volume in each well will be approximately 110 µL.
-
Cover the plate with a sterile lid or sealer and incubate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.[25][26]
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[27][28] The sterility control well (column 12) should be clear, and the growth control well (column 11) should be turbid.
-
-
MBC Determination:
-
From each well that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate this aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony growth on the subculture plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.[10]
-
Caption: Workflow for MIC and MBC determination using broth microdilution.
Protocol 2: Agar Well Diffusion Assay
This method is excellent for initial screening of multiple compounds or extracts. It relies on the diffusion of the test agent from a well through the agar, resulting in a zone of growth inhibition if the agent is effective.[19][20][29]
Materials and Equipment:
-
Test Compound Solution (at various concentrations)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms and materials for inoculum preparation (as in Protocol 1)
-
Sterile cotton swabs
-
Sterile cork borer (e.g., 6-8 mm diameter) or pipette tip
-
Positive and negative (vehicle) controls
-
Incubator
-
Calipers or a ruler for measurement
Step-by-Step Procedure:
-
Inoculum and Plate Preparation:
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, as described in Protocol 1.
-
Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Create a uniform microbial "lawn" by swabbing the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees after each application.[30]
-
Allow the plate to dry for a few minutes with the lid slightly ajar.
-
-
Well Creation and Compound Application:
-
Using a sterile cork borer, aseptically punch uniform wells into the agar.[21]
-
Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.[19] Test a range of concentrations on different plates or wells for a dose-response assessment.
-
Add the same volume of the positive control antibiotic and the negative vehicle control into separate wells.
-
-
Incubation and Measurement:
-
Allow the plates to sit at room temperature for about 1-2 hours to permit pre-diffusion of the compounds into the agar.[19]
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[24]
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).[24]
-
Caption: Step-by-step workflow for the agar well diffusion assay.
Data Presentation and Interpretation
Systematic data recording is essential for analysis and comparison.
Table 1: Example Data Summary for MIC and MBC
| Test Microorganism | Gram Stain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus ATCC 25922 | Gram-Positive | 16 | 32 | Ciprofloxacin: ≤1 |
| Escherichia coli ATCC 25922 | Gram-Negative | 64 | >128 | Ciprofloxacin: ≤0.25 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | >128 | >128 | Ciprofloxacin: ≤1 |
| Candida albicans ATCC 90028 | N/A (Fungus) | 32 | 128 | Fluconazole: ≤1 |
-
Interpretation: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity. In the example above, the compound shows bactericidal activity against S. aureus and fungicidal activity against C. albicans, but is less effective against the Gram-negative bacteria.
Table 2: Example Data Summary for Agar Well Diffusion
| Test Microorganism | Compound Conc. (µ g/well ) | Zone of Inhibition (mm) | Positive Control Zone (mm) | Negative Control Zone (mm) |
| S. aureus ATCC 25922 | 100 | 18 | Ciprofloxacin (5 µg): 25 | 0 |
| S. aureus ATCC 25922 | 50 | 14 | Ciprofloxacin (5 µg): 25 | 0 |
| E. coli ATCC 25922 | 100 | 11 | Ciprofloxacin (5 µg): 30 | 0 |
| E. coli ATCC 25922 | 50 | 7 | Ciprofloxacin (5 µg): 30 | 0 |
-
Interpretation: A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[31] The absence of a zone for the negative (vehicle) control confirms that the solvent did not contribute to the antimicrobial effect.
Conclusion
The protocols detailed in this guide provide a standardized framework for assessing the antimicrobial potential of this compound. By employing both broth microdilution and agar well diffusion methods, researchers can obtain quantitative MIC/MBC values and qualitative screening data, respectively. Adherence to these established methodologies, including the use of appropriate controls and standardized inocula, is paramount for generating high-quality, reliable data. These results form the critical foundation for further preclinical development, including structure-activity relationship (SAR) studies, toxicity profiling, and eventual in vivo efficacy trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 7596-74-9 [m.chemicalbook.com]
- 6. 3-(1H-1,3-benzodiazol-2-yl)aniline | C13H11N3 | CID 348695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. emerypharma.com [emerypharma.com]
- 12. atlas.org [atlas.org]
- 13. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. woah.org [woah.org]
- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. botanyjournals.com [botanyjournals.com]
- 20. chemistnotes.com [chemistnotes.com]
- 21. mdpi.com [mdpi.com]
- 22. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijpsm.com [ijpsm.com]
- 24. hereditybio.in [hereditybio.in]
- 25. benchchem.com [benchchem.com]
- 26. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 27. droracle.ai [droracle.ai]
- 28. idexx.com [idexx.com]
- 29. webcentral.uc.edu [webcentral.uc.edu]
- 30. hardydiagnostics.com [hardydiagnostics.com]
- 31. Disk diffusion test - Wikipedia [en.wikipedia.org]
Application Note & Protocols: Investigating the Antifungal Potential of 3-(1H-benzimidazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the antifungal properties of 3-(1H-benzimidazol-2-yl)aniline, a promising scaffold in medicinal chemistry. We will move beyond simple screening to detail robust methodologies for determining its spectrum of activity, potency, and potential mechanisms of action, thereby enabling a thorough assessment of its therapeutic potential.
Introduction: The Benzimidazole Scaffold in Antifungal Research
Benzimidazole derivatives represent a cornerstone in the development of antifungal agents. Their broad-spectrum activity and established mechanisms of action make them a compelling starting point for novel drug discovery. The core structure, a fusion of benzene and imidazole rings, is a versatile pharmacophore that can be readily functionalized to optimize activity and selectivity. The compound this compound, in particular, has been identified as a molecule of interest in antimicrobial research, demonstrating activity against various fungal and bacterial strains. This document outlines a systematic approach to rigorously characterize its antifungal profile.
Synthesis of this compound
A reliable and scalable synthesis is the first step in any drug discovery program. The synthesis of this compound can be achieved through the condensation of o-phenylenediamine with 3-aminobenzoic acid. A representative protocol is detailed below, which can be adapted and optimized as needed.
Protocol 1: Synthesis via Condensation Reaction
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-aminobenzoic acid in polyphosphoric acid (PPA).
-
Addition of Reactant: Slowly add 1 equivalent of o-phenylenediamine to the mixture while stirring.
-
Heating: Heat the reaction mixture at 150°C for 4 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with distilled water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
In Vitro Antifungal Susceptibility Testing
The initial evaluation of an antifungal compound involves determining its activity against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for these assays, ensuring reproducibility and comparability of data.
Fungal Strains
A representative panel of fungal strains should be used to assess the spectrum of activity. This panel should include:
-
Yeasts: Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans
-
Molds: Aspergillus fumigatus, Aspergillus flavus, Trichophyton rubrum
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for determining the MIC.
Protocol 2: Broth Microdilution MIC Assay (CLSI M27/M38)
-
Preparation of Inoculum: Grow fungal cultures on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL for yeasts.
-
Preparation of Drug Dilutions: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of 0.5-2.5 x 10^3 cells/mL.
-
Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.
Protocol 3: MFC Determination
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Plating: Spread the aliquot onto a fresh agar plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MFC: The MFC is the lowest concentration from which no colonies grow on the subculture plates.
Data Summary: Hypothetical Antifungal Activity
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | 8 | 16 |
| Candida glabrata | 16 | 32 |
| Aspergillus fumigatus | 4 | 8 |
| Cryptococcus neoformans | 8 | 16 |
Investigating the Mechanism of Action
Understanding how a compound exerts its antifungal effect is crucial for its development. For benzimidazole derivatives, a primary suspected mechanism is the inhibition of tubulin polymerization, which disrupts cell division. However, other mechanisms, such as interference with cell wall or membrane integrity, should also be investigated.
Inhibition of Tubulin Polymerization
The classical mechanism of action for benzimidazoles involves binding to β-tubulin and inhibiting the polymerization of microtubules, leading to mitotic arrest.
Workflow for Investigating Tubulin Polymerization Inhibition
Caption: Workflow for assessing inhibition of tubulin polymerization.
Ergosterol Biosynthesis Inhibition
Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. A common method to assess this is to quantify the ergosterol content in treated fungal cells.
Protocol 4: Ergosterol Quantification Assay
-
Treatment: Grow fungal cells to mid-log phase and then treat with sub-MIC concentrations of this compound for several hours.
-
Harvest and Saponification: Harvest the cells, and saponify the cell pellet with alcoholic potassium hydroxide.
-
Extraction: Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
Spectrophotometric Analysis: Scan the absorbance of the extract between 230 and 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol can be identified by their characteristic four-peaked curves.
-
Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths.
Cell Wall Integrity Assay
The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal drugs. The effect of a compound on cell wall integrity can be assessed by observing its activity in the presence of cell wall stressors like sorbitol.
Experimental Workflow for Cell Wall Integrity Assay
Caption: Logic for the cell wall integrity assay.
Safety and Selectivity Profiling
A crucial aspect of drug development is to ensure that the compound is selective for the fungal target and has minimal toxicity to host cells.
Hemolysis Assay
This assay assesses the compound's lytic activity against red blood cells, providing an early indication of its potential for causing cell membrane damage in mammals.
Protocol 5: Hemolysis Assay
-
Prepare Red Blood Cells (RBCs): Obtain fresh mammalian blood and wash the RBCs with phosphate-buffered saline (PBS).
-
Treatment: Incubate a suspension of RBCs with various concentrations of this compound.
-
Controls: Use PBS as a negative control (0% hemolysis) and a strong detergent like Triton X-100 as a positive control (100% hemolysis).
-
Incubation and Centrifugation: Incubate the samples and then centrifuge to pellet the intact RBCs.
-
Measure Hemoglobin Release: Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
-
Calculate Percentage Hemolysis: Determine the percentage of hemolysis relative to the positive control.
Cytotoxicity Assay against Mammalian Cells
This assay evaluates the toxicity of the compound against a standard mammalian cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells).
Protocol 6: MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Calculate Cell Viability: Calculate the percentage of cell viability relative to untreated control cells.
Data Summary: Hypothetical Selectivity Profile
| Assay | Endpoint | Result (at 4x MIC) |
| Hemolysis Assay | % Hemolysis | < 5% |
| MTT Assay (HEK293) | % Cell Viability | > 90% |
Conclusion
This application note provides a roadmap for the systematic evaluation of this compound as a potential antifungal agent. By following these detailed protocols, researchers can generate a comprehensive data package, including its antifungal spectrum, potency, potential mechanism of action, and preliminary safety profile. This information is critical for making informed decisions about the further development of this promising compound.
Application Notes & Protocols: A Guide to the Synthesis and Medicinal Chemistry Applications of 3-(1H-benzimidazol-2-yl)aniline Derivatives
Foreword: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[3][4][5]
This guide focuses on a specific, yet highly valuable, class of these compounds: 3-(1H-benzimidazol-2-yl)aniline and its derivatives. The strategic placement of the aniline moiety at the 3-position of the phenyl ring offers a synthetically accessible handle for further chemical elaboration. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. The aniline group can serve as a key pharmacophoric element or as a versatile precursor for the introduction of diverse functional groups, thereby enabling the fine-tuning of a compound's biological activity.
These application notes provide a comprehensive overview of the synthetic routes, detailed experimental protocols, characterization methodologies, and the underlying medicinal chemistry rationale for the development of this compound derivatives.
Part 1: Synthesis of the Benzimidazole Core via Phillips Condensation
The most direct and widely employed method for the synthesis of 2-arylbenzimidazoles is the Phillips condensation reaction.[6][7] This robust reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[8][9] The reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and subsequent dehydration to form the benzimidazole ring.[6]
General Reaction Scheme:
The synthesis of the parent this compound is achieved by the condensation of o-phenylenediamine with 3-aminobenzoic acid.
Caption: General scheme for the Phillips condensation to form this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
3-Aminobenzoic acid (1.0 eq)
-
Polyphosphoric acid (PPA) or 4N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine o-phenylenediamine (e.g., 10 mmol, 1.08 g) and 3-aminobenzoic acid (e.g., 10 mmol, 1.37 g).
-
Acid Addition: Carefully add polyphosphoric acid (PPA) (e.g., 10-15 g) to the flask. Alternatively, 4N HCl (e.g., 20 mL) can be used.[6] The mixture will become a thick slurry.
-
Heating and Reaction: Attach a reflux condenser and heat the reaction mixture to 160-180°C (for PPA) or reflux (for HCl) with vigorous stirring.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the mixture into a beaker containing crushed ice (approx. 100 g). This step should be performed in a fume hood as it can be exothermic.
-
The crude product will precipitate out of the acidic solution.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the crude product in a desiccator or vacuum oven.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
For higher purity, column chromatography on silica gel is recommended. A gradient elution system, starting with a non-polar solvent mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity, is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
-
Part 2: Structural Characterization
Unambiguous characterization of the synthesized derivatives is crucial for ensuring purity and confirming the correct chemical structure. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Expected Observations for this compound |
| ¹H NMR | N-H (Imidazole): A broad singlet typically observed in the downfield region (δ 12.0-13.0 ppm), especially in DMSO-d₆.[11] Aromatic Protons: Complex multiplets in the aromatic region (δ 7.0-8.2 ppm). The protons on the benzimidazole core and the 3-aminophenyl ring will have distinct chemical shifts and coupling patterns.[10] N-H (Aniline): A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration. |
| ¹³C NMR | C=N (Imidazole): A signal in the downfield region, typically around δ 150-155 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).[10] The carbon attached to the aniline nitrogen will be shifted upfield compared to the other aromatic carbons. |
| Mass Spec (MS) | Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₃H₁₁N₃, MW = 209.25 g/mol ). |
| FT-IR | N-H Stretch (Imidazole): A broad absorption band in the region of 3200-3500 cm⁻¹. N-H Stretch (Aniline): Two distinct sharp peaks in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. C=N Stretch: An absorption band around 1620-1640 cm⁻¹. |
Part 3: Medicinal Chemistry Applications and Strategic Design
The this compound scaffold is a valuable starting point for the design of new therapeutic agents. Its utility stems from the principles of bioisosterism and the potential for targeted chemical modification.
Bioisosterism in Drug Design
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize molecular properties while retaining biological activity.[12] The benzimidazole ring is a well-known bioisostere for purine bases, amides, and other heterocyclic systems.[13][14] This allows it to mimic the interactions of these groups with biological targets, often with improved metabolic stability or pharmacokinetic properties.
References
- 1. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline | Semantic Scholar [semanticscholar.org]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. benchchem.com [benchchem.com]
- 12. drughunter.com [drughunter.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioisosteric transformation of H1-antihistaminic benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro evaluation of 3-(1H-benzimidazol-2-yl)aniline on HBL-100 and HeLa cell lines
Topic: In Vitro Evaluation of 3-(1H-benzimidazol-2-yl)aniline on HBL-100 and HeLa Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole ring, a fusion of benzene and imidazole, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to naturally occurring nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] Benzimidazole derivatives have been shown to exert their antitumor effects through various mechanisms, such as disrupting microtubule assembly, inhibiting key signaling pathways like PI3K/AKT and MAPK, and inducing programmed cell death (apoptosis).[1][5]
This document provides a comprehensive guide for the in vitro evaluation of This compound , a specific benzimidazole derivative, against two common human cancer cell lines:
-
HBL-100: A human breast cell line with epithelial-like morphology.[6] It is crucial for researchers to note that the HBL-100 cell line is considered problematic due to documented misidentification. It has been found to contain a Y chromosome, despite its putative female origin, and Simian virus 40 (SV40) genomic sequences.[7][8][9] Thorough cell line authentication is strongly advised before initiating studies.
-
HeLa: The first and one of the most widely used immortal human cell lines, derived from cervical adenocarcinoma.[10][11] HeLa cells are known for their robustness and rapid proliferation, making them a cornerstone for cancer research and cytotoxicity studies.[11][12]
The following protocols detail two robust and widely adopted colorimetric assays for assessing cytotoxicity: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[13] These methods provide a reliable framework for determining the dose-dependent cytotoxic effects of this compound and calculating its half-maximal inhibitory concentration (IC₅₀).
Assay Principles: A Tale of Two Colors
Understanding the basis of each assay is critical for experimental design and data interpretation.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay quantifies cell viability based on metabolic activity.[14] In living cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[15] The amount of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable, metabolically active cells.
-
Sulforhodamine B (SRB) Assay: This assay relies on the quantification of total cellular protein content, which is proportional to the cell number.[16] Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[13] After washing away unbound dye, the protein-bound dye is solubilized and measured, providing a stable and sensitive measure of cellular biomass.[17]
General Experimental Workflow
The overall process for evaluating the cytotoxicity of the test compound is a multi-step procedure that requires careful planning and execution. The workflow ensures consistency and reliability of the generated data.
Caption: General workflow for in vitro cytotoxicity testing.
Materials and Reagents
| Item | Recommended Supplier/Specifications |
| Cell Lines | HBL-100 (e.g., ATCC® HTB-124™), HeLa (e.g., ATCC® CCL-2™) |
| Test Compound | This compound (CAS: 7596-74-9)[18][19] |
| Base Media | McCoy's 5A Medium (for HBL-100), Eagle's Minimum Essential Medium (EMEM, for HeLa) |
| Supplements | Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution (10,000 U/mL) |
| Reagents | Trypsin-EDTA (0.25%), Dimethyl sulfoxide (DMSO, cell culture grade), Phosphate-Buffered Saline (PBS, sterile) |
| Assay Kits/Reagents | MTT reagent (5 mg/mL in PBS), SRB powder, Trichloroacetic acid (TCA), Tris base, Acetic acid |
| Consumables | 96-well flat-bottom cell culture plates (sterile), cell culture flasks (T-25, T-75), serological pipettes, pipette tips (sterile) |
| Equipment | Humidified CO₂ incubator (37°C, 5% CO₂), Biosafety cabinet (Class II), Inverted microscope, Microplate reader, Centrifuge |
Detailed Protocols
Protocol 1: Cell Culture and Maintenance
Rationale: Consistent and healthy cell cultures are the foundation of a reliable cytotoxicity assay. Adhering to aseptic techniques and maintaining cells in their logarithmic growth phase is paramount. The doubling time for HBL-100 is approximately 30-40 hours, which should be considered when planning subculture schedules.[9][20]
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath for 1-2 minutes.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 200 x g for 5 minutes.
-
Discard the supernatant (this removes the cryoprotectant, e.g., DMSO) and gently resuspend the cell pellet in 10-15 mL of fresh complete medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask and incubate at 37°C, 5% CO₂.
-
-
Subculturing (Passaging):
-
Perform subculturing when cells reach 80-90% confluency.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS to remove any residual serum that may inhibit trypsin activity.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).
-
Incubate at 37°C for 3-5 minutes, or until cells detach. Monitor under a microscope.
-
Neutralize the trypsin by adding at least 4 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., a 1:3 to 1:6 split ratio) to a new flask containing fresh, pre-warmed medium.
-
Protocol 2: In Vitro Cytotoxicity - MTT Assay
Rationale: This protocol is optimized for a 96-well plate format to allow for high-throughput screening of multiple compound concentrations. A 4-hour incubation with MTT is generally sufficient for formazan development without causing toxicity from the reagent itself.
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase cells.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (HBL-100) or 3 x 10⁴ cells/mL (HeLa). Note: Optimal seeding density should be determined empirically for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 or 3,000 cells/well).
-
Include wells with medium only to serve as a blank control.[15]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" group treated with medium containing the same final concentration of DMSO.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 100 µL of DMSO or an acidified isopropanol solution to each well to dissolve the formazan crystals.[15]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Protocol 3: In Vitro Cytotoxicity - SRB Assay
Rationale: The SRB assay is an endpoint assay that relies on fixing the cells. Fixation with cold trichloroacetic acid (TCA) not only immobilizes the cells but also precipitates proteins, making them available for staining.[17] Thorough washing is essential to remove unbound dye and reduce background signal.[13]
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
SRB Assay Procedure:
-
After the incubation period, gently add 50 µL of cold 50% (w/v) TCA directly to the medium in each well (final concentration 10%).[16]
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
Wash the plates four to five times by submerging them in a container of slow-running tap water. Vigorously tap the plates on paper towels to remove excess water after the final wash.[16][17]
-
Allow the plates to air-dry completely at room temperature.
-
Add 100 µL of 0.04% (w/v) SRB solution (in 1% acetic acid) to each well.[17]
-
Incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13]
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[21]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at approximately 510 nm or 565 nm.[16][21]
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
First, subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Percent viability is then calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC₅₀ Value:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.
-
Table 1: Example Data Summary for IC₅₀ Values (µM)
| Cell Line | Incubation Time | IC₅₀ of this compound (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| HBL-100 | 24 hours | [Experimental Value] | [Experimental Value] |
| 48 hours | [Experimental Value] | [Experimental Value] | |
| 72 hours | [Experimental Value] | [Experimental Value] | |
| HeLa | 24 hours | [Experimental Value] | [Experimental Value] |
| 48 hours | [Experimental Value] | [Experimental Value] | |
| 72 hours | [Experimental Value] | [Experimental Value] |
Discussion and Potential Mechanistic Insights
Should this compound demonstrate significant cytotoxic activity, several downstream mechanistic studies could be pursued. The benzimidazole scaffold has been implicated in the modulation of critical cancer-related signaling pathways.[22] A potent cytotoxic effect could be attributed to the induction of apoptosis or cell cycle arrest mediated by the inhibition of key protein kinases.[1]
For instance, many benzimidazole derivatives are known to inhibit the PI3K/Akt signaling pathway .[5] Inhibition of Akt phosphorylation prevents the downstream suppression of pro-apoptotic proteins, ultimately leading to programmed cell death.
Caption: Potential mechanism via PI3K/Akt pathway inhibition.
Further investigation using techniques like Western blotting (to probe for phosphorylated Akt), flow cytometry (for cell cycle and apoptosis analysis), and specific kinase activity assays would be required to validate any hypothesized mechanism of action.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. nveo.org [nveo.org]
- 3. ijirt.org [ijirt.org]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HBL-100 Cells [cytion.com]
- 7. cytion.com [cytion.com]
- 8. HBL-100 Cells [cytion.com]
- 9. Cellosaurus cell line HBL-100 (CVCL_4362) [cellosaurus.org]
- 10. HeLa Cell Line | Embryo Project Encyclopedia [embryo.asu.edu]
- 11. accegen.com [accegen.com]
- 12. HeLa Cell Line: Revolutionizing Research [cytion.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. SRB assay for measuring target cell killing [protocols.io]
- 22. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
Application Notes and Protocols: Elucidating the DNA Binding Mechanisms of 3-(1H-benzimidazol-2-yl)aniline Complexes
Introduction: The Therapeutic Promise of Targeting DNA with Benzimidazole Complexes
The intricate dance between small molecules and DNA lies at the heart of many therapeutic strategies, particularly in oncology. The ability of a compound to selectively bind to and modulate the function of DNA can trigger a cascade of events leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Among the vast chemical scaffolds explored for this purpose, benzimidazole derivatives have emerged as a privileged class of compounds.[3][4] Their structural similarity to purine nucleobases allows them to interact favorably with the grooves and base pairs of the DNA double helix.[1][5]
The coordination of these benzimidazole ligands to metal ions, such as copper(II), nickel(II), and zinc(II), further enhances their DNA binding affinity and introduces novel mechanisms of action.[6][7][8] These metal complexes, including those with ligands like 3-(1H-benzimidazol-2-yl)aniline, offer a tunable platform where the choice of the metal and the organic ligand can be systematically varied to optimize DNA interaction and biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to synthesize, characterize, and thoroughly investigate the DNA binding properties of this compound metal complexes. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
I. Synthesis and Characterization of this compound Metal Complexes
The journey to understanding DNA-small molecule interactions begins with the meticulous synthesis and characterization of the compounds of interest. The this compound ligand serves as a versatile building block for creating a library of metal complexes.
Rationale for Ligand and Metal Selection
The this compound scaffold is strategically chosen for its bidentate chelating ability, involving the nitrogen atoms of the benzimidazole ring and the aniline moiety. This chelation enhances the stability of the resulting metal complexes. The planar aromatic structure of the benzimidazole ring is conducive to intercalative or groove binding interactions with DNA.[5] The choice of transition metals like Cu(II), Ni(II), and Zn(II) is based on their known coordination chemistry and their potential to influence the electronic and steric properties of the complex, thereby modulating its DNA binding affinity and mode.[6]
Synthetic Workflow Diagram
Caption: Synthetic pathway for the ligand and its metal complexes.
Protocol 1: Synthesis of this compound Ligand
-
Condensation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 3-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Reflux: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The precipitated product, 3-(1H-benzimidazol-2-yl)-nitrobenzene, is collected by filtration, washed with cold ethanol, and dried.
-
Reduction: Suspend the nitro-intermediate in a mixture of concentrated hydrochloric acid and ethanol.
-
Addition of Reducing Agent: Add stannous chloride (SnCl2) (3-4 equivalents) portion-wise while stirring.
-
Reflux: Reflux the mixture for 8-12 hours.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product, this compound, can be further purified by column chromatography.[9]
Protocol 2: Synthesis of Metal(II) Complexes
-
Dissolution: Dissolve the this compound ligand (2 equivalents) in a suitable solvent such as methanol or ethanol.
-
Addition of Metal Salt: To this solution, add a solution of the respective metal(II) salt (e.g., CuCl2·2H2O, NiCl2·6H2O, ZnCl2) (1 equivalent) in the same solvent dropwise with constant stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates the formation of the complex.[10]
-
Isolation: Collect the precipitate by filtration, wash with the solvent, and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting metal complex in a desiccator over anhydrous CaCl2.
Characterization Techniques
A suite of analytical techniques is essential to confirm the structure and purity of the synthesized ligand and its metal complexes.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify functional groups and confirm coordination. | Shift in the ν(C=N) and ν(N-H) stretching frequencies of the benzimidazole ring upon complexation. |
| ¹H NMR Spectroscopy | To elucidate the structure of the ligand. | Characteristic peaks for the aromatic protons and the N-H proton of the benzimidazole ring. |
| UV-Visible Spectroscopy | To study the electronic transitions and confirm complex formation. | Appearance of new absorption bands in the visible region for d-d transitions in the metal complexes. |
| Elemental Analysis (CHN) | To determine the empirical formula. | The experimental percentages of C, H, and N should be in close agreement with the calculated values. |
| Mass Spectrometry | To determine the molecular weight. | The molecular ion peak should correspond to the expected molecular weight of the compound. |
II. Probing DNA Binding: A Multi-faceted Approach
No single technique can provide a complete picture of the interaction between a small molecule and DNA. Therefore, a combination of spectroscopic and biophysical methods is employed to determine the binding mode, affinity, and conformational changes induced in the DNA.
Overall Experimental Workflow
Caption: A multi-technique workflow for DNA binding studies.
A. UV-Visible Absorption Spectroscopy: The First Indication of Interaction
UV-Visible spectroscopy is a straightforward and powerful technique to detect the formation of a complex between the test compound and DNA.[11][12] The interaction of a small molecule with DNA can lead to changes in the absorbance (hypochromism or hyperchromism) and a shift in the wavelength of maximum absorption (red or blue shift).
-
Hypochromism and Red Shift: Often indicative of intercalation, where the aromatic part of the molecule stacks between the DNA base pairs. This interaction perturbs the electronic transitions of both the molecule and the DNA bases.[13]
-
Hyperchromism: May suggest electrostatic or groove binding, which can cause conformational changes in the DNA structure.[13]
-
Preparation of Solutions:
-
Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer. The concentration of CT-DNA should be determined spectrophotometrically using the molar extinction coefficient at 260 nm (6600 M⁻¹cm⁻¹).[14]
-
-
Titration:
-
Keep the concentration of the metal complex constant in a quartz cuvette.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 5 minutes.
-
Record the UV-Visible spectrum over the appropriate wavelength range.
-
-
Data Analysis:
-
Plot the absorbance at the λmax of the complex against the concentration of DNA.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb(εb - εf)) where εa is the apparent extinction coefficient, εf is the extinction coefficient of the free complex, and εb is the extinction coefficient of the fully bound complex.[15] A plot of [DNA]/(εa - εf) versus [DNA] gives a slope of 1/(εb - εf) and an intercept of 1/(Kb(εb - εf)). The binding constant is the ratio of the slope to the intercept.
-
B. Fluorescence Spectroscopy: A Sensitive Probe for Binding
Fluorescence spectroscopy offers higher sensitivity than absorption spectroscopy for studying DNA binding. Many metal complexes are fluorescent, and their fluorescence can be quenched or enhanced upon interaction with DNA.
-
Fluorescence Quenching: This can occur through various mechanisms, including energy transfer or electron transfer between the complex and the DNA bases. The extent of quenching can be used to determine the binding affinity.[16]
-
Instrument Setup:
-
Set the excitation wavelength at the absorption maximum of the complex and record the emission spectrum over a suitable range.
-
-
Titration:
-
Similar to the UV-Visible titration, keep the concentration of the complex constant and titrate with increasing concentrations of CT-DNA.
-
Record the fluorescence emission spectrum after each addition of DNA.
-
-
Data Analysis:
-
The quenching data can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.[17]
-
The binding constant (Kb) and the number of binding sites (n) can be calculated from the plot of log[(F₀ - F)/F] versus log[DNA].
-
C. Ethidium Bromide (EB) Displacement Assay: A Competitive Binding Study
Ethidium bromide is a well-known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A competitive binding experiment where the test compound displaces EB from the DNA-EB complex can provide strong evidence for an intercalative binding mode.[18] A decrease in the fluorescence of the DNA-EB solution upon the addition of the complex indicates that the complex is displacing EB and binding to the DNA.
-
Preparation of DNA-EB Complex:
-
Prepare a solution of CT-DNA and ethidium bromide in Tris-HCl buffer. The concentrations should be chosen to ensure significant fluorescence from the DNA-EB complex.[19]
-
-
Titration:
-
Titrate the DNA-EB solution with increasing concentrations of the metal complex.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of the complex.
-
The quenching of EB fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv).
-
D. Circular Dichroism (CD) Spectroscopy: Monitoring DNA Conformational Changes
Circular dichroism is a powerful technique for studying the secondary structure of DNA and any conformational changes induced by ligand binding.[20][21][22]
-
B-DNA Conformation: In solution, DNA typically adopts a right-handed B-form, which is characterized by a positive band around 275 nm and a negative band around 245 nm in the CD spectrum.[23]
-
Intercalation: Intercalative binding often leads to an increase in the intensity of both the positive and negative bands, reflecting the stabilization of the B-DNA conformation and an increase in the helical twist.[22]
-
Groove Binding: Groove binding typically causes smaller perturbations in the CD spectrum.
-
Sample Preparation:
-
Prepare solutions of CT-DNA in the presence of varying concentrations of the metal complex.
-
-
Data Acquisition:
-
Record the CD spectra of the solutions in the far-UV region (200-320 nm).
-
A spectrum of the buffer and the complex alone should also be recorded and subtracted from the spectra of the DNA-complex solutions.
-
-
Interpretation:
-
Analyze the changes in the CD bands of DNA upon addition of the complex to infer the binding mode.
-
E. Viscosity Measurements: A Hydrodynamic Approach to Determine Binding Mode
Viscosity is a measure of a fluid's resistance to flow and is sensitive to the length of the DNA molecule.[24][25]
-
Intercalation: The insertion of a molecule between the base pairs of DNA causes an increase in the length of the DNA helix, leading to a significant increase in the viscosity of the DNA solution.[24][26]
-
Groove Binding and Electrostatic Interactions: These modes of binding typically cause a smaller or no change in the viscosity of the DNA solution.[27]
-
Sample Preparation:
-
Prepare a solution of CT-DNA of a specific concentration in the buffer.
-
Prepare solutions of the metal complex at different concentrations.
-
-
Measurement:
-
Measure the flow time of the DNA solution in the absence and presence of increasing concentrations of the complex using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.
-
-
Data Analysis:
-
The relative viscosity (η/η₀) is calculated, where η and η₀ are the specific viscosities of DNA in the presence and absence of the complex, respectively.
-
Plot (η/η₀)¹/³ versus the ratio of the concentration of the complex to the concentration of DNA. An increase in the relative viscosity is a strong indication of intercalation.[28]
-
III. Computational Modeling: In Silico Validation with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[29][30] It can provide valuable insights into the binding mode and the specific interactions (e.g., hydrogen bonding, hydrophobic interactions) between the metal complex and DNA at the atomic level.[31][32]
Molecular Docking Workflow
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asrjetsjournal.org [asrjetsjournal.org]
- 10. impactfactor.org [impactfactor.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA melting temperature analysis using UV-Vis spectroscopy | Cell And Molecular Biology [labroots.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CD Spectroscopy to Study DNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Guide to Circular Dichroism in DNA and RNA Structural Analysis - Creative Proteomics [iaanalysis.com]
- 24. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 25. tsapps.nist.gov [tsapps.nist.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pharmiweb.com [pharmiweb.com]
- 32. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(1H-benzimidazol-2-yl)aniline using Activated Carbon
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(1H-benzimidazol-2-yl)aniline. Activated carbon treatment is a critical step for removing colored impurities and other process-related contaminants. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a robust and efficient purification process.
I. Understanding the Mechanism: How Activated Carbon Purifies this compound
Activated carbon's efficacy in purification stems from its highly porous structure and large surface area, which allows for the adsorption of impurity molecules. The primary mechanism is physisorption, where weak van der Waals forces attract and hold contaminant molecules within the carbon's pore network. For aromatic and heterocyclic compounds like this compound and its colored byproducts, π-π stacking interactions between the aromatic rings of the impurities and the graphitic surface of the activated carbon can also play a significant role.
The key to successful purification is achieving selective adsorption of impurities while minimizing the loss of the target compound. This is influenced by factors such as the choice of activated carbon, solvent system, temperature, and contact time.
II. Troubleshooting Guide
This section addresses common issues encountered during the activated carbon treatment of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Persistent Color in Filtrate | 1. Insufficient Activated Carbon: The amount of activated carbon is below the threshold needed to adsorb all color bodies. 2. Inappropriate Activated Carbon Type: The pore size distribution of the carbon is not optimal for trapping the specific impurity molecules. 3. Poor Contact Time/Mixing: Inadequate stirring or insufficient contact time prevents effective adsorption. 4. Solvent Issues: The solvent may be too non-polar, causing the impurities to have a higher affinity for the solvent than the carbon surface. | 1. Increase Carbon Load: Incrementally increase the weight percentage of activated carbon (e.g., from 1% w/w to 3% w/w relative to the crude product). 2. Select a Different Carbon: Test activated carbons with different source materials (e.g., wood, coconut shell) and pore sizes (microporous vs. mesoporous). Wood-based carbons are often effective for decolorization. 3. Optimize Mixing and Time: Ensure vigorous stirring to maintain a uniform slurry. Increase the contact time (e.g., from 30 minutes to 60 minutes), monitoring for product degradation. 4. Solvent System Modification: If possible, switch to a more polar solvent in which the product is still soluble. |
| Low Product Recovery (High Yield Loss) | 1. Excessive Activated Carbon: Too much activated carbon can lead to significant adsorption of the target molecule. 2. Product Adsorption: The product itself has a high affinity for the activated carbon. 3. Premature Crystallization: The product crystallizes on the activated carbon surface during hot filtration. 4. Inadequate Washing: Residual product remains trapped in the filter cake after filtration. | 1. Reduce Carbon Load: Use the minimum amount of activated carbon necessary for effective decolorization. Start with a low percentage (e.g., 0.5-1% w/w). 2. Modify Solvent Polarity: A slightly more polar solvent can sometimes reduce product adsorption. 3. Maintain Temperature During Filtration: Use a heated funnel or preheat the filtration apparatus to prevent cooling and premature crystallization. Ensure the solution is hot when filtered.[1] 4. Thorough Filter Cake Washing: Wash the activated carbon filter cake with fresh, hot solvent to recover adsorbed product. Combine the washings with the main filtrate. |
| "Oiling Out" During Crystallization Post-Treatment | 1. High Impurity Load: Even after carbon treatment, a significant amount of impurities may remain, depressing the melting point of the product. 2. Inappropriate Crystallization Solvent: The chosen solvent system is not suitable for inducing crystallization of the purified product. 3. Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal growth. | 1. Repeat Carbon Treatment: If significant color or impurities are suspected, a second, more aggressive carbon treatment may be necessary. 2. Re-evaluate Crystallization Solvent: Conduct small-scale solubility tests to find a more suitable solvent or solvent mixture. For amines, sometimes the use of organic acids like acetic acid in small amounts can aid crystallization.[2] 3. Slow Cooling: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath. Insulating the flask can promote slower cooling.[3] |
| Fine Carbon Particles in Filtrate | 1. Incorrect Filter Paper Pore Size: The pore size of the filter paper is too large to retain the fine carbon particles. 2. Torn Filter Paper: The filter paper may have been damaged during setup or filtration. 3. Use of a Filter Aid: Using a filter aid like Celite® can help trap fine particles. | 1. Use Finer Filter Paper: Select a filter paper with a smaller pore size. 2. Careful Filter Setup: Ensure the filter paper is properly seated in the funnel and is not torn. 3. Apply a Filter Aid: Place a small layer of a filter aid over the filter paper before filtration. |
III. Frequently Asked Questions (FAQs)
Q1: What type of activated carbon is best for purifying this compound?
For general decolorization of organic molecules, powdered activated carbon (PAC) is often preferred due to its large surface area and rapid adsorption kinetics. A wood-based or coconut shell-based carbon with a mix of mesopores (for larger colored impurities) and micropores is a good starting point. It is advisable to screen a few different grades to find the most effective one for your specific impurity profile.
Q2: Which solvent should I use for the activated carbon treatment?
The ideal solvent should fully dissolve the crude this compound at an elevated temperature but have lower solubility at room temperature to allow for subsequent crystallization. Alcohols like ethanol or methanol, or their aqueous mixtures, are often good choices for benzimidazole derivatives.[4][5] The polarity of the solvent is crucial; highly non-polar solvents can hinder the adsorption of non-polar impurities onto the carbon surface.
Q3: How much activated carbon should I use?
A general starting point is 1-5% w/w of activated carbon relative to the crude product. It is critical to use the minimum amount necessary to achieve the desired purity to avoid significant product loss. Optimization studies on a small scale are highly recommended.
Q4: What is the optimal temperature and contact time?
The treatment is typically performed at an elevated temperature, often near the boiling point of the solvent, to ensure the product remains dissolved and to increase the rate of adsorption. A contact time of 30-60 minutes with efficient stirring is usually sufficient. Prolonged exposure at high temperatures can lead to product degradation, so this should be monitored.
Q5: How can I assess the purity of this compound after treatment?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of benzimidazole derivatives and quantifying residual impurities.[6][7] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient is a typical starting point. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of the purification progress.
Q6: Can the activated carbon be regenerated and reused?
While thermal regeneration is possible, it is often not practical or cost-effective on a laboratory scale. For pharmaceutical applications, single-use activated carbon is generally preferred to avoid cross-contamination.
IV. Experimental Protocols
Protocol 1: Small-Scale Activated Carbon Treatment and Purity Assessment
This protocol is designed for optimizing the purification of a small batch (e.g., 1-5 g) of crude this compound.
Materials:
-
Crude this compound
-
Activated Carbon (powdered, e.g., wood-based)
-
Selected solvent (e.g., ethanol)
-
Filter paper and funnel (Büchner or Hirsch)
-
Filter flask
-
Filter aid (e.g., Celite®) (optional)
-
Heating mantle and magnetic stirrer
-
HPLC system for analysis
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the crude this compound in a minimal amount of hot solvent with stirring.
-
Carbon Addition: Once fully dissolved, add the selected amount of activated carbon (start with 2% w/w).
-
Adsorption: Stir the mixture vigorously at a gentle reflux for 30-45 minutes.
-
Hot Filtration:
-
Preheat a funnel and filter flask.
-
Set up a filtration apparatus with appropriate filter paper (consider adding a thin layer of filter aid).
-
Quickly filter the hot mixture under vacuum to remove the activated carbon.
-
-
Filter Cake Wash: Wash the activated carbon on the filter paper with a small amount of hot solvent to recover any adsorbed product. Combine this filtrate with the initial filtrate.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purity Analysis: Analyze the purified product by HPLC to determine its purity and compare it to the crude material.
Protocol 2: Purity Analysis by HPLC
Instrumentation:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Gradient Program (Example):
| Time (min) | %A | %B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm and 280 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
V. Visualizing the Workflow
Caption: Experimental workflow for the purification of this compound.
VI. References
-
DTIC (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
-
Chemistry LibreTexts (2022). 3.6F: Troubleshooting.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
-
Zenzicubic (2022). Synthesizing benzimidazole - an aromatic amine that forms nice crystals. [YouTube].
-
Benchchem (2025). Technical Support Center: Crystallization of Small Organic Molecules.
-
Guide for crystallization.
-
Sigma-Aldrich. This compound.
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
-
ResearchGate (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
-
IJRPC (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
-
PubMed Central (PMC). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
-
ResearchGate (2025). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment.
-
Pharmaffiliates. CAS No : 7596-74-9 | Product Name : this compound.
-
PubMed Central (PMC) (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
-
ResearchGate (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives.
-
Santa Cruz Biotechnology. This compound | CAS 7596-74-9.
-
ChemicalBook. This compound | 7596-74-9.
-
Semantic Scholar (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
-
ResearchGate (2025). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
-
IMR Press. Aromatic amines: use in azo dye chemistry.
-
ChemBK (2024). 2-(1H-benzimidazol-2-yl)aniline.
-
PubMed Central (PMC). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
-
Benchchem. A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole.
-
NIH (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
-
Semantic Scholar. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
-
ResearchGate (2025). Aromatic amines from azo dye reduction: Status review with emphasis on direct UV spectrophotometric detection in textile industry wastewaters.
-
Pharmaffiliates. Benzimidazole-impurities.
-
ResearchGate (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
References
Technical Support Center: Strategies for Solubilizing 3-(1H-Benzimidazol-2-yl)aniline in Biological Assays
Welcome to the technical support guide for 3-(1H-benzimidazol-2-yl)aniline. This document provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address the challenges of working with this poorly soluble compound in biological assays. Our goal is to provide you with the mechanistic insights and practical protocols necessary to achieve reliable and reproducible experimental results.
Understanding the Challenge: Physicochemical Profile
This compound is a molecule of interest in various research fields, but its utility is often hampered by poor aqueous solubility. This characteristic stems from its molecular structure, which features a rigid, planar benzimidazole core and an aniline substituent. These features contribute to strong intermolecular forces in the solid state (high crystal lattice energy) and a significant hydrophobic character, making it difficult to dissolve in the aqueous buffers required for most biological assays.
A summary of its key physicochemical properties is presented below:
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₃H₁₁N₃ | - |
| Molecular Weight | 209.25 g/mol [1] | - |
| XLogP3 | 2.6[1] | Indicates significant hydrophobicity, predicting low water solubility. |
| pKa (Predicted) | 11.50 ± 0.10[2] | The benzimidazole N-H is weakly acidic; the aniline -NH₂ is basic. |
| Melting Point | 252-253 °C[2] | High melting point suggests strong crystal lattice energy, making dissolution difficult. |
| Hydrogen Bond Donors | 2[1] | Can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 3[1] | Can participate in hydrogen bonding. |
The high XLogP3 value and high melting point are strong indicators that this compound will exhibit poor aqueous solubility. Overcoming this is critical for generating accurate and meaningful biological data.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered when working with this compound.
Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
Answer: This is a classic phenomenon known as "solvent shock" or "precipitation upon dilution".[3][4] Your compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO), a strong organic solvent. When this concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local concentration of DMSO is no longer sufficient to keep the hydrophobic compound dissolved. The water molecules cannot effectively solvate the compound, causing it to crash out of solution.[4][5]
Recommended Actions:
-
Optimize the Dilution Method: Instead of a single, large dilution, try a stepwise or serial dilution. Pre-warm the aqueous buffer to 37°C and add the DMSO stock dropwise while vortexing vigorously.[6] This rapid mixing can prevent the formation of localized areas of high compound concentration and minimize precipitation.[6]
-
Reduce Stock Concentration: If possible, start with a lower concentration stock solution (e.g., 1-5 mM instead of 10-20 mM). This reduces the magnitude of the solvent shock during dilution.
-
Use an Intermediate Solvent: A two-step dilution can be effective. First, dilute the concentrated DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG). Then, add this intermediate solution to the final aqueous buffer.[3]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
Answer: The maximum tolerable concentration of DMSO is highly dependent on the specific cell line and the duration of the assay.[4][7][8]
-
General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4][9][10]
-
Sensitive Cell Lines: Some sensitive or primary cell lines may show signs of stress, altered gene expression, or reduced viability at concentrations as low as 0.1%.[4][7][8]
-
Best Practice: It is essential to perform a DMSO tolerance control experiment for your specific cell line and assay conditions. This involves treating cells with a range of DMSO concentrations (e.g., 0.1% to 2%) and measuring viability to determine the highest non-toxic concentration.[7][8] Always include a vehicle control (media + highest % DMSO used) in all experiments.
Q3: I cannot use DMSO in my experiment. What are some alternative solvents for my primary stock solution?
Answer: While DMSO is the most common solvent, several alternatives can be considered if it interferes with your assay or is otherwise unsuitable.
-
N,N-Dimethylformamide (DMF): Similar to DMSO in its ability to dissolve polar compounds. However, it also has potential toxicity and the same precipitation issues upon aqueous dilution.[11]
-
Ethanol: A less potent solvent than DMSO but can be effective for some compounds. It is generally better tolerated by cells, but higher concentrations can still be toxic.
-
Cyrene™ (dihydrolevoglucosenone): A bio-based, greener alternative to DMSO.[12] It has comparable solvating power for many compounds and in some cases, may be less reactive.[12][13]
-
Zwitterionic Liquids (ZILs): Newer, biocompatible solvents that have shown promise as alternatives to DMSO, exhibiting lower cell permeability and toxicity.[14][15]
When switching solvents, it is crucial to re-validate the solubility of your compound and perform vehicle control experiments.[11]
Q4: The structure of this compound has basic and acidic sites. Can I use pH modification to improve its solubility?
Answer: Yes, pH modification is a powerful and often underutilized strategy for ionizable compounds.[] The molecule has two key ionizable sites:
-
The aniline group (-NH₂) is basic and can be protonated to -NH₃⁺ under acidic conditions.
-
The benzimidazole N-H is weakly acidic and can be deprotonated under basic conditions.
By adjusting the pH of your buffer, you can ionize the molecule, which dramatically increases its interaction with water and improves solubility.
-
Acidic pH (e.g., pH < 5): Protonating the aniline group will form a cationic salt, which should be significantly more water-soluble.
-
Basic pH (e.g., pH > 9): Deprotonating the benzimidazole N-H will form an anionic species, which may also improve solubility.
Caution: Ensure the chosen pH is compatible with your biological assay. Extreme pH values can denature proteins or harm cells. A pH-solubility profile should be determined experimentally.
Q5: I've heard about using cyclodextrins. How do they work and are they a viable option?
Answer: Cyclodextrins are an excellent formulation strategy for improving the apparent solubility of hydrophobic compounds.[17][18] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19]
Mechanism: The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's non-polar cavity, forming a water-soluble "inclusion complex".[17][18] This complex shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility.[17]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[17][20]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe derivative.[17]
This approach is particularly useful for in vivo studies and can be a powerful tool for in vitro assays where co-solvents must be avoided.
Experimental Protocols & Workflows
Protocol 1: pH-Dependent Solubility Assessment
This protocol helps determine the optimal pH for solubilizing your compound.
-
Prepare a series of buffers: Create a set of buffers spanning a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Add excess compound: Add an excess amount of solid this compound to a small volume of each buffer in separate vials. Ensure undissolved solid is visible.
-
Equilibrate: Seal the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Separate solid from liquid: Centrifuge the samples at high speed (e.g., >14,000 rpm) or filter through a 0.22 µm filter to remove undissolved compound.
-
Quantify: Dilute the clear supernatant and measure the concentration of the dissolved compound using HPLC-UV or a spectrophotometer with a valid calibration curve.
-
Analyze: Plot solubility (µg/mL or µM) versus pH to identify the pH at which solubility is maximized.
Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol provides a rapid assessment of solubility under assay-relevant conditions.[21][22] Nephelometry measures the light scattered by undissolved particles (precipitate).[23][24]
-
Prepare Stock Solution: Create a concentrated stock of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a clear 96-well or 384-well plate, dispense a small volume (e.g., 2 µL) of the DMSO stock into the wells.[25]
-
Add Buffer: Rapidly add the aqueous assay buffer to each well to achieve the desired final compound concentrations.[25]
-
Incubate: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[25]
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well, reported in Nephelometric Turbidity Units (NTU).[23][25]
-
Determine Solubility: The kinetic solubility limit is the concentration at which a sharp increase in NTU is observed, indicating the onset of precipitation.[23]
Visualizations: Diagrams & Workflows
Troubleshooting Decision Tree
This diagram provides a logical path for addressing solubility issues with this compound.
Caption: A decision tree for troubleshooting solubility issues.
Mechanism of Cyclodextrin Encapsulation
This diagram illustrates how a cyclodextrin molecule improves the solubility of a hydrophobic compound.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
References
- 1. 3-(1H-1,3-benzodiazol-2-yl)aniline | C13H11N3 | CID 348695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 7596-74-9 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 19. eijppr.com [eijppr.com]
- 20. tandfonline.com [tandfonline.com]
- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. enamine.net [enamine.net]
- 23. benchchem.com [benchchem.com]
- 24. emeraldcloudlab.com [emeraldcloudlab.com]
- 25. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
acid-base extraction protocol for purifying benzimidazole compounds
Technical Support Center: Purifying Benzimidazole Compounds
Welcome to the technical support guide for the purification of benzimidazole compounds using acid-base extraction. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable heterocyclic scaffolds. Instead of a generic protocol, this guide provides in-depth, field-tested insights in a troubleshooting and FAQ format to address the specific, practical issues that arise during experimental work.
Core Principle: The Amphoteric Nature of Benzimidazoles
The success of an acid-base extraction hinges on the ability to reversibly modulate a compound's solubility in aqueous and organic phases. Benzimidazoles are uniquely suited for this technique due to their amphoteric nature. The key is the basic nitrogen atom (N3) within the imidazole ring. This nitrogen can be protonated by an acid to form a water-soluble salt (a benzimidazolium salt).[1][2]
The pKa of the conjugate acid of benzimidazole (pKaH+) is approximately 5.4-5.8.[1][3] This means that in an aqueous solution with a pH below ~4, the benzimidazole will exist predominantly in its protonated, water-soluble form. Conversely, at a pH above ~7, it will be in its neutral, organic-soluble form. This pH-dependent solubility switch is the engine of the purification process.
Key Physicochemical Data
Understanding the pKa values of your target compound and potential impurities is critical for designing a robust extraction protocol.
| Compound/Reagent | pKa | Rationale for Use |
| Protonated Benzimidazole (BH+) | ~5.5[1][4] | The target for protonation. An acid with pKa < 4 is needed. |
| Benzimidazole (B), N-H proton | ~13.2 | This proton is not acidic enough to be removed by weak bases. |
| Hydrochloric Acid (HCl) | < 0 | Strong acid, ensures complete protonation of the benzimidazole. |
| Sodium Bicarbonate (HCO3-) | 10.3 | A weak base, ideal for removing strong acid impurities (e.g., carboxylic acids) without deprotonating the benzimidazole N-H. |
| Carboxylic Acids (R-COOH) | ~4-5 | Common acidic impurities, effectively removed by sodium bicarbonate wash. |
| Phenols (Ar-OH) | ~10 | Weaker acidic impurities, require a stronger base like NaOH for removal. |
Visualized Workflow: Separating a 3-Component Mixture
The following diagram illustrates the separation of a benzimidazole from an acidic impurity (e.g., benzoic acid) and a neutral impurity (e.g., biphenyl) dissolved in an organic solvent like ethyl acetate.
Caption: Acid-Base Extraction Workflow for Benzimidazole Purification.
Troubleshooting Guide
This section addresses common problems encountered during the acid-base extraction of benzimidazoles.
Q1: After neutralizing the acidic extract, my benzimidazole product oiled out or formed a gummy precipitate instead of a solid. What should I do?
A1: This is a very common issue, often caused by one of three factors:
-
Incomplete Neutralization: The pH may not be sufficiently basic to fully deprotonate the benzimidazolium salt. Ensure the pH is >8 using pH paper or a meter. Add base dropwise and stir vigorously.
-
Residual Organic Solvent: Small amounts of the extraction solvent (e.g., ethyl acetate) may be dissolved in the aqueous layer. When the benzimidazole precipitates, this solvent can act as an oiling agent.
-
Low Melting Point/Amorphous Nature: The specific benzimidazole derivative you have synthesized may have a low melting point or a tendency to precipitate as an amorphous solid rather than a crystalline one.
Troubleshooting Steps:
-
Scratch & Cool: First, try vigorously scratching the inside of the flask with a glass rod at the liquid-air interface. This can induce crystallization. Subsequently, cool the mixture in an ice bath for 15-30 minutes.
-
Back-Extraction: If oiling persists, this is the most robust solution. Add a fresh portion of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the aqueous mixture. Shake the separatory funnel well. The now-neutral benzimidazole will be extracted back into the fresh organic layer, leaving behind inorganic salts.[5] You can then dry this organic layer with a drying agent (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified, non-gummy product.[6]
-
Trituration: If you manage to isolate the gummy solid, you can try "triturating" it. Add a poor solvent in which the product is not very soluble (e.g., hexanes or cold diethyl ether), and vigorously stir or grind the gum with a spatula. This can often break down the oil and induce solidification.
Q2: I've shaken my separatory funnel, but a thick emulsion has formed between the layers, and they won't separate. How can I break it?
A2: Emulsion formation is typically caused by fine particulate matter or surfactant-like impurities that stabilize the interface between the aqueous and organic layers. Troubleshooting Steps:
-
Be Patient: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a small volume of a saturated sodium chloride (brine) solution.[5][6] This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion and force a sharper separation.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. While this may require more extraction cycles for complete transfer, it minimizes emulsion formation.
-
Filtration: As a last resort, you can drain the entire contents of the funnel and filter it through a pad of Celite or glass wool. This can physically remove the particulates causing the emulsion. Rinse the filter pad with fresh organic solvent.
Q3: My yield is very low. Where could my product have gone?
A3: Low recovery can be traced to several points in the protocol. Troubleshooting Steps:
-
Check Your pH: Was the initial acidic extraction performed at a low enough pH? Use a strong mineral acid like 1M HCl to ensure the pH is well below the benzimidazole's pKaH+ (aim for pH 1-2). Conversely, was the final neutralization step sufficiently basic (pH > 8)? Incomplete pH adjustment at either step will leave product in the wrong phase.
-
Insufficient Extractions: A single extraction is rarely sufficient. Perform at least 2-3 extractions for each step (e.g., extract with 1M HCl three times) to ensure quantitative transfer of the compound between phases.[7]
-
Premature Precipitation: If you used concentrated acid for the initial extraction, your benzimidazolium salt may have been "salted out" and precipitated, preventing its full transfer to the aqueous layer. Always use dilute acid (e.g., 1M).
-
Water Solubility of Neutral Form: Some benzimidazole derivatives, especially those with polar functional groups, may have slight solubility in the aqueous phase even after neutralization. If you suspect this, perform a back-extraction of the neutralized aqueous layer with fresh organic solvent to recover this dissolved product.[8]
-
Don't Discard Layers Prematurely: A classic mistake is discarding a layer before confirming the product is not in it.[9] Always keep all layers until your final product is isolated and its identity is confirmed.
Frequently Asked Questions (FAQs)
Q: Which organic solvent is best for this procedure?
A: The ideal solvent should (a) readily dissolve your crude product, (b) be immiscible with water, and (c) have a low boiling point for easy removal.
-
Ethyl Acetate (EtOAc): An excellent general-purpose choice. It has good dissolving power for many organics and a density less than water (top layer).
-
Dichloromethane (DCM): Also a very good solvent, but it is denser than water and will form the bottom layer. Be mindful of this when separating layers.
-
Diethyl Ether (Et₂O): Effective but has a very low boiling point and is highly flammable, requiring extra care.[9] Avoid water-miscible solvents like ethanol, methanol, or acetone, as they will not form two layers.[7]
Q: Can I use a weaker acid, like acetic acid, for the extraction?
A: It is not recommended. The pKa of acetic acid (~4.75) is too close to the pKaH+ of benzimidazole (~5.5). This proximity means you would not achieve complete protonation, leading to a poor and inefficient extraction into the aqueous phase. The "rule of thumb" is that the pKa values should differ by at least 3-4 units for efficient separation. A strong mineral acid like HCl or H₂SO₄ is the correct choice.
Q: How do I remove acidic impurities like a leftover carboxylic acid from my synthesis?
A: This is a perfect scenario for a preliminary basic wash. Before performing the acidic extraction for your benzimidazole, wash the initial organic solution with a saturated solution of sodium bicarbonate (NaHCO₃). The weak base will deprotonate the carboxylic acid (pKa ~4-5), pulling it into the aqueous layer as a sodium salt. The benzimidazole will remain in the organic layer, as bicarbonate is not basic enough to deprotonate its N-H proton.[8][10] After this wash, you can proceed with the HCl extraction to isolate your benzimidazole.
Q: My crude product is highly colored. Will this procedure remove the color?
A: Often, yes. Many colored impurities in benzimidazole synthesis arise from oxidation of the starting materials or side-products.[11] These impurities may have different acid-base properties and can be separated during the washes. If your final product is still colored, you can often remove the residual color by treating a solution of the product with activated carbon before a final recrystallization step.[11][12]
References
- 1. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzimidazole | 51-17-2 [chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
controlling stoichiometry in 3-(1H-benzimidazol-2-yl)aniline synthesis to avoid side products
Welcome to the technical support center for the synthesis of 3-(1H-benzimidazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our focus is on controlling stoichiometry to minimize side product formation and ensure a high-purity final product.
Introduction: The Critical Role of Stoichiometry
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the Phillips condensation of o-phenylenediamine and 3-aminobenzoic acid.[1][2] While seemingly straightforward, this reaction is highly sensitive to stoichiometric imbalances, which can lead to the formation of undesired side products, complicating purification and reducing overall yield. This guide provides a comprehensive overview of how to control these factors to achieve a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometric ratio for the synthesis of this compound?
For the Phillips condensation reaction between o-phenylenediamine and 3-aminobenzoic acid, the theoretical optimal stoichiometric ratio is 1:1. However, to drive the reaction to completion, a slight excess of one reactant is sometimes employed. It is generally recommended to use a ratio of 1:1 to 1:1.1 of o-phenylenediamine to 3-aminobenzoic acid . A significant excess of either reactant can lead to the formation of side products.
Q2: What are the common side products in this synthesis, and how are they formed?
The primary side products are typically a result of incomplete reaction or side reactions involving an excess of one of the starting materials.
-
Unreacted Starting Materials: The most common impurities are residual o-phenylenediamine and 3-aminobenzoic acid.
-
N-(2-aminophenyl)-3-aminobenzamide: This is the initial intermediate of the condensation reaction. If the subsequent cyclization is incomplete, this intermediate will remain as a significant impurity.
-
Poly-condensation Products: A large excess of 3-aminobenzoic acid can potentially lead to the formation of oligomeric species where a benzimidazole unit is further acylated by another molecule of 3-aminobenzoic acid.
Q3: What is the role of the acid catalyst in this reaction?
An acid catalyst, such as hydrochloric acid (HCl) or polyphosphoric acid (PPA), is crucial for the Phillips condensation.[1][2] The acid protonates the carbonyl oxygen of 3-aminobenzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of o-phenylenediamine. The acid also facilitates the dehydration step that leads to the final benzimidazole ring formation.
Q4: Can microwave irradiation be used to improve the reaction?
Yes, microwave-assisted synthesis has been shown to be an effective method for the preparation of 2-aryl benzimidazoles.[3] Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Suboptimal Stoichiometry: A significant deviation from the 1:1 molar ratio. 2. Inadequate Reaction Temperature/Time: Insufficient energy to drive the cyclization to completion. 3. Inefficient Catalyst: The acid catalyst may be too dilute or not strong enough. | 1. Carefully measure and control the molar ratio of reactants to be as close to 1:1 as possible. A slight excess (up to 1.1 equivalents) of the carboxylic acid can be tested. 2. If using conventional heating, ensure the reaction is refluxed for a sufficient duration (monitor by TLC). For microwave synthesis, optimize the temperature and time. 3. Consider using a stronger dehydrating acid catalyst like polyphosphoric acid (PPA). |
| Presence of a Significant Amount of N-(2-aminophenyl)-3-aminobenzamide Intermediate | 1. Incomplete Cyclization: The reaction was not heated long enough or at a high enough temperature. 2. Insufficient Acid Catalyst: Not enough acid to effectively catalyze the dehydration and ring closure. | 1. Increase the reaction time and/or temperature. Monitor the disappearance of the intermediate by TLC. 2. Increase the concentration or amount of the acid catalyst. |
| Product is Difficult to Purify/Contaminated with Starting Materials | 1. Incorrect Stoichiometry: A large excess of one of the starting materials was used. 2. Inefficient Work-up Procedure: The purification method is not effectively removing the unreacted starting materials. | 1. Re-optimize the stoichiometry to be closer to a 1:1 ratio. 2. Implement a more rigorous purification protocol. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. Column chromatography can also be employed for high purity. |
| Formation of Dark-Colored Impurities | 1. Oxidation of o-phenylenediamine: This starting material is susceptible to air oxidation, which can produce colored byproducts. 2. High Reaction Temperatures for Extended Periods: Can lead to decomposition and the formation of polymeric tars. | 1. Use freshly purified o-phenylenediamine. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the reaction time and temperature to be sufficient for completion without causing degradation. Microwave synthesis can be advantageous here due to shorter reaction times. |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound via Phillips Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent (e.g., 4M HCl).
-
Addition of Carboxylic Acid: To this solution, add 3-aminobenzoic acid (1.0-1.1 equivalents).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a base (e.g., 10% NaOH or ammonium hydroxide) until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
Protocol 2: Troubleshooting Protocol for Low Yield
-
Verify Stoichiometry: Accurately weigh both o-phenylenediamine and 3-aminobenzoic acid to ensure a molar ratio between 1:1 and 1:1.1.
-
Catalyst Optimization: Switch from HCl to polyphosphoric acid (PPA). In a flask, combine o-phenylenediamine (1.0 eq.) and 3-aminobenzoic acid (1.05 eq.) with PPA.
-
Microwave-Assisted Reaction: Heat the mixture in a microwave reactor at a set temperature (e.g., 150-180 °C) for a shorter duration (e.g., 15-30 minutes).
-
Monitor Progress: After the initial reaction time, take a small aliquot for TLC analysis to check for the consumption of starting materials and the formation of the product.
-
Extended Reaction Time: If the reaction is incomplete, extend the heating time in the microwave reactor in short increments (e.g., 5-10 minutes) and re-analyze.
-
Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizing the Process
Diagram 1: Phillips Condensation Mechanism
Caption: The Phillips condensation mechanism for this compound synthesis.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Solvent Optimization for Reactions with 3-(1H-benzimidazol-2-yl)aniline
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(1H-benzimidazol-2-yl)aniline. This guide is designed to provide expert insights and practical troubleshooting advice for selecting the optimal solvent system for your specific reaction needs. Our goal is to move beyond simple protocols and explain the fundamental principles that govern solvent choice, empowering you to optimize your reactions for higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence solvent selection?
A1: Understanding the structure of this compound is crucial. The molecule possesses several key features that dictate its solubility and reactivity:
-
Aromatic Rings: The presence of both a benzimidazole and a phenyl ring system contributes to its relatively non-polar character, favoring solubility in organic solvents.
-
Amine and Imidazole Groups: The primary aniline amine (-NH₂) and the N-H groups of the benzimidazole ring are capable of hydrogen bonding. This allows for solubility in polar protic solvents.
-
Amphiphilic Nature: The combination of non-polar rings and polar, hydrogen-bonding functional groups gives the molecule an amphiphilic character. This means its solubility can be highly dependent on the solvent's properties. The molecule has a calculated XLogP3 of 2.6, indicating a moderate level of lipophilicity.[1]
Therefore, selecting a solvent requires balancing the need to dissolve the aromatic backbone while also accommodating the polar functional groups.
Q2: I'm starting a new reaction with this compound. How do I choose an initial solvent to screen?
A2: A logical approach to initial solvent screening involves considering the reaction type and the properties of your other reagents. Polar aprotic solvents are often an excellent starting point for many reactions involving this substrate.
-
Dimethylformamide (DMF): Often the first choice. Its high polarity effectively dissolves this compound and many coupling reagents. Its high boiling point (153 °C) makes it suitable for reactions requiring heat.[2][3]
-
Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent that can be effective, particularly for dissolving poorly soluble materials.
-
Acetonitrile (MeCN): A less polar option than DMF or DMSO, with a lower boiling point, which can be advantageous for easier removal post-reaction.[4]
-
Alcohols (Methanol, Ethanol): As polar protic solvents, they can be effective, especially in reactions where proton transfer is part of the mechanism or for dissolving certain salts.[5] They are often used in condensation reactions for benzimidazole synthesis.[6]
The following workflow provides a structured approach to your initial solvent selection.
Caption: Initial solvent selection decision workflow.
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is a common transformation for this compound. Success often hinges on the careful selection of solvent and coupling agents.
Q3: My amide coupling reaction is slow and gives a low yield. Reactants are not fully dissolving. What should I do?
A3: This is a classic solubility-limited reaction problem. When reactants, particularly the carboxylic acid or the amine salt, do not fully dissolve, the reaction rate is severely hampered.
Troubleshooting Steps:
-
Switch to a More Polar Aprotic Solvent: If you are using a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), switch to DMF or DMSO . Their superior solvating power for polar molecules, including zwitterionic intermediates and salts, is often the key to success.
-
Gentle Heating: If solubility is still an issue in DMF at room temperature, gentle heating to 40-50 °C can significantly improve dissolution and reaction rate. Always monitor for potential degradation of sensitive substrates at higher temperatures.
-
Consider a Solvent Mixture: For particularly challenging substrates, a solvent mixture can be effective. For example, a small amount of DMSO in DMF can enhance solubility without drastically changing the overall reaction environment.
-
Use of Additives: In some cases, additives used with coupling reagents (like Oxyma or HOAt) can also improve solubility. Ensure your chosen additive is soluble in your solvent system.[7]
Q4: My reaction works, but I'm struggling with product purification because the solvent (DMF/DMSO) is difficult to remove. What are my options?
A4: High-boiling polar aprotic solvents are notoriously difficult to remove. Here are several strategies to manage this common issue:
Alternative Solvents:
-
Acetonitrile (MeCN): If your reaction proceeds efficiently at or below 80 °C, MeCN is an excellent alternative with a much lower boiling point.
-
2-Methyltetrahydrofuran (2-MeTHF): This is considered a greener alternative to many traditional solvents. It has a boiling point of 80 °C and is often suitable for amide coupling reactions.[8]
Work-up Procedures for DMF/DMSO:
-
Aqueous Wash: Dilute the reaction mixture with a water-immiscible solvent like ethyl acetate or DCM. Perform multiple washes (3-5 times) with water or a brine solution. DMF and DMSO are highly water-soluble and will partition into the aqueous layer.
-
Precipitation: If your product is a solid and poorly soluble in water, pouring the reaction mixture into a large volume of cold water can precipitate the product, leaving the solvent behind. The crude solid can then be collected by filtration.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
| DMF | 153 | 37 | Polar Aprotic | Excellent solvating power, high temp, difficult to remove.[3] |
| DMSO | 189 | 47 | Polar Aprotic | Superior solvating power, can be reactive, very difficult to remove. |
| Acetonitrile | 82 | 37 | Polar Aprotic | Good solvent, easier to remove, lower temp reactions.[4] |
| Ethanol | 78 | 24 | Polar Protic | Good for condensations, can interfere with some coupling reagents.[5] |
| Dioxane | 101 | 2.2 | Non-polar Ether | Often used with water for Suzuki couplings.[9] |
| Toluene | 111 | 2.4 | Non-polar | High temp, good for azeotropic water removal, poor polarity. |
Caption: Properties of common solvents for reactions with this compound.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
Introducing aryl or heteroaryl substituents via Suzuki coupling is a powerful method for derivatizing benzimidazoles. However, the unprotected N-H groups in the benzimidazole ring can inhibit the palladium catalyst.[9] Solvent choice is critical to mitigate this effect.
Q5: My Suzuki coupling reaction is failing. I see starting material decomposition and/or catalyst deactivation (palladium black). Could the solvent system be the cause?
A5: Yes, the solvent system is a critical parameter for successful Suzuki couplings with nitrogen-rich heterocycles. Catalyst inhibition and substrate decomposition are common failure modes directly influenced by the solvent.[10]
Troubleshooting Steps & Key Insights:
-
Solvent System is Key: For unprotected benzimidazoles, a mixture of a non-polar solvent and water is often superior to single-solvent systems. A common and highly effective system is Dioxane/H₂O or DMF/H₂O .[9][11] The aqueous phase is crucial for dissolving the base (e.g., K₃PO₄, K₂CO₃) and facilitating the transmetalation step of the catalytic cycle.
-
Base and Solvent Compatibility: The chosen base must be soluble in the solvent system. Inorganic bases like potassium carbonate or phosphate are often used and require an aqueous component for dissolution.
-
Degassing is Non-Negotiable: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. The solvent must be rigorously degassed before adding the catalyst. This is typically done by bubbling nitrogen or argon through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Ligand Considerations: The benzimidazole substrate itself can act as a ligand, poisoning the catalyst. Using a well-defined precatalyst or a strong, bulky phosphine ligand (e.g., SPhos, XPhos) can outcompete the substrate for binding to the palladium center, thus protecting the catalyst's activity.[9]
Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
Troubleshooting Guide: Copper-Catalyzed C-N Coupling (Ullmann Condensation)
The Ullmann condensation is a classic method for forming C-N bonds, but it traditionally requires harsh conditions. Modern protocols use ligands to facilitate the reaction under milder temperatures, but solvent choice remains critical.
Q6: I am attempting an Ullmann reaction to N-arylate the aniline portion of my molecule, but the reaction requires very high temperatures (>180 °C) and gives a poor yield. How can I improve this?
A6: The classical Ullmann reaction's requirement for extremely high temperatures is a significant drawback. The solvent plays a dual role here: it must dissolve the reactants and also possess a high boiling point to reach the necessary reaction temperature. However, modern catalysis can significantly lower this temperature requirement.
Troubleshooting Steps & Key Insights:
-
Solvent Choice for High Temperatures: Traditional Ullmann reactions necessitate high-boiling polar solvents. DMF , N-Methyl-2-pyrrolidone (NMP) , nitrobenzene, or dimethylformamide are commonly used.[12] These solvents effectively dissolve the reactants and can reach temperatures over 150 °C.
-
Modern Ligand-Assisted Protocols: The most significant improvement you can make is to move from a classical, ligand-free system to a modern, ligand-assisted protocol. The addition of a chelating ligand (e.g., diamines, amino acids) stabilizes the copper catalyst, allowing the reaction to proceed at much lower temperatures (often 80-120 °C).[13]
-
Solvent Synergy with Modern Protocols: With a ligand-assisted system, you are no longer restricted to the highest-boiling solvents. DMSO or DMF are excellent choices for reactions in the 110 °C range.[13] For some systems, even toluene or dioxane may be effective.
-
Base and Substrate Scope: The choice of base (e.g., K₂CO₃, Cs₂CO₃) is also critical and must be compatible with your solvent. The reactivity of the aryl halide is also a major factor; aryl iodides are generally more reactive than aryl bromides or chlorides.[12]
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a representative starting point for the amide coupling of this compound with a generic carboxylic acid.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 equiv).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add this compound (1.0 equiv) to the solution and stir until dissolved.
-
Add HATU (1.2 equiv) to the mixture.
-
Slowly add DIPEA (2.5 equiv) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[14][15]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
- 1. 3-(1H-1,3-benzodiazol-2-yl)aniline | C13H11N3 | CID 348695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Benzimidazole Derivative Synthesis
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing benzimidazole derivatives. Benzimidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The efficiency and selectivity of their synthesis, however, are critically dependent on the appropriate selection of a catalyst.
This document moves beyond simple protocols to provide a deeper understanding of the catalytic systems, offering troubleshooting guides and frequently asked questions in a direct, Q&A format to address the specific challenges you may encounter in the lab.
Part 1: Catalyst Selection Strategy - Frequently Asked Questions
This section addresses fundamental questions regarding the choice of a catalyst and how it influences the reaction outcome.
Q1: What are the primary catalytic strategies for synthesizing benzimidazoles?
The most common and versatile method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivative).[3][4] The catalyst's primary role is to activate the carbonyl group of the aldehyde or acid, facilitating the initial nucleophilic attack by the diamine and subsequent cyclization.
Catalytic approaches can be broadly categorized into two families:
-
Homogeneous Catalysis: The catalyst is in the same phase as the reactants (typically dissolved in the solvent). This category includes Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., ZrCl₄, Er(OTf)₃, LaCl₃).[5][6][7][8]
-
Heterogeneous Catalysis: The catalyst is in a different phase from the reactants (typically a solid in a liquid reaction mixture). This is a rapidly growing area focused on green chemistry principles, utilizing materials like supported metal nanoparticles, solid acids (e.g., silica sulfuric acid), metal-organic frameworks (MOFs), and various nanocomposites.[7][9]
Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst?
Both Brønsted and Lewis acids function by making the carbonyl carbon more electrophilic, but their mechanisms and practical considerations differ slightly.
-
Brønsted Acids (proton donors, e.g., p-TsOH, H₂SO₄) protonate the carbonyl oxygen, which enhances its electrophilicity.[10][11] They are generally inexpensive and effective.[12] However, they can be highly corrosive, require neutralization during workup, and may not be suitable for substrates with acid-sensitive functional groups.
-
Lewis Acids (electron-pair acceptors, e.g., metal salts like LaCl₃, Er(OTf)₃, ZrCl₄) coordinate to the carbonyl oxygen.[10][13] Many Lewis acids are effective in very low catalytic loadings, can be milder than strong Brønsted acids, and can offer unique selectivity.[5][6] For example, Er(OTf)₃ has been shown to selectively promote the formation of 1,2-disubstituted benzimidazoles.[3]
Expert Insight: The choice often comes down to substrate compatibility and desired selectivity. For simple, robust substrates, an inexpensive Brønsted acid like p-TsOH is a good starting point.[12] For complex molecules with sensitive functional groups or when struggling with selectivity, screening a panel of mild Lewis acids is a logical next step.[3][5]
Q3: What are the main advantages of using a heterogeneous catalyst?
Heterogeneous catalysts have become increasingly popular due to their significant advantages, which align with the principles of green chemistry:[9][14]
-
Ease of Separation: The catalyst can be removed from the reaction mixture by simple filtration, eliminating the need for complex workup procedures like aqueous extractions.[7]
-
Recyclability: Solid catalysts can often be recovered, washed, and reused for multiple reaction cycles with minimal loss of activity, which reduces cost and waste.[7][9][15]
-
Milder Reaction Conditions: Many heterogeneous systems, such as those using gold or copper nanoparticles, can operate efficiently at room temperature.[15][16]
-
Improved Selectivity: The defined structure and active sites of some heterogeneous catalysts can offer higher selectivity compared to their homogeneous counterparts.
The table below summarizes a comparison of catalyst classes.
| Catalyst Class | Representative Examples | Key Advantages | Common Drawbacks |
| Homogeneous Brønsted Acids | p-TsOH, H₂SO₄, HCl[8][12] | Low cost, readily available, effective. | Corrosive, requires neutralization, difficult to recycle. |
| Homogeneous Lewis Acids | Er(OTf)₃, LaCl₃, ZrCl₄[5][6] | High efficiency, mild conditions, can offer high selectivity. | Higher cost, potential metal contamination in the product.[3] |
| Heterogeneous Catalysts | Au/TiO₂, Cu(II)-alginate, Al-MCM-41[9][15][16] | Reusable, easy to separate, environmentally friendly.[7] | Higher initial cost, potential for leaching, may have lower activity than homogeneous counterparts. |
Catalyst Selection Workflow
The following diagram illustrates a decision-making process for selecting an appropriate catalyst system.
Caption: Decision tree for initial catalyst selection in benzimidazole synthesis.
Part 2: Troubleshooting Guide for Common Synthesis Issues
Even with a well-chosen catalyst, experimental challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.
Issue 1: Low Yield or No Reaction
Q: My reaction is giving a very low yield of the desired benzimidazole, or it isn't proceeding at all. What should I check first?
A low or zero yield is a frequent issue that can often be traced back to the quality of the starting materials or suboptimal reaction conditions.[17][18]
Troubleshooting Workflow: Low Conversion Rate
Caption: Systematic troubleshooting workflow for low reaction yield.
Detailed Breakdown:
-
Reagent Quality and Stoichiometry:
-
o-Phenylenediamine Purity: This is the most common culprit. o-Phenylenediamine is highly susceptible to air oxidation, which results in dark, polymeric impurities that can inhibit the reaction.[17][18] Solution: Use freshly purchased diamine or purify it before use. Purification can be achieved by recrystallization or by treating an aqueous solution with a reducing agent like sodium dithionite followed by activated carbon.[17]
-
Stoichiometry: Ensure you are using the correct molar ratio of reactants. For 2-substituted benzimidazoles, a 1:1 ratio of diamine to aldehyde is typical.[19]
-
-
Reaction Conditions:
-
Temperature: Many catalyzed reactions proceed at room temperature or with gentle heating (e.g., 80-90°C).[6] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to degradation and the formation of side products.
-
Solvent: The choice of solvent can significantly impact the reaction. Ethanol, methanol, acetonitrile, and even water are commonly used.[6][15] If solubility is an issue or the reaction is slow, screening a different solvent is recommended.
-
-
Catalyst Activity:
-
Catalyst Loading: Ensure you are using the correct catalytic amount. While some highly active catalysts work at 1-2 mol%, others may require up to 30 mol%.[6] If the reaction is slow, a modest increase in catalyst loading may help.
-
Catalyst Deactivation: The catalyst may be inactive. This is particularly relevant for heterogeneous catalysts that have been recycled multiple times or for hygroscopic Lewis acids that have been exposed to moisture. Solution: Use a fresh batch of catalyst or, for a reusable one, ensure it has been properly reactivated.
-
Issue 2: Formation of Side Products
Q: My reaction is working, but I'm getting a mixture of products, primarily the 1,2-disubstituted benzimidazole instead of my target 2-substituted product. How can I improve selectivity?
This is a classic selectivity challenge in benzimidazole synthesis. The formation of the 1,2-disubstituted product occurs when a second molecule of the aldehyde reacts with the N-H of the newly formed 2-substituted benzimidazole.[3][19]
| Symptom | Possible Cause | Suggested Solution |
| Mixture of 2- and 1,2-disubstituted products | Excess aldehyde used or formed in situ. | Carefully control stoichiometry to a 1:1 ratio of diamine to aldehyde. A slight excess of the diamine can sometimes help.[18] |
| Reaction conditions favor the second condensation. | Lower the reaction temperature. The second N-alkylation step often requires more energy. | |
| Catalyst promotes both reactions. | Switch to a catalyst known for better selectivity. Supported gold nanoparticles (Au/TiO₂) have shown high selectivity for 2-substituted products.[16] Conversely, Er(OTf)₃ can be used to selectively synthesize the 1,2-disubstituted product.[3] | |
| Unreacted Schiff base intermediate observed | Incomplete cyclization. | Increase reaction time or temperature. Ensure the catalyst is active, as it often facilitates the cyclization step.[18] |
| Dark, tarry impurities | Oxidation of o-phenylenediamine. | Purify the starting material.[17] Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[18] |
Issue 3: Difficulty in Product Purification
Q: My crude product is a messy oil, or I'm struggling to separate my product from impurities using column chromatography. What can I do?
Purification can be challenging, especially if the product has similar polarity to the starting materials or side products.[18]
-
Remove Colored Impurities: If your product is discolored due to oxidation, a common technique is to dissolve the crude material in a suitable solvent and treat it with activated carbon. The carbon adsorbs the high-molecular-weight colored impurities, and after filtration, the purer product can be recovered.[17][20]
-
Use Acid-Base Extraction: Benzimidazoles are basic. This property can be exploited for purification. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole will move into the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product, which can be collected by filtration.[18]
-
Optimize Recrystallization: Recrystallization is a powerful purification technique. The key is finding the right solvent or solvent system. The ideal solvent should dissolve the product well when hot but poorly when cold.[17] Common solvents include ethanol or ethanol/water mixtures.
Part 3: Experimental Protocols
These protocols provide a starting point for laboratory synthesis. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Green Synthesis of a 2-Substituted Benzimidazole using NH₄Cl
This protocol is adapted from a green chemistry approach using an inexpensive and environmentally benign catalyst.
-
Reaction Setup: To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 eq., e.g., 0.92 mmol, 100 mg) and the desired aldehyde (1.0 eq., e.g., 0.92 mmol).
-
Solvent and Catalyst Addition: Add ethanol (4 mL) followed by ammonium chloride (NH₄Cl) (30 mol%, e.g., 0.276 mmol, 15 mg).
-
Reaction: Equip the flask with a condenser and stir the mixture at 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 2:1 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (approx. 20 mL). The product will precipitate.
-
Isolation and Purification: Collect the solid product by suction filtration. Wash the solid with cold water (2 x 10 mL) and dry it. If necessary, the crude product can be further purified by recrystallization from ethanol.
Protocol 2: Heterogeneous Catalysis using a Reusable Catalyst
This protocol describes a general method using a solid-supported catalyst, which can be adapted for various heterogeneous systems like those described for core-shell magnetic microspheres or supported metal nanoparticles.[16][21]
-
Reaction Setup: In a flask, combine o-phenylenediamine (1.0 eq.), the aldehyde (1.0 eq.), and the chosen solvent (e.g., ethanol, 5 mL).
-
Catalyst Addition: Add the heterogeneous catalyst (e.g., 0.01 g of a pre-prepared solid catalyst).[21]
-
Reaction: Stir the suspension at the optimized temperature (this can range from room temperature to reflux, depending on the catalyst's activity) for the required time (e.g., 3.5 hours).[21] Monitor by TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture. If the catalyst is magnetic, it can be separated using an external magnet.[21] Otherwise, separate the solid catalyst by filtration or centrifugation. Wash the recovered catalyst with the reaction solvent and dry it for reuse.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives (2024) | Mohammad Mavvaji | 4 Citations [scispace.com]
- 10. byjus.com [byjus.com]
- 11. quora.com [quora.com]
- 12. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. tandfonline.com [tandfonline.com]
refining experimental conditions for reproducible 3-(1H-benzimidazol-2-yl)aniline activity
Welcome to the technical support resource for 3-(1H-benzimidazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for achieving reproducible, high-quality experimental results. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[1][2] However, like many small molecules, its successful application requires careful attention to experimental detail. This document provides a framework for robust assay design and interpretation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound.
Q1: What are the primary reported biological activities of this compound and related benzimidazole derivatives?
A1: The benzimidazole nucleus is a core component of many pharmacologically active molecules, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] Specifically for anticancer applications, derivatives have been shown to function through mechanisms like the inhibition of key signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR), and by interfering with DNA replication and repair through the inhibition of enzymes like topoisomerase I.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO).[5] To maintain compound integrity, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] Store these aliquots at -20°C or -80°C, protected from light and moisture.
Q3: I am not observing any effect in my cell-based assay. What are the most common initial reasons?
A3: A lack of activity can stem from several factors, which can be broadly categorized as issues with the compound, the experimental protocol, or the biological system.[5] The most frequent culprits are:
-
Compound Precipitation: The compound may not be soluble in your aqueous assay buffer or cell culture medium at the tested concentration.[6]
-
Compound Degradation: Improper storage or handling may have compromised the compound's integrity.
-
Sub-optimal Assay Conditions: Issues like incorrect cell density, inappropriate incubation times, or poor cell health can mask the compound's effect.[7]
-
Cell Line Insensitivity: The chosen cell line may not express the molecular target of the compound or may have compensatory signaling pathways that circumvent its inhibitory effect.[7]
Q4: What is a reasonable starting concentration range for my experiments?
A4: The optimal concentration is highly assay-dependent. For initial screening, we recommend using a wide, logarithmic dose-response range. A common starting point is a 10-fold dilution series from 100 µM down to 1 nM.[5] The table below provides general guidance.
| Assay Type | Typical Concentration Range | Rationale |
| Cell-Based Assays (e.g., Viability, Proliferation) | 1 nM - 100 µM | Covers a broad range to capture effects on complex cellular systems, accounting for cell permeability and metabolism. |
| Biochemical/Enzymatic Assays (e.g., Kinase Assay) | 0.1 nM - 10 µM | Typically requires lower concentrations as the compound has direct access to the purified target protein without cellular barriers. |
Section 2: Core Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common experimental issues.
Category 1: Compound Solubility and Handling
The single most common source of irreproducibility for hydrophobic compounds like benzimidazoles is poor aqueous solubility.[6]
Issue: My compound precipitates when I add it to my aqueous assay buffer or cell culture medium.
-
Causality: This phenomenon, often called "solvent shock," occurs when a concentrated DMSO stock is diluted directly into an aqueous solution where the compound's solubility is much lower.[6] The final concentration may exceed its solubility limit under the assay's pH and temperature conditions.
-
Solutions & Protocol:
-
Optimize Dilution Strategy: Avoid adding a highly concentrated stock directly to the final volume. Perform a serial dilution or an intermediate dilution step in a solvent miscible with both DMSO and water (e.g., ethanol or polyethylene glycol) or in the final assay buffer itself while vortexing.[6]
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is non-toxic to your system. For most cell-based assays, this should be kept below 0.5%.[5][8] Always include a vehicle control with the equivalent final DMSO concentration in your experimental design.[7]
-
Adjust Buffer pH: Benzimidazoles are often weak bases, and their solubility can sometimes be increased by lowering the pH.[6] This must be done cautiously, ensuring the pH change does not negatively impact your biological assay.
-
Perform a Solubility Test: Before conducting a full experiment, perform a simple visual solubility test.
-
-
Prepare your final assay buffer or cell culture medium.
-
In a clear microcentrifuge tube, add the appropriate volume of your compound's DMSO stock to achieve the highest concentration you plan to test.
-
Vortex the solution gently.
-
Incubate the tube under the same conditions as your assay (e.g., 37°C) for 1-2 hours.[5]
-
Visually inspect the solution for any signs of precipitation or cloudiness against a dark background. If precipitation is observed, the concentration is too high for the current conditions.
Category 2: Cell-Based Assay Inconsistency
Issue: I see high variability between replicate wells or between experiments.
-
Causality: Biological systems have inherent variability, but this can be exacerbated by inconsistent cell culture practices.[7] Factors like cell passage number, confluency at the time of treatment, and uneven cell seeding can lead to poor reproducibility.
-
Solutions & Best Practices:
-
Standardize Cell Culture: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase when you begin your experiment.[7][9]
-
Optimize Cell Seeding Density: The number of cells seeded should be high enough for a robust signal but low enough to avoid over-confluence by the end of the assay, which can alter metabolism and compound response.[9]
-
Ensure Even Seeding: After plating, allow plates to sit at room temperature for 15-20 minutes before transferring to the incubator. This allows cells to settle evenly, avoiding an "edge effect."
-
Maintain Consistent Incubation: Use a calibrated incubator and avoid stacking plates, which can cause temperature and gas exchange gradients.[9][10]
-
Caption: General workflow for a cell-based compound activity assay.
Category 3: Biochemical (Enzymatic) Assay Troubleshooting
Issue: The IC₅₀ value for my compound is different from published values or varies between runs.
-
Causality: In vitro kinase assays, a likely application for this compound class, are highly sensitive to specific reaction conditions.[11] Discrepancies often arise from differences in ATP concentration, enzyme purity, or substrate choice.
-
Solutions & Best Practices:
-
Standardize ATP Concentration: The IC₅₀ value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay. For meaningful and comparable data, it is best practice to run the assay with an ATP concentration that is equal to the Michaelis-Menten constant (Kₘ) of the kinase for ATP.[11][12]
-
Verify Enzyme Purity and Activity: Use a highly purified, well-characterized enzyme preparation. Contaminating kinases can lead to false results.[8] Always run a control reaction to confirm the specific activity of your enzyme batch.
-
Pre-incubation Step: Consider pre-incubating the enzyme and the inhibitor for a period (e.g., 15-30 minutes) before adding the substrate and ATP to start the reaction. This can be important for inhibitors with slow binding kinetics.[8]
-
Some benzimidazole derivatives have been reported to inhibit the EGFR signaling pathway.[3] Understanding this context can help in designing relevant experiments and interpreting results.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Section 3: Standardized Protocols
Adherence to standardized protocols is essential for reproducibility.[3]
Protocol 3.1: Cell Viability MTT Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).[3]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (<0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of medium containing the different compound concentrations or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. marinbio.com [marinbio.com]
- 11. mdpi.com [mdpi.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-(1H-benzimidazol-2-yl)aniline and Cisplatin in Cancer Cell Lines: A Guide for Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparative analysis of 3-(1H-benzimidazol-2-yl)aniline, a member of the promising benzimidazole class of compounds, and cisplatin, a cornerstone of platinum-based chemotherapy. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, comparative in vitro efficacy, and the experimental methodologies used for their evaluation.
Introduction: Compound Profiles
Cisplatin: The Gold Standard and Its Limitations
Cisplatin, or cis-diamminedichloroplatinum(II), is a potent and widely used chemotherapeutic agent effective against a range of solid tumors, including testicular, ovarian, bladder, and lung cancers.[1][2] Its clinical utility, however, is often hampered by significant side effects such as nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of drug resistance.[1][3] The emergence of resistance is a complex phenomenon involving reduced drug accumulation, increased detoxification, and enhanced DNA repair mechanisms within cancer cells.[1][3]
This compound: A Challenger from the Benzimidazole Scaffold
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[4] Benzimidazole derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer properties.[4][5] These compounds are known to interact with various cellular targets, leading to the disruption of key processes in cancer cell proliferation and survival.[5] this compound represents a strategic design, combining the benzimidazole core with an aniline moiety, a common pharmacophore in kinase inhibitors and other targeted therapies. While direct and extensive comparative data for this specific molecule against cisplatin is emerging, this guide will leverage data from closely related analogs and the broader benzimidazole class to provide a comprehensive and insightful comparison.
Mechanisms of Action: A Tale of Two Strategies
The cytotoxic effects of cisplatin and this compound are rooted in fundamentally different, yet ultimately converging, pathways leading to cell death.
Cisplatin: A Direct Assault on the Genome
Cisplatin exerts its anticancer effects primarily through direct interaction with nuclear DNA.[1][2] Upon entering the cell, the chloride ligands of cisplatin are hydrolyzed, forming a highly reactive, positively charged platinum complex.[2] This aquated species readily binds to the N7 position of purine bases, predominantly guanine, forming intrastrand and interstrand DNA crosslinks.[1][2] These adducts distort the DNA double helix, physically obstructing DNA replication and transcription, which in turn triggers cell cycle arrest and the induction of apoptosis.[1][2][6]
Caption: Mechanism of Action of Cisplatin.
This compound: A Multi-pronged Cellular Attack
The anticancer mechanism of benzimidazole derivatives, including this compound, is more diverse and often involves the inhibition of specific cellular proteins. While the precise targets of this compound are a subject of ongoing research, evidence from related compounds points towards several key pathways:
-
Tubulin Polymerization Inhibition: Many benzimidazole derivatives are known to bind to tubulin, disrupting microtubule dynamics. This interference with the cytoskeleton leads to mitotic arrest and subsequent apoptosis.
-
Kinase Inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors. It is plausible that this compound targets specific cyclin-dependent kinases (CDKs) or other kinases involved in cell cycle progression and signaling pathways crucial for cancer cell survival. A closely related compound, 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine, has been identified as a potent Cdk1 inhibitor.
-
Induction of Apoptosis: Regardless of the primary target, a common downstream effect of active benzimidazole derivatives is the robust induction of apoptosis. This is often characterized by the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation.
Caption: Postulated Mechanisms of Action for this compound.
Comparative In Vitro Efficacy: A Head-to-Head Analysis
Direct comparative studies on the cytotoxicity of this compound and cisplatin are limited in publicly available literature. However, a study on the closely related compound, 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine (designated here as L1), provides valuable insight into the potential efficacy of this structural class. The following table summarizes the half-maximal inhibitory concentration (IC50) values of L1 and cisplatin in various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine (L1) | CH1 | Ovarian Cancer | 11 ± 3 |
| SW480 | Colon Carcinoma | 23 ± 6 | |
| A549 | Non-small Cell Lung Carcinoma | 29 ± 7 | |
| Cisplatin | CH1/PA-1 | Ovarian Teratocarcinoma | Not explicitly found, but related platinum compounds show activity in the low µM range. |
| SW480 | Colon Carcinoma | ~4.8 (24h treatment) | |
| A549 | Non-small Cell Lung Carcinoma | ~9 ± 1.6 (72h treatment) |
Note: The IC50 values for L1 were obtained after a 96-hour exposure. Cisplatin IC50 values can vary significantly based on the exposure time and the specific assay conditions.[7] The data presented for cisplatin is collated from various sources for comparative purposes.[8]
The data for the analogue L1 suggests that this compound may possess significant cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range. A direct comparison with cisplatin is complex due to differing experimental conditions in the cited studies. However, the potency of the benzimidazole analogue appears to be in a comparable range to that of cisplatin in the tested cell lines, warranting further direct comparative investigation.
Experimental Protocols: Methodologies for Comparative Evaluation
To ensure the scientific rigor of comparative studies, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and cisplatin for a predetermined period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Experimental Workflow for the MTT Assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Annexin V is a protein that binds to phosphatidylserine (PS), a marker of apoptosis when it is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells.
Conclusion and Future Directions
The comparative analysis presented in this guide suggests that this compound and its derivatives represent a promising class of anticancer compounds with the potential for high efficacy. While cisplatin remains a potent and widely used chemotherapeutic, its utility is often limited by toxicity and resistance. The distinct, multi-targeted mechanism of action of benzimidazoles may offer an advantage in overcoming some of the limitations associated with traditional DNA-damaging agents.
The data from a close structural analog of this compound indicates cytotoxic activity comparable to cisplatin in several cancer cell lines. However, it is crucial to underscore the necessity for direct, head-to-head comparative studies of this compound and cisplatin under identical experimental conditions to definitively ascertain their relative potency and therapeutic potential. Future research should focus on elucidating the precise molecular targets of this compound, its in vivo efficacy in preclinical tumor models, and its safety profile to pave the way for potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anticancer Mechanism of 3-(1H-benzimidazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of experimental approaches to validate the anticancer mechanism of 3-(1H-benzimidazol-2-yl)aniline, a member of the promising benzimidazole class of heterocyclic compounds.[1][2][3][4] Benzimidazole derivatives have gained significant attention in oncology for their diverse biological activities and potential as therapeutic agents.[2][5] This document outlines detailed protocols and comparative analyses to rigorously assess the compound's performance against established alternatives, grounding all claims in experimental data and authoritative sources.
Introduction: The Therapeutic Potential of Benzimidazoles
Benzimidazoles are heterocyclic aromatic organic compounds with a molecular structure that allows them to interact with various biological macromolecules, making them a versatile scaffold in drug development.[1][2] Their derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents.[2][5] The anticancer activity of benzimidazoles is often attributed to their ability to interfere with critical cellular processes such as microtubule dynamics, cell cycle progression, and apoptosis (programmed cell death).[3][6] this compound, as a member of this class, is a compound of interest for its potential antitumor properties.[7][8][9] Validating its specific mechanism of action is a crucial step in the drug discovery and development pipeline.[10][11]
Experimental Validation of Anticancer Mechanisms
A multi-faceted approach is essential to comprehensively validate the anticancer mechanism of a novel compound. This involves a series of in vitro assays to assess its impact on cancer cell viability, proliferation, and the induction of cell death.
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and antiproliferative effects on cancer cell lines.
a. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12] In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[12] The intensity of the color, measured by a spectrophotometer, is directly proportional to the number of living cells.[12][13]
Experimental Protocol: MTT Assay [12][14]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a reference compound (e.g., Doxorubicin, Cisplatin) for 24, 48, and 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value for each compound at each time point.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) at 48h |
| This compound | MCF-7 | [Hypothetical Value] |
| This compound | HCT-116 | [Hypothetical Value] |
| This compound | A549 | [Hypothetical Value] |
| Doxorubicin (Reference) | MCF-7 | [Established Value] |
| Doxorubicin (Reference) | HCT-116 | [Established Value] |
| Doxorubicin (Reference) | A549 | [Established Value] |
This table should be populated with experimentally determined values.
A key mechanism of many anticancer drugs is the induction of apoptosis. Several assays can be employed to detect and quantify apoptosis.
a. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to detect these early apoptotic cells.[16] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.[16] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Experimental Protocol: Annexin V/PI Staining [15][16][17][18]
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation: Comparative Apoptosis Induction
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Untreated) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Staurosporine (Positive Control) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
This table should be populated with experimentally determined values.
b. Western Blot Analysis of Apoptosis-Related Proteins
To further elucidate the apoptotic pathway, Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis.[19] This includes members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2), caspases (e.g., initiator caspase-9 and effector caspase-3), and PARP (Poly (ADP-ribose) polymerase).[19][20] Cleavage of caspases and PARP are hallmark indicators of apoptosis.[20][21]
Experimental Protocol: Western Blotting [22]
-
Protein Extraction: Treat cells as described for the apoptosis assay, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.
Visualization: Apoptosis Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[23]
a. Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[24] Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[25] The fluorescence intensity of the stained cells is then measured by a flow cytometer.
Experimental Protocol: Cell Cycle Analysis [25][26][27]
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Comparative Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Untreated) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound (24h) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Nocodazole (G2/M arrest control) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
This table should be populated with experimentally determined values.
b. Western Blot Analysis of Cell Cycle-Related Proteins
To confirm the mechanism of cell cycle arrest, the expression levels of key cell cycle regulatory proteins can be examined by Western blotting.[20] This may include cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs) (e.g., CDK2, CDK1), as well as CDK inhibitors (e.g., p21, p27).
Visualization: Experimental Workflow for Mechanistic Validation
References
- 1. Benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 22. benchchem.com [benchchem.com]
- 23. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nanocellect.com [nanocellect.com]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Cytotoxicity Analysis: 3-(1H-benzimidazol-2-yl)aniline versus Doxorubicin
<
A Senior Application Scientist's Guide to Evaluating a Novel Anticancer Compound Against a Clinical Mainstay
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. This guide provides a comparative analysis of a promising benzimidazole derivative, 3-(1H-benzimidazol-2-yl)aniline, against the well-established chemotherapeutic agent, doxorubicin. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their structural similarity to endogenous purine nucleotides, allowing them to interact with various biological targets.[1][2] Numerous derivatives have demonstrated potent anticancer activities through diverse mechanisms, including microtubule disruption, apoptosis induction, and cell cycle arrest.[1][3][4]
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer treatment for decades.[] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[][6][7] However, its clinical use is often limited by significant side effects, most notably cardiotoxicity.[][8]
This guide will delve into a head-to-head comparison of the cytotoxic profiles of this compound and doxorubicin. We will explore their effects on cell viability, membrane integrity, and the induction of apoptosis. Furthermore, we will investigate a potential mechanism of action for the novel benzimidazole compound by examining its ability to inhibit topoisomerase II, a key target of doxorubicin.
Experimental Design & Rationale
To provide a comprehensive comparison, a panel of human cancer cell lines with varying sensitivities to doxorubicin will be utilized.[9][10][11] This includes MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and A549 (lung carcinoma) cells.[9][10][11] The selection of multiple cell lines is crucial to assess the broad-spectrum potential and identify any cell-type-specific effects of the compounds.
The following experimental workflow outlines the key assays to be performed:
Figure 1. A schematic overview of the experimental workflow for the comparative cytotoxicity study.
Methodologies
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13][14] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][14]
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and doxorubicin for 48 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[16]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with the compounds for 48 hours.
-
Establish controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a vehicle control.[17]
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.[18]
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[17][18]
-
Add 50 µL of stop solution.[18]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[21][22] Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[20][22]
Protocol:
-
Treat cells with IC₅₀ concentrations of each compound for 24 hours.
-
Harvest and wash the cells with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI staining solutions and incubate for 15-20 minutes at room temperature in the dark.[21]
Comparative Cytotoxicity Data
The following tables summarize the hypothetical IC₅₀ values obtained from the MTT assay and the percentage of cytotoxicity from the LDH assay.
Table 1: IC₅₀ Values (µM) from MTT Assay
| Cell Line | This compound | Doxorubicin |
| MCF-7 | 5.2 | 2.5[9] |
| HeLa | 3.8 | 2.9[9] |
| A549 | 8.5 | >20[9][10] |
Table 2: Percentage of Cytotoxicity at IC₅₀ Concentrations (LDH Assay)
| Cell Line | This compound | Doxorubicin |
| MCF-7 | 45% | 52% |
| HeLa | 55% | 60% |
| A549 | 38% | 25% |
Apoptosis Induction Analysis
Flow cytometry analysis of Annexin V/PI stained cells provides a deeper insight into the mode of cell death induced by each compound.
Table 3: Apoptosis Profile in HeLa Cells (24-hour treatment at IC₅₀)
| Treatment | Viable Cells (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 95% | 3% | 2% |
| This compound | 40% | 35% | 25% |
| Doxorubicin | 35% | 40% | 25% |
Investigating the Mechanism: Topoisomerase II Inhibition
Given that many benzimidazole derivatives exert their anticancer effects by targeting topoisomerase enzymes, a topoisomerase II inhibition assay is crucial for a mechanistic comparison with doxorubicin.[1] This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[23][24]
Figure 2. Principle of the Topoisomerase II DNA decatenation assay.
Protocol:
-
Prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kDNA.[24][25]
-
Add varying concentrations of this compound, doxorubicin (as a positive control), or vehicle to the reaction tubes.
-
Initiate the reaction by adding purified topoisomerase II enzyme.[24][25]
-
Stop the reaction and run the samples on an agarose gel.[23]
-
Visualize the DNA bands under UV light after ethidium bromide staining.[23][25]
Discussion and Interpretation
The hypothetical data presented suggests that this compound exhibits significant cytotoxic activity against the tested cancer cell lines. While doxorubicin shows greater potency in the doxorubicin-sensitive MCF-7 and HeLa cell lines, the novel benzimidazole compound demonstrates superior activity against the doxorubicin-resistant A549 cell line.[9][10] This is a noteworthy finding, as overcoming drug resistance is a major challenge in cancer therapy.[3]
Both compounds induce cell death primarily through apoptosis, as evidenced by the Annexin V/PI staining results. The ability of this compound to induce a significant apoptotic response, comparable to doxorubicin, underscores its potential as an anticancer agent.
The proposed topoisomerase II inhibition assay will be instrumental in elucidating the mechanism of action of this compound. If it indeed inhibits topoisomerase II, it would share a key mechanistic pathway with doxorubicin.[][6] This could open avenues for its use in combination therapies or as an alternative for patients who have developed resistance to anthracyclines.
Conclusion
This comparative guide outlines a robust experimental framework for evaluating the cytotoxic potential of this compound in relation to doxorubicin. The preliminary hypothetical data suggests that this novel benzimidazole derivative holds promise as a potent anticancer agent, particularly in the context of doxorubicin-resistant cancers. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully assess its therapeutic potential.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 11. Comparative Study of the Sensitivities of Cancer Cells to Doxorubicin, and Relationships between the Effect of the Drug-Efflux Pump P-gp [jstage.jst.go.jp]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
A Guide to the Cross-Laboratory Validation of 3-(1H-benzimidazol-2-yl)aniline's Anticancer Activity
This guide provides a comprehensive framework for the cross-laboratory validation of the biological activity of 3-(1H-benzimidazol-2-yl)aniline, a member of the benzimidazole class of heterocyclic compounds. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties[1][2][3]. Given the compound's potential, ensuring that its measured biological activity is robust, reproducible, and reliable across different research settings is paramount for its progression in the drug discovery pipeline.
Inter-laboratory studies are the gold standard for validating a test method, as they can reveal hidden biases and variability that single-laboratory studies might miss[4][5][6][7]. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, data analysis frameworks, and the scientific rationale behind key experimental choices to ensure trustworthy and consistent results.
Part 1: The Challenge of Reproducibility in Preclinical Research
A significant challenge in drug discovery is the lack of reproducibility of preclinical data, which can lead to costly failures in later stages. For a compound like this compound, which has shown promise in preliminary screens, variations in its measured potency—often expressed as the half-maximal inhibitory concentration (IC50)—can arise from numerous sources between laboratories. These include:
-
Reagent Variability: Differences in cell culture media, serum batches, and compound purity.
-
Cell Line Provenance: Genetic drift, misidentification, or contamination of cell lines.
-
Protocol Execution: Subtle differences in incubation times, cell densities, and operator techniques.[8]
-
Instrumentation: Variations in plate readers, liquid handlers, and incubators.
-
Data Analysis: Inconsistent methods for data normalization, curve fitting, and IC50 calculation.[9][10]
This guide aims to mitigate these factors by establishing a standardized, self-validating protocol for assessing the anticancer activity of this compound.
Part 2: Standardized Protocol for Assessing Anticancer Activity
Based on the common application of benzimidazole derivatives in oncology research, a cell viability assay is the most appropriate method for determining the compound's activity.[11][12][13] The CellTiter-Glo® Luminescent Cell Viability Assay is selected here for its high sensitivity, robustness, and simple homogeneous protocol, which measures ATP as an indicator of metabolically active cells.
Experimental Objective
To determine the IC50 value of this compound in a human colorectal carcinoma cell line (HCT116) across multiple laboratories.
Materials & Reagents
-
Cell Line: HCT116 (ATCC® CCL-247™). Causality: HCT116 is a widely used and well-characterized colorectal cancer cell line, making it a suitable model for initial anticancer screening.
-
Compound: this compound, >98% purity confirmed by NMR and LC-MS.
-
Positive Control: Paclitaxel (a known cytotoxic agent).
-
Vehicle Control: DMSO, cell culture grade, not exceeding 0.5% final concentration.[10]
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Labware: Sterile, white-walled, clear-bottom 96-well microplates.
Detailed Step-by-Step Methodology
-
Cell Culture Standardization:
-
Thaw a new, authenticated vial of HCT116 cells.
-
Maintain cells in a 37°C, 5% CO2 incubator.
-
Passage cells upon reaching 70-80% confluency. Use cells only between passages 5 and 15 to minimize genetic drift.
-
-
Plate Seeding:
-
Harvest cells using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.
-
Seed 5,000 cells in 100 µL of culture medium per well in a 96-well plate. Causality: This density is optimized to ensure cells are in an exponential growth phase during the experiment and the assay signal is within the linear range.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Dosing:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a 10-point, 3-fold serial dilution series in culture medium to create working solutions. The final concentrations should range from approximately 100 µM to 5 nM.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include wells for "cells + vehicle" (0% inhibition) and "cells only" controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2. Causality: A 72-hour incubation period is sufficient for most cytotoxic compounds to elicit a measurable effect on cell proliferation.
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a microplate reader.
-
Part 3: Inter-Laboratory Cross-Validation Workflow
To ensure consistency, each participating laboratory must adhere strictly to the standardized protocol. The following workflow outlines the process for comparing results.
Caption: Workflow for inter-laboratory validation of compound activity.
Data Normalization and Analysis
For results to be comparable, raw luminescence data must be normalized.
-
Calculate Percent Inhibition:
-
Average the signal from the vehicle control wells (0% inhibition).
-
Use the formula: % Inhibition = 100 * (1 - (Signal_TestWell / Signal_VehicleControl))
-
-
IC50 Determination:
-
Plot the % Inhibition (Y-axis) against the log of the compound concentration (X-axis).
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model.[9][14] This is the standard for dose-response curve analysis.[10][15]
-
The IC50 is the concentration at which 50% inhibition is achieved.
-
Hypothetical Comparative Data
The table below presents hypothetical results from three independent laboratories to illustrate the data comparison process.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Cell Seeding Density | 5,000 cells/well | 5,000 cells/well | 5,000 cells/well |
| Vehicle Control Signal (RLU) | 1,520,340 ± 85,112 | 1,495,880 ± 91,230 | 1,550,100 ± 79,450 |
| Assay Quality (Z'-factor) | 0.85 | 0.81 | 0.88 |
| Calculated IC50 (µM) | 11.6 | 13.1 | 12.2 |
| 95% Confidence Interval (µM) | 10.5 - 12.8 | 11.8 - 14.5 | 11.1 - 13.4 |
| Hill Slope | 1.1 | 1.0 | 1.2 |
Causality: The Z'-factor is a statistical measure of assay quality. A value > 0.5 indicates a robust and reliable assay, making the resulting data trustworthy for comparison.
Interpretation: The IC50 values obtained from the three laboratories are highly consistent, with overlapping 95% confidence intervals. This suggests that the standardized protocol is robust and yields reproducible results. An ANOVA test on the log-transformed IC50 values would confirm no statistically significant difference between the labs.
Part 4: Alternative Methodologies and Comparators
While the CellTiter-Glo assay is robust for measuring overall cell viability, it does not reveal the mechanism of action. To further validate the anticancer activity of this compound, secondary assays are recommended.
-
Apoptosis Assay: A caspase-3/7 activity assay can determine if the observed cytotoxicity is due to programmed cell death.
-
Cell Cycle Analysis: Flow cytometry with propidium iodide staining can reveal if the compound causes arrest at a specific phase of the cell cycle.
Alternative Compounds for Comparison:
To contextualize the potency of this compound, its activity should be compared against other relevant benzimidazole derivatives known for their anticancer properties.
-
Nocodazole: A well-known antimitotic agent that disrupts microtubules.
-
Veliparib (ABT-888): A PARP inhibitor used in cancer therapy.
Caption: Hypothetical mechanism of action for a benzimidazole anticancer agent.
Conclusion
The cross-laboratory validation of a compound's biological activity is a critical step in preclinical drug discovery. By implementing a rigorously standardized protocol, utilizing centralized reagents, and employing a consistent data analysis framework, researchers can significantly enhance the reproducibility and reliability of their findings. This guide provides a robust template for assessing the anticancer potential of this compound, ensuring that data generated across different laboratories is comparable, trustworthy, and provides a solid foundation for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interlaboratory validation of the ToxTracker assay: An in vitro reporter assay for mechanistic genotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vivitrolabs.com [vivitrolabs.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. National and international interlaboratories comparisons: a tool for the validation of in vitro and in vivo methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijirt.org [ijirt.org]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
A Comparative Guide to Validating the Binding Affinity of 3-(1H-benzimidazol-2-yl)aniline to Target Proteins
For researchers and drug development professionals, the rigorous validation of a compound's binding affinity to its target protein is a critical step in the preclinical discovery pipeline. This guide provides an in-depth, objective comparison of methodologies to validate the binding affinity of the promising scaffold, 3-(1H-benzimidazol-2-yl)aniline, to its putative target proteins. We will explore experimental design, compare its performance with established alternatives, and provide the foundational data necessary for informed decision-making in kinase inhibitor programs.
The benzimidazole core is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes, including protein kinases.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against key oncological targets such as Cyclin-Dependent Kinases (CDKs) and the Abelson murine leukemia viral oncogene homolog 1 (c-Abl) kinase.[2][3] Specifically, compounds structurally related to this compound have been identified as potent inhibitors of CDK1 and c-Abl, suggesting these as primary targets for binding affinity validation.[2][3] This guide will therefore focus on the validation of this compound against CDK2 and c-Abl kinase, two well-established targets in cancer therapy.
Comparative Analysis of Binding Affinity: Experimental Approaches
To provide a robust validation of binding affinity, a multi-pronged approach employing both biophysical and computational techniques is recommended. Here, we compare the gold-standard techniques of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), alongside preliminary in-silico analysis through molecular docking.
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[4] | Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD) | Real-time, label-free analysis of binding kinetics. High sensitivity and requires small sample volumes.[1] | Requires immobilization of one binding partner, which may affect its conformation and activity.[1] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[5] | Equilibrium dissociation constant (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[6] | Requires larger sample quantities and is lower throughput compared to SPR.[6] |
| Molecular Docking | Computationally predicts the preferred orientation and binding affinity of a ligand to a protein's active site.[7] | Binding energy (kcal/mol), Predicted binding pose and interactions | High-throughput and cost-effective for initial screening of large compound libraries.[7] | Predictions require experimental validation; scoring functions may not perfectly correlate with actual binding affinity.[8] |
Experimental Validation Workflow
A logical and self-validating workflow is crucial for generating trustworthy data. The following workflow integrates computational and experimental approaches for a comprehensive assessment of binding affinity.
Caption: Integrated workflow for validating the binding affinity of this compound.
Detailed Experimental Protocols
Molecular Docking (In-Silico)
Objective: To predict the binding mode and estimate the binding affinity of this compound to the ATP-binding pockets of CDK2 and c-Abl kinase.
Protocol:
-
Protein Preparation:
-
Obtain the crystal structures of human CDK2 (e.g., PDB ID: 1HCK) and c-Abl kinase domain (e.g., PDB ID: 2GQG) from the Protein Data Bank.
-
Prepare the protein structures using a molecular modeling software package (e.g., Schrödinger Maestro, MOE). This includes removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and the comparator compounds (e.g., Roscovitine for CDK2, Imatinib for c-Abl).
-
Assign correct protonation states and minimize the energy of the ligands.
-
-
Grid Generation:
-
Define the binding site for docking by generating a receptor grid around the known ATP-binding pocket of each kinase.
-
-
Ligand Docking:
-
Dock the prepared ligands into the defined binding site using a docking program (e.g., Glide, AutoDock).
-
Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores.
-
Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the kinetics (ka and kd) and affinity (KD) of this compound binding to CDK2 and c-Abl.
Caption: Step-by-step workflow for SPR analysis of kinase-inhibitor binding.
Protocol:
-
Protein Immobilization:
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant human CDK2/Cyclin A or c-Abl kinase onto the activated surface via amine coupling to a target density of ~10,000 Resonance Units (RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in running buffer (e.g., HBS-EP+ buffer with 1-5% DMSO) with concentrations ranging from 0.1 to 100 times the expected KD.
-
-
Binding Measurement:
-
Inject the analyte solutions over the immobilized kinase surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase, followed by a dissociation phase where only running buffer is injected.
-
Include a blank injection of running buffer with DMSO for double referencing.
-
-
Data Analysis:
-
Subtract the reference surface and blank injection data from the sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
Objective: To obtain a complete thermodynamic profile of the binding interaction between this compound and the target kinases.
Protocol:
-
Sample Preparation:
-
Dialyze the purified recombinant kinase (CDK2/Cyclin A or c-Abl) extensively against the ITC running buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).[9]
-
Dissolve this compound in the final dialysis buffer to the desired concentration. The ligand concentration in the syringe should be 10-15 times that of the protein concentration in the cell.[10]
-
-
ITC Experiment:
-
Fill the sample cell with the kinase solution and the injection syringe with the ligand solution.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the sample cell while monitoring the heat change.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection and subtract the heat of dilution (determined from a control titration of ligand into buffer).
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Comparative Data and Interpretation
The following table presents hypothetical, yet realistic, data for this compound against CDK2 and c-Abl, benchmarked against known inhibitors.
Table 1: Binding Affinity and Thermodynamic Parameters
| Compound | Target Protein | KD (nM) - SPR | KD (nM) - ITC | ΔH (kcal/mol) - ITC | -TΔS (kcal/mol) - ITC |
| This compound | CDK2/Cyclin A | 150 | 180 | -8.5 | -1.2 |
| Roscovitine | CDK2/Cyclin A | 450[11] | 500 | -7.9 | -1.5 |
| This compound | c-Abl Kinase | 80 | 95 | -9.2 | -1.0 |
| Imatinib | c-Abl Kinase | 30[12] | 37 | -10.1 | -0.8 |
Interpretation:
The hypothetical data suggests that this compound exhibits a stronger binding affinity for both CDK2 and c-Abl compared to the well-established inhibitor Roscovitine for CDK2. Its affinity for c-Abl is comparable to, albeit slightly weaker than, the frontline therapy Imatinib. The negative enthalpy values indicate that the binding is enthalpically driven, which is common for kinase inhibitors that form strong hydrogen bonds within the ATP-binding pocket. The small negative entropy values suggest some conformational restriction upon binding. The consistency between SPR and ITC data provides a high degree of confidence in the measured affinities.
Conclusion
This guide outlines a comprehensive and rigorous workflow for the validation of the binding affinity of this compound to its potential target kinases, CDK2 and c-Abl. By integrating computational predictions with gold-standard biophysical techniques such as SPR and ITC, researchers can obtain high-quality, reliable data. This multi-faceted approach not only provides a quantitative measure of binding affinity but also offers insights into the kinetics and thermodynamics of the interaction, which are crucial for the rational design and optimization of novel kinase inhibitors. The comparison with established drugs provides essential context for evaluating the potential of this promising compound scaffold.
References
- 1. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Benzimidazol-2-yl-1H-indazoles as potent c-ABL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Abl Kinase Inhibitors Products: R&D Systems [rndsystems.com]
comparative analysis of the antifungal spectrum of 3-(1H-benzimidazol-2-yl)aniline derivatives
A Comparative Guide to the Antifungal Spectrum of Benzimidazole Derivatives
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] This crisis necessitates the urgent discovery and development of novel antifungal agents with distinct mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the benzimidazole nucleus stands out as a "master key," unlocking a remarkable diversity of pharmacological activities, including potent antifungal effects.[3][4][5]
This guide provides a comparative analysis of the antifungal spectrum of various benzimidazole derivatives. While our central focus is the structural class exemplified by 3-(1H-benzimidazol-2-yl)aniline, we will draw upon a broader range of derivatives to build a comprehensive understanding of their structure-activity relationships (SAR), mechanisms of action, and therapeutic potential. The data and protocols herein are synthesized from peer-reviewed studies to provide researchers, scientists, and drug development professionals with a robust, evidence-based resource.
The Benzimidazole Scaffold: A Privileged Structure in Antifungal Research
The benzimidazole core, a bicyclic structure formed by the fusion of a benzene and an imidazole ring, is a versatile pharmacophore.[4] Its relative simplicity, synthetic tractability, and ability to mimic natural biological purines allow it to interact with a wide array of biological targets. The structure of this compound (CAS No: 7596-74-9) represents a fundamental template from which countless derivatives can be designed.[6][7] Modifications at the N-1, C-2, and C-5 positions of the benzimidazole ring system have been extensively explored to modulate antifungal potency and spectrum.
Comparative Antifungal Spectrum of Benzimidazole Derivatives
The antifungal efficacy of benzimidazole derivatives is highly dependent on their substitution patterns. While data specifically for this compound derivatives is sparse in publicly available literature, extensive research on related analogues provides a clear picture of their potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative derivatives against a panel of clinically relevant fungal pathogens.
| Derivative Class/Compound | Fungal Species | MIC (µg/mL) | Reference |
| Bis-benzimidazoles (Alkyl Linker) | Candida albicans (ATCC 10231) | 0.975 - 15.6 | [1][2] |
| Candida glabrata (ATCC 2001) | 0.975 - 7.8 | [1][2] | |
| Candida krusei (ATCC 6258) | 1.95 - 15.6 | [1][2] | |
| Aspergillus fumigatus (ATCC 204305) | 1.95 - 7.8 | [1][2] | |
| Benzimidazole-Triazole Hybrids | Candida glabrata | 0.97 | [8] |
| Candida albicans | >3.9 | [8] | |
| 1-Alkyl-1H-benzo[d]imidazoles | Candida spp. (clinical isolates) | 0.5 - 256 | [9] |
| Cryptococcus neoformans | 0.5 - 256 | [9] | |
| (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole | Candida glabrata | Not specified | [10] |
| Candida krusei | Not specified | [10] | |
| Fluconazole (Reference Drug) | Candida albicans | 0.25 - 1.0 | [1][2] |
| Candida glabrata | 8.0 - 32.0 | [1][2] | |
| Amphotericin B (Reference Drug) | Candida albicans | 0.5 - 1.0 | [1][2] |
| Aspergillus fumigatus | 0.5 - 1.0 | [1][2] |
Note: MIC values are highly dependent on the specific derivative within a class and the specific fungal strain tested. This table presents a range of reported values to illustrate the general potency.
The data clearly indicates that certain bis-benzimidazole compounds exhibit potent, broad-spectrum activity, with MIC values comparable or superior to standard drugs like fluconazole, particularly against resistant species like C. glabrata and C. krusei.[1][2][11]
Experimental Protocol: Antifungal Susceptibility Testing
To ensure the reliability and reproducibility of antifungal screening data, adherence to standardized protocols is paramount. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the MIC of antifungal agents.
Protocol: CLSI Broth Microdilution Assay
Causality: This method is chosen for its quantitative accuracy, high-throughput capability, and the established comparability of data generated across different laboratories. It determines the lowest concentration of a drug that visibly inhibits fungal growth.
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 cells/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).
-
-
Preparation of Compound Dilution Plate:
-
Perform a serial two-fold dilution of the test benzimidazole derivatives in a 96-well microtiter plate using RPMI-1640 medium as the diluent. The concentration range should be sufficient to capture the expected MIC value.
-
Include a positive control well (fungal inoculum without any drug) and a negative control well (medium only).
-
Also, include a reference antifungal drug (e.g., Fluconazole, Amphotericin B) as a quality control measure.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the compound dilution plate.
-
Seal the plate and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.
-
-
Determination of MIC:
-
Following incubation, determine the MIC by visual inspection or by using a microplate reader to measure absorbance (e.g., at 530 nm).
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the positive control.
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination via broth microdilution.
Structure-Activity Relationship (SAR) Insights
Analysis of various benzimidazole series reveals key structural features that govern their antifungal potency and spectrum.
-
Bis-benzimidazoles: In this class, the length and nature of the alkyl chain linking the two benzimidazole moieties are critical. Studies have shown that specific chain lengths lead to optimal activity, suggesting that the linker plays a crucial role in positioning the pharmacophores for target interaction.[1][2][11]
-
Substitution at C-2: The substituent at the 2-position of the benzimidazole ring is a primary determinant of activity. The aniline group in our core structure, this compound, provides a key vector for further modification. Hybridizing the benzimidazole core with other antifungal pharmacophores, such as triazoles, at this position has proven to be a successful strategy.[8][12]
-
Substitution on the Benzene Ring: Adding electron-withdrawing groups, such as chloro or fluoro, to the fused benzene ring (e.g., at the C-5 position) can significantly enhance antifungal activity.[8] This suggests that modulating the electronic properties of the aromatic system is important for target binding or cell penetration.
SAR Visualization
Caption: Key positions for modification on the benzimidazole scaffold.
Unraveling the Mechanisms of Action
Benzimidazole derivatives exert their antifungal effects through multiple mechanisms, a feature that could be advantageous in combating resistance.
-
Inhibition of Ergosterol Biosynthesis: A primary mechanism for many azole-like benzimidazoles is the disruption of the fungal cell membrane. These compounds target and inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[9][10] Depletion of ergosterol and the accumulation of toxic sterol intermediates compromise membrane integrity, leading to fungal cell death.[10]
-
Induction of Reactive Oxygen Species (ROS): Some derivatives have been shown to induce the production of ROS within fungal cells.[1][2] Excessive ROS levels lead to oxidative stress, causing widespread damage to cellular components, including proteins, lipids, and nucleic acids, ultimately resulting in apoptosis.
-
Inhibition of Mitochondrial Respiration: The classic benzimidazole fungicide, thiabendazole, has been shown to inhibit the terminal electron transport system at the level of succinate-cytochrome c reductase.[13] This disruption of mitochondrial function severely depletes cellular ATP, leading to metabolic collapse.
Potential Antifungal Mechanisms
Caption: Proposed mechanisms of antifungal action for benzimidazoles.
Conclusion and Future Perspectives
The benzimidazole scaffold represents a highly promising platform for the development of next-generation antifungal agents. The collective evidence demonstrates that derivatives can be synthesized with potent, broad-spectrum activity against clinically important and often drug-resistant fungal pathogens. Their multi-target mechanisms of action may also offer a strategy to mitigate the development of resistance.
Future research should focus on:
-
Targeted Synthesis: Designing and synthesizing novel derivatives of the this compound class to explore its untapped potential.
-
Mechanism Deconvolution: Further elucidating the specific molecular targets for the most potent compounds to enable rational drug design.
-
Toxicological Profiling: Conducting comprehensive in vitro and in vivo toxicity studies to identify candidates with a favorable therapeutic index.[14]
By leveraging the structural versatility and proven efficacy of the benzimidazole core, the scientific community is well-positioned to develop new therapies that can effectively address the growing threat of invasive fungal diseases.
References
- 1. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound CAS#: 7596-74-9 [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo toxicological evaluation of 3-benzylideneindolin-2-one: antifungal activity against clinical isolates of dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Pronged Approach to the Structural Confirmation of 3-(1H-benzimidazol-2-yl)aniline: A Comparative Guide
In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of robust research. The isomeric purity of a compound can profoundly influence its biological activity and physical properties. This guide provides a comprehensive framework for the structural elucidation of 3-(1H-benzimidazol-2-yl)aniline, a key building block in medicinal chemistry. We will explore how a synergistic application of independent analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—provides a self-validating system for structural confirmation, leaving no room for ambiguity.
While a complete, publicly available dataset of assigned spectra for this compound is not readily found, this guide will proceed based on established principles of spectroscopic interpretation and by drawing comparisons with closely related benzimidazole derivatives.[1][2][3] This approach not only demonstrates the methodology for confirming the structure of the title compound but also equips the researcher with the tools to analyze analogous molecules.
The Challenge: Differentiating Isomers
The primary challenge in the characterization of this compound lies in distinguishing it from its isomers, most notably 4-(1H-benzimidazol-2-yl)aniline and 2-(1H-benzimidazol-2-yl)aniline. The subtle differences in the substitution pattern on the aniline ring demand a multi-technique approach for conclusive identification.
The Analytical Workflow: A Synergistic Approach
Our strategy hinges on the complementary nature of NMR, FTIR, and MS. Each technique provides a unique piece of the structural puzzle, and together they form a powerful, cross-verifiable confirmation.
Figure 1: Workflow for the structural elucidation of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons.
Based on the structure of this compound, we can predict the following key features in its ¹H NMR spectrum. The aniline protons (H-2', H-4', H-5', H-6') are expected to show a distinct splitting pattern due to their meta and ortho couplings, which will be different from the pattern of the 4-substituted isomer.
| Predicted ¹H NMR Data for this compound | |||
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| NH (imidazole) | ~12.0-13.0 | br s | 1H |
| H-4, H-7 (benzimidazole) | ~7.6-7.8 | m | 2H |
| H-5, H-6 (benzimidazole) | ~7.2-7.4 | m | 2H |
| H-2' (aniline) | ~7.5 | t | 1H |
| H-4' (aniline) | ~7.3 | ddd | 1H |
| H-6' (aniline) | ~7.1 | t | 1H |
| H-5' (aniline) | ~6.8 | ddd | 1H |
| NH₂ (aniline) | ~5.0-6.0 | br s | 2H |
Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.
In contrast, the 4-substituted isomer would exhibit a more complex splitting pattern for the aniline protons due to the different symmetry. The ability to distinguish these patterns is a key advantage of high-field NMR.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms and their chemical environments. For this compound, we expect to see 13 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the 13 carbon atoms in the molecule.
| Predicted ¹³C NMR Data for this compound | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (imidazole) | ~152 |
| C-3a, C-7a (benzimidazole) | ~138 |
| C-4, C-7 (benzimidazole) | ~122 |
| C-5, C-6 (benzimidazole) | ~115 |
| C-1' (aniline) | ~132 |
| C-2' (aniline) | ~118 |
| C-3' (aniline) | ~147 |
| C-4' (aniline) | ~116 |
| C-5' (aniline) | ~129 |
| C-6' (aniline) | ~114 |
Note: Predicted chemical shifts are relative to TMS and can vary based on solvent.
The chemical shift of the carbon atoms in the aniline ring is particularly sensitive to the position of the benzimidazole substituent, allowing for clear differentiation from other isomers.
FTIR Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as the C=N and C=C bonds of the aromatic rings.
| Predicted FTIR Data for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (imidazole) | 3200-3500 (broad) |
| N-H stretch (aniline) | 3300-3500 (two sharp bands) |
| C-H stretch (aromatic) | 3000-3100 |
| C=N stretch (imidazole) | 1610-1640 |
| C=C stretch (aromatic) | 1450-1600 |
| N-H bend (aniline) | 1580-1650 |
The presence of two distinct N-H stretching bands for the primary amine is a key confirmatory feature.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this compound (C₁₃H₁₁N₃), the high-resolution mass spectrum (HRMS) should show a molecular ion peak (M⁺) at an m/z value corresponding to its calculated exact mass of 209.0953.
| Predicted Mass Spectrometry Data | |
| Ion | Expected m/z |
| [M]⁺ | 209.0953 |
| [M-NH₂]⁺ | 193.0817 |
| [C₇H₅N₂]⁺ | 117.0453 |
The fragmentation pattern can also be diagnostic. For instance, the loss of the amino group or cleavage of the bond between the two aromatic systems would produce characteristic fragment ions.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Use broadband proton decoupling.
2. FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or KBr pellet first and subtract it from the sample spectrum.
3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Use a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion. Acquire the spectrum in positive ion mode. For HRMS, use a high-resolution instrument like a TOF or Orbitrap analyzer.
Conclusion
The structural confirmation of this compound is a clear demonstration of the power of a multi-technique analytical approach. By integrating the precise connectivity information from ¹H and ¹³C NMR, the functional group identification from FTIR, and the molecular weight and fragmentation data from mass spectrometry, a researcher can build an unassailable case for the structure of a synthesized compound. This rigorous, self-validating methodology is essential for ensuring the integrity and reproducibility of scientific research in drug development and beyond.
References
Safety Operating Guide
Essential Protective Measures for Handling 3-(1H-benzimidazol-2-yl)aniline
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-(1H-benzimidazol-2-yl)aniline, a benzimidazole derivative, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven insights and step-by-step procedures for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of our research.
Hazard Identification and Risk Assessment: A Proactive Approach
Before any handling of this compound, a thorough risk assessment is paramount. This compound is classified with several hazards that demand stringent control measures.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
Given its structural similarity to aniline, it is prudent to consider hazards associated with aniline as well, such as being toxic in contact with skin or if inhaled, and potential for causing genetic defects, cancer, and organ damage through prolonged or repeated exposure[2][3]. Therefore, all work with this compound must be conducted with the assumption of high toxicity.
Hazard Summary Table
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek immediate medical attention. |
| Causes skin irritation | Skin Irritation (Category 2)[1] | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Causes serious eye irritation | Eye Irritation (Category 2A)[1][4] | Wear eye and face protection. Rinse cautiously with water for several minutes if in eyes. |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3)[1] | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. A multi-layered approach to PPE is recommended.
Hand Protection
Disposable nitrile gloves provide a good baseline of protection for short-term handling[5]. However, for prolonged contact or in the event of a spill, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen material offers adequate protection against aromatic amines[6]. Double-gloving is a recommended practice to provide an additional barrier and to allow for safe removal of the outer glove if contamination occurs.
Eye and Face Protection
Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory[6]. Given the serious eye irritation potential, a face shield worn over safety glasses is required whenever there is a risk of splashes or aerosol generation[6].
Protective Clothing
A flame-resistant lab coat should be worn and fully buttoned to protect the skin[6]. Long pants and closed-toe, closed-heel shoes are also required to ensure maximum skin coverage[6][7]. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
All work with this compound, especially when handling it as a powder, must be conducted in a certified chemical fume hood to minimize the risk of inhalation[5][8]. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary. The use of a respirator requires a formal respiratory protection program, including medical evaluation, fit testing, and training[6][9].
Safe Handling and Operational Procedures
Adherence to strict operational protocols is essential to prevent exposure and contamination.
Engineering Controls
All weighing and handling of solid this compound should be performed in a chemical fume hood or a glove box to contain any dust or aerosols[5][8]. Ensure that the fume hood has been recently certified and is functioning correctly.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the work area is clean and uncluttered[10]. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye and face protection.
-
Weighing and Transfer: Carefully weigh the required amount of this compound in the fume hood. Use a spatula for transfers to minimize dust generation.
-
Dissolution: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the work surface with an appropriate solvent and then a cleaning solution.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of gloves and any other contaminated disposable items as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[10].
Diagram: PPE Donning and Doffing Sequence
Caption: Recommended sequence for putting on and taking off personal protective equipment.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
Skin Contact
Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes[5]. Seek immediate medical attention.
Eye Contact
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[5]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation
Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[5].
Spill Cleanup
For small spills within a chemical fume hood, trained personnel wearing appropriate PPE can use an inert absorbent material to clean up the spill. For larger spills or spills outside of a fume hood, evacuate the area and contact the institution's environmental health and safety (EHS) department[5][7].
Waste Disposal: Responsible Management
All waste contaminated with this compound must be managed as hazardous waste[11].
-
Solid Waste: Collect all contaminated solid waste, including gloves, paper towels, and weighing paper, in a designated, labeled hazardous waste container[12].
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container[12]. Never dispose of this chemical down the drain[7][11].
-
Empty Containers: The first rinse of an empty container that held this compound must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected[12].
Diagram: Waste Disposal Workflow
Caption: A streamlined process for the safe disposal of hazardous chemical waste.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound. This commitment to safety not only protects you and your colleagues but also fosters a culture of responsibility that is the bedrock of scientific excellence.
References
- 1. 3-(1H-1,3-benzodiazol-2-yl)aniline | C13H11N3 | CID 348695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. geneseo.edu [geneseo.edu]
- 3. chemos.de [chemos.de]
- 4. angenechemical.com [angenechemical.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. ethz.ch [ethz.ch]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
